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  • Product: Methyl 4-deoxy-a-D-glucopyranoside
  • CAS: 13241-00-4

Core Science & Biosynthesis

Foundational

Methyl 4-deoxy-a-D-glucopyranoside structure elucidation

Methyl 4-deoxy- -D-glucopyranoside Structure Elucidation An In-Depth Technical Guide for Structural Validation Executive Summary Methyl 4-deoxy- -D-glucopyranoside (systematically Methyl 4-deoxy- -D-xylo-hexopyranoside )...

Author: BenchChem Technical Support Team. Date: February 2026

Methyl 4-deoxy- -D-glucopyranoside Structure Elucidation

An In-Depth Technical Guide for Structural Validation

Executive Summary

Methyl 4-deoxy-


-D-glucopyranoside  (systematically Methyl 4-deoxy-

-D-xylo-hexopyranoside
) represents a critical structural motif in carbohydrate chemistry, often serving as a model for rare sugars found in macrolide antibiotics and cardiac glycosides.

The elucidation of this molecule presents a unique stereochemical challenge: the deoxygenation at C4 destroys the chiral center that typically distinguishes D-glucose from D-galactose. Consequently, the structural validation process must not only confirm the loss of the hydroxyl group but also rigorously establish the integrity of the remaining chiral centers (C1, C2, C3, C5) and the dominant chair conformation.

This guide outlines a self-validating analytical workflow, prioritizing Nuclear Magnetic Resonance (NMR) spectroscopy as the primary tool for determining connectivity and stereochemistry in solution.

Synthetic Context & Isolation Logic

To understand the impurities and structural isomers potentially present during elucidation, one must understand the genesis of the molecule. The standard synthesis involves the Barton-McCombie radical deoxygenation .

  • Precursor: Methyl 2,3,6-tri-O-benzyl-

    
    -D-glucopyranoside (or similar protected derivatives).
    
  • Mechanism: Conversion of the C4-OH to a thiocarbonyl derivative (xanthate or thionocarbonate), followed by radical reduction with tributyltin hydride (

    
    ) and AIBN.[1][2]
    
  • Elucidation Implication: The primary contaminants to screen for are organotin residues and incomplete reduction products (C4-OH retention).

Visualization: Structural Validation Workflow

The following diagram illustrates the logical flow from isolation to definitive structural proof.

ElucidationWorkflow Sample Isolated Sample (Methyl 4-deoxy-α-D-glucoside) MS 1. Mass Spectrometry (Confirm MW: 178.18 Da) (Loss of -OH, gain of -H) Sample->MS Molecular Ion Check NMR_1D 2. 1D NMR (1H & 13C) (Diagnostic C4-CH2 signals) (Anomeric α-configuration) MS->NMR_1D Functional Group Check NMR_1D->Sample Impurity Flag NMR_2D 3. 2D NMR (COSY/NOESY) (Spin System Connectivity) (Confirm 4C1 Chair) NMR_1D->NMR_2D Stereochem Assignment XRay 4. X-Ray Crystallography (Absolute Configuration) (Optional/Final Proof) NMR_2D->XRay Solid State Confirm

Figure 1: Step-wise logical flow for structural validation, moving from elemental composition to stereochemical certainty.

Mass Spectrometry Profile

Before complex NMR analysis, High-Resolution Mass Spectrometry (HRMS) provides the first " go/no-go " decision gate.

  • Molecular Formula:

    
    
    
  • Exact Mass: 178.0841 Da

  • Ionization Mode: ESI+ (Electrospray Ionization) typically yields

    
     or 
    
    
    
    .
Ion SpeciesTheoretical m/zDiagnostic Note

201.0739Primary adduct in positive mode.

179.0920Often weak in carbohydrates due to low basicity.
Fragment~147Loss of

(anomeric cleavage).
Fragment~160Loss of

(dehydration).

Diagnostic Check: The absence of a peak at m/z 194 (


) confirms the successful removal of the oxygen atom.

NMR Spectroscopy: The Core Validation

This is the most critical section. The deoxygenation at C4 introduces a methylene group (


) into the pyranose ring, dramatically altering the spin system compared to the parent glucose.
13C NMR & DEPT-135

The Carbon-13 spectrum provides the most immediate proof of deoxygenation.

  • C4 Signal (The "Smoking Gun"): In standard D-glucose, C4 resonates at ~70 ppm. In the 4-deoxy derivative, this signal shifts upfield to ~34–38 ppm .

  • DEPT-135 Phase:

    • C1, C2, C3, C5: Positive (CH).

    • C6: Negative (CH2).

    • C4: Negative (CH2).

    • Interpretation: The appearance of a second negative signal (besides C6) in the DEPT-135 spectrum is definitive proof of the methylene group introduction.

1H NMR: Coupling Analysis

The proton spectrum validates the stereochemistry. We assume a


 chair conformation , which is thermodynamically favored for 

-D-glucosides.

Key Proton Assignments (in


 or 

):
  • H1 (Anomeric):

    • Shift: ~4.70 ppm.[3]

    • Multiplicity: Doublet (d).

    • Coupling (

      
      ): ~3.5 Hz .
      
    • Significance: This small coupling constant is characteristic of an equatorial-axial relationship (H1 eq, H2 ax), confirming the

      
      -anomeric  configuration. (A 
      
      
      
      -anomer would show
      
      
      Hz).
  • H4a and H4e (The Deoxy Site):

    • The C4 protons are diastereotopic.

    • H4a (Axial): Typically a quartet or multiplet at ~1.4–1.6 ppm. It has large trans-diaxial couplings to H3 and H5.

    • H4e (Equatorial): Typically a multiplet at ~1.9–2.1 ppm. It has smaller equatorial-axial couplings.

    • Note: The exact shifts vary with solvent, but the presence of these high-field signals is diagnostic.

  • Vicinal Couplings (The "Chair" Proof):

    • 
      :  Large (~11 Hz). Indicates H3 and H4a are trans-diaxial. Since H4a is axial, H3 must be axial .
      
    • 
      :  Large (~11 Hz). Indicates H4a and H5 are trans-diaxial. H5 must be axial .
      
    • Conclusion: The large couplings confirm that the ring is in the

      
       conformation where C2, C3, and C5 substituents are equatorial.
      
2D NMR Connectivity (COSY & NOESY)

To unambiguously assign the spectrum, 2D correlations are required.

  • COSY (Correlation Spectroscopy): Traces the proton scalar coupling network:

    • 
      .
      
    • Critical Check: H3 should show cross-peaks to two protons in the high-field region (H4a/H4e), and H5 should show cross-peaks to the same two protons. This confirms the deoxygenation is at position 4, not 2 or 3.

  • NOESY (Nuclear Overhauser Effect):

    • H1

      
       H2:  Weak NOE (trans-relationship in 
      
      
      
      -anomer).
    • H1

      
       OMe:  Strong NOE.
      
    • H3

      
       H5:  Strong NOE. In the 
      
      
      
      chair, H3 and H5 are both axial (1,3-diaxial interaction). This correlation proves the stereochemistry at C3 and C5 is retained and the ring has not flipped to a skew-boat.
Visualization: Spin System & Coupling Network

The following graph visualizes the COSY connectivity and the critical NOE correlations that define the stereochemistry.

NMR_Logic H1 H1 (Anomeric) H2 H2 (Axial) H1->H2 J~3.5 H1->H2 Weak NOE H3 H3 (Axial) H2->H3 J~10 H4a H4a (Axial) H3->H4a COSY J~11 H4e H4e (Eq) H3->H4e H5 H5 (Axial) H3->H5 NOE (1,3-diaxial) H4a->H5 COSY J~11 H4e->H5 H6 H6 (CH2) H5->H6

Figure 2: NMR Connectivity Map. Solid grey lines indicate scalar couplings (COSY); Green dashed lines indicate spatial proximity (NOESY). The H3-H4a-H5 pathway confirms the 4-deoxy position.

Physical Characterization

While NMR is definitive, standard physical constants are required for regulatory documentation and purity assessment.

  • Physical State: Typically a crystalline solid or a clear syrup (depending on purity and hydration).

  • Melting Point: Literature values for 4-deoxy-

    
    -D-xylo-hexopyranosides often range between 90–95 °C  (derivatives vary; always compare to a specific reference standard).
    
  • Optical Rotation

    
    :  Positive rotation is expected for the 
    
    
    
    -D-anomer (typically
    
    
    to
    
    
    in water), following Hudson’s Isorotation Rules.

Common Pitfalls in Elucidation

  • Confusing 4-deoxy-glucose with 3-deoxy-glucose:

    • Differentiation: In 3-deoxy, the high-field methylene signals will show COSY correlations to H2 and H4. In 4-deoxy, they correlate to H3 and H5.

  • Anomeric Purity:

    • The synthesis often yields an

      
       mixture.
      
    • Check: Look for a minor doublet at ~4.2 ppm with a large coupling (

      
       Hz), indicative of the 
      
      
      
      -anomer.
  • Tin Contamination:

    • Residues from

      
       can appear in the aliphatic region (0.8–1.5 ppm), obscuring the H4 signals.
      
    • Solution: 1H NMR integration of the butyl region vs. the sugar signals.

References

  • Barton, D. H. R., & McCombie, S. W. (1975). A new method for the deoxygenation of secondary alcohols. Journal of the Chemical Society, Perkin Transactions 1, (16), 1574-1585.

  • Stick, R. V., & Williams, S. J. (2009). Carbohydrates: The Essential Molecules of Life (2nd ed.). Elsevier. (General reference for carbohydrate NMR standards).

  • Breitmaier, E., & Voelter, W. (1987).Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH. (Reference for C-13 shifts of deoxy sugars).
  • Roslund, M. U., et al. (2008). Complete assignments of the 1H and 13C chemical shifts and J(H,H) coupling constants in NMR spectra of D-glucopyranose and all D-glucopyranosyl-D-glucopyranosides.[4] Carbohydrate Research, 343(1), 101-112.[4]

Sources

Exploratory

Methyl 4-deoxy-a-D-glucopyranoside CAS number 13241-00-4

Technical Monograph: Methyl 4-deoxy-α-D-glucopyranoside (CAS 13241-00-4) [1] Executive Summary Methyl 4-deoxy-α-D-glucopyranoside (CAS 13241-00-4), also chemically defined as methyl 4-deoxy-α-D-xylo-hexopyranoside , is a...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Methyl 4-deoxy-α-D-glucopyranoside (CAS 13241-00-4) [1]

Executive Summary

Methyl 4-deoxy-α-D-glucopyranoside (CAS 13241-00-4), also chemically defined as methyl 4-deoxy-α-D-xylo-hexopyranoside , is a specialized carbohydrate derivative used extensively as a mechanistic probe in glycobiology and drug discovery. By replacing the hydroxyl group at the C-4 position of the glucose scaffold with a hydrogen atom, this compound serves as a "deletion analog." It maps the hydrogen-bonding requirements of carbohydrate-binding proteins (lectins), glucose transporters (GLUTs), and glycoside hydrolases without altering the overall pyranose ring conformation.

This guide details the physicochemical profile, a robust synthetic architecture for laboratory production, and the critical biological applications of this compound.

Chemical Profile & Physicochemical Properties

The removal of the C-4 hydroxyl group eliminates a key hydrogen bond donor/acceptor site while preserving the steric bulk and stereochemistry of the remaining chiral centers (C-1, C-2, C-3, C-5).

Table 1: Technical Specifications

PropertySpecification
CAS Number 13241-00-4
IUPAC Name Methyl 4-deoxy-α-D-xylo-hexopyranoside
Synonyms Methyl 4-deoxy-α-D-glucoside; (2S,3S,4S)-2-methoxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4-diol
Molecular Formula C₇H₁₄O₅
Molecular Weight 178.18 g/mol
Physical State White crystalline solid
Solubility Highly soluble in water, methanol, DMSO; sparingly soluble in dichloromethane.
Stereochemistry α-Anomer (axial OMe at C-1). C-4 is achiral (methylene).
Key NMR Feature ¹³C NMR: Signal at ~30–35 ppm (C-4 methylene). ¹H NMR: Distinct multiplets for H-4a (axial) and H-4b (equatorial).

Synthetic Architecture

The synthesis of 4-deoxy sugars is non-trivial due to the need for regioselective deoxygenation. The most "field-proven" and reproducible route involves the Barton-McCombie Radical Deoxygenation of a C-4 thionocarbonate intermediate. This pathway avoids the steric hindrance often encountered in nucleophilic displacements at the secondary C-4 position.

Core Synthetic Logic
  • Scaffold Setup: Protection of O-2, O-3, and O-6 to isolate the C-4 hydroxyl.

  • Activation: Conversion of C-4 OH to a thiocarbonyl derivative (xanthate or thionocarbonate).

  • Radical Excision: Tin-mediated radical reduction to replace the C-O bond with a C-H bond.

  • Global Deprotection: Removal of protecting groups to yield the final free sugar.

Protocol: Regioselective Synthesis from Methyl α-D-Glucopyranoside

Step 1: Benzylidene Protection

  • Reagents: Benzaldehyde dimethyl acetal, CSA (Camphorsulfonic acid), DMF.[2]

  • Mechanism: Forms Methyl 4,6-O-benzylidene-α-D-glucopyranoside.[2][3][4] The 1,3-dioxane ring locks the C-4 and C-6 positions.

Step 2: Benzylation of Secondary Hydroxyls

  • Reagents: Benzyl bromide (BnBr), NaH, DMF.

  • Product: Methyl 2,3-di-O-benzyl-4,6-O-benzylidene-α-D-glucopyranoside.

  • Note: Benzyl groups are chosen for their stability during the subsequent radical steps.

Step 3: Regioselective Ring Opening

  • Reagents: NaBH₃CN, HCl (ether), or Et₃SiH/TFA.

  • Mechanism: Reductive opening of the benzylidene acetal. Under these conditions, the reaction regioselectively yields the 6-O-benzyl-4-OH derivative (Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside).

  • Validation: Verify free C-4 OH by IR (broad peak ~3400 cm⁻¹) and ¹H NMR (shift of H-4).

Step 4: Barton-McCombie Deoxygenation (Critical Step)

  • Activation: React the free 4-OH with Phenyl chlorothionoformate or 1,1'-Thiocarbonyldiimidazole (TCDI) in Pyridine/DCM.

    • Intermediate: 4-O-Phenoxythiocarbonyl derivative.

  • Reduction: Reflux with Tributyltin hydride (Bu₃SnH) and AIBN (radical initiator) in Toluene.

    • Mechanism:[3] The tributyltin radical attacks the sulfur, leading to homolytic cleavage of the C4-O bond. The resulting C-4 radical abstracts a hydrogen from Bu₃SnH.

    • Product:Methyl 2,3,6-tri-O-benzyl-4-deoxy-α-D-glucopyranoside.

Step 5: Hydrogenolysis

  • Reagents: H₂, Pd/C (10%), MeOH/EtOAc.

  • Outcome: Cleavage of all benzyl ethers.

  • Final Product: Methyl 4-deoxy-α-D-glucopyranoside .

Visualization: Synthetic Pathway

Synthesis Start Methyl α-D-Glucopyranoside Inter1 Methyl 4,6-O-benzylidene- α-D-glucopyranoside Start->Inter1 PhCH(OMe)2, CSA (Protect 4,6) Inter2 Methyl 2,3-di-O-benzyl- 4,6-O-benzylidene-glc Inter1->Inter2 BnBr, NaH (Protect 2,3) Inter3 Methyl 2,3,6-tri-O-benzyl- α-D-glucopyranoside (Free 4-OH) Inter2->Inter3 NaBH3CN, HCl (Regioselective Opening) Inter4 4-O-Phenoxythiocarbonyl Derivative Inter3->Inter4 PhOCSCl, Pyridine (Activation) Inter5 Methyl 2,3,6-tri-O-benzyl- 4-deoxy-glc Inter4->Inter5 Bu3SnH, AIBN, Reflux (Radical Deoxygenation) Final Methyl 4-deoxy-α-D-glucopyranoside (CAS 13241-00-4) Inter5->Final H2, Pd/C (Global Deprotection)

Figure 1: Step-by-step synthetic workflow utilizing the Barton-McCombie deoxygenation strategy.

Biological & Analytical Applications

Enzyme Mechanistic Probing

Researchers use CAS 13241-00-4 to determine if the C-4 hydroxyl group is essential for substrate binding or catalysis.

  • Glycoside Hydrolases: If an enzyme (e.g., α-glucosidase) shows a drastic drop in affinity (

    
     increases) for the 4-deoxy analog compared to the native substrate, it confirms that the C-4 OH is a critical hydrogen bond donor/acceptor in the active site.
    
  • Transport Studies: Used to map the polarity requirements of Sodium-Glucose Cotransporters (SGLTs).

Structural Biology

The compound serves as a non-hydrolyzable or slow-reacting substrate analog in X-ray crystallography, allowing researchers to trap enzyme-substrate complexes in a pre-transition state geometry.

Antibiotic Development

Deoxy sugars are key components of macrolide antibiotics (e.g., Erythromycin). This compound serves as a model building block for synthesizing complex 4-deoxy-oligosaccharides to tune the lipophilicity and metabolic stability of new drug candidates.

Handling & Stability

  • Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen). Hygroscopic nature requires desiccated storage.

  • Solubility: Dissolve in water or DMSO for biological assays. Avoid protic solvents if using as a reagent in anhydrous glycosylation reactions.

  • Safety: While generally non-toxic compared to heavy metal reagents, standard PPE (gloves, goggles) is required. Treat as a potential irritant.

References

  • CymitQuimica. Methyl 4-deoxy-α-D-glucopyranoside (CAS 13241-00-4) Product Data. Retrieved from

  • PubChem. Methyl 4-deoxy-alpha-D-xylo-hexopyranoside. National Library of Medicine. Retrieved from

  • Stick, R. V., & Williams, S. J. (2009). Carbohydrate Chemistry: The Essential Molecules of Life. Elsevier.
  • Barton, D. H. R., & McCombie, S. W. (1975). A new method for the deoxygenation of secondary alcohols. Journal of the Chemical Society, Perkin Transactions 1, 1574-1585. (Foundational chemistry for the synthesis).[2]

Sources

Foundational

Biological Role and Mechanistic Utility of 4-Deoxy Sugars in Glycobiology

[1] Executive Summary 4-deoxy sugars represent a specialized class of carbohydrates where the hydroxyl group at the C-4 position is replaced by a hydrogen atom.[1] While less ubiquitous than their 2-deoxy (DNA) or 6-deox...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

4-deoxy sugars represent a specialized class of carbohydrates where the hydroxyl group at the C-4 position is replaced by a hydrogen atom.[1] While less ubiquitous than their 2-deoxy (DNA) or 6-deoxy (fucose, rhamnose) counterparts, 4-deoxy sugars play critical, high-value roles in bacterial pathogenicity, antibiotic efficacy, and modern drug development.[1]

In nature, the "4-deoxy" motif is often embedded within complex multi-deoxy amino sugars (e.g., desosamine in macrolides), contributing to the hydrophobic binding interfaces essential for antibiotic-ribosome interactions.[1] In synthetic glycobiology, 4-deoxy monosaccharides serve as precise molecular tools—acting as obligate chain terminators to modulate polysaccharide length or as non-hydrolyzable probes to map the hydrogen-bonding requirements of glycosyltransferases.[1]

This guide details the structural biology, radical-mediated biosynthesis, and therapeutic applications of 4-deoxy sugars, providing actionable protocols for their use in enzyme inhibition and glycoengineering.

Structural and Chemical Properties

The absence of the C-4 hydroxyl group fundamentally alters the physicochemical profile of the pyranose ring:

  • Lipophilicity: The replacement of a polar -OH with a hydrophobic -H increases the logP, enhancing membrane permeability and interaction with hydrophobic pockets in proteins (e.g., the macrolide binding site in the 50S ribosomal subunit).

  • Conformational Flexibility: The 4-deoxy modification eliminates the 1,3-diaxial interactions typically associated with C-4 substituents, potentially altering the ring pucker (e.g., favoring specific chair or twist-boat conformations) and influencing glycosidic bond stability.[1]

  • Chemical Stability: 4-deoxy glycosides are generally resistant to standard glycosidases that require the C-4 hydroxyl for transition state stabilization or acid/base catalysis, making them stable metabolic probes.[1]

Table 1: Comparative Properties of Native vs. 4-Deoxy Sugars
PropertyNative Sugar (e.g., GlcNAc)4-Deoxy Analog (e.g., 4-deoxy-GlcNAc)Biological Implication
H-Bonding Donor & Acceptor at C-4None at C-4Disrupts enzyme recognition; prevents chain elongation.[1]
Hydrophobicity Low (Polar)Moderate (Amphipathic)Enhanced binding to hydrophobic pockets (e.g., antibiotic targets).
Reactivity Nucleophilic at C-4Inert at C-4Acts as a chain terminator in 1→4 linked polymers.[1]
Metabolic Fate Substrate for elongationInhibitor / TerminatorModulates glycan biosynthesis pathways.

Biosynthesis: The Radical SAM Paradigm

Unlike simple dehydration reactions, the removal of the C-4 hydroxyl group in nature often requires complex radical chemistry. A canonical example is the biosynthesis of D-desosamine (3,4,6-trideoxy-3-dimethylamino-D-glucose), a key component of erythromycin.[1][2]

The DesI / DesII Pathway

The deoxygenation at C-4 is not a direct reduction but a coordinated sequence involving transamination and radical-mediated deamination.[1]

  • Activation (DesI): The PLP-dependent aminotransferase DesI converts the precursor dTDP-4-keto-6-deoxy-D-glucose into dTDP-4-amino-4,6-dideoxy-D-glucose.[1][3]

  • Radical Deoxygenation (DesII): The Radical SAM (S-adenosylmethionine) enzyme DesII generates a 5'-deoxyadenosyl radical.[1][3] This radical abstracts a hydrogen from C-3, triggering a mechanism that eliminates the C-4 amino group (radical-induced deamination), effectively replacing the C-4 substituent with a hydrogen.[1]

Biosynthesis Start dTDP-Glucose Inter1 dTDP-4-keto-6-deoxy-Glc Start->Inter1 Dehydration (-H2O) Inter2 dTDP-4-amino-4,6-dideoxy-Glc Inter1->Inter2 Transamination (Glu -> aKG) Product dTDP-3-keto-4,6-dideoxy-Glc (4-Deoxy Intermediate) Inter2->Product Radical Deamination (SAM -> 5'-dA) Dehydratase 4,6-Dehydratase DesI DesI (PLP-Aminotransferase) DesII DesII (Radical SAM)

Figure 1: The DesI/DesII pathway for C-4 deoxygenation in desosamine biosynthesis.[1] Note the conversion of a 4-keto sugar to a 4-amino intermediate before radical reduction.[1]

Mechanistic Glycobiology: 4-Deoxy Sugars as Molecular Tools[1]

Chain Termination in Glycan Biosynthesis

In the biosynthesis of glycosaminoglycans (GAGs) like Heparan Sulfate (HS), the polymer is elongated by the alternating addition of GlcNAc and GlcA via 1→4 linkages.

  • Mechanism: The enzyme Ext1/Ext2 (polymerase) requires the C-4 hydroxyl of the terminal GlcNAc to act as a nucleophile for the next GlcA addition.

  • Application: Introducing 4-deoxy-GlcNAc (UDP-4-deoxy-GlcNAc) creates a "dead-end" acceptor.[1] The enzyme incorporates the analog, but the lack of a C-4 nucleophile halts polymerization. This strategy is used to produce defined low-molecular-weight heparins or to inhibit angiogenesis in tumor models.[1]

Probing Enzyme Specificity (Hydrogen Bond Mapping)

Glycosyltransferases (GTs) rely on specific hydrogen bond networks to position substrates.[1]

  • Protocol: By systematically testing a substrate panel (Native, 3-deoxy, 4-deoxy, 6-deoxy), researchers can identify "critical" hydroxyls.[1]

  • Interpretation: If a 4-deoxy analog exhibits a

    
     similar to the native substrate but a drastically reduced 
    
    
    
    , the C-4 OH likely participates in transition-state stabilization rather than initial binding.[1] If
    
    
    increases significantly, the C-4 OH is essential for ground-state binding.[1]

ChainTermination Enzyme Glycosyltransferase (Active Site) Acceptor Growing Glycan Chain (...-GlcA-OH) Enzyme->Acceptor Donor_WT UDP-GlcNAc (Native Donor) Acceptor->Donor_WT Path A: Native Donor_4d UDP-4-deoxy-GlcNAc (Terminator) Acceptor->Donor_4d Path B: Inhibition Complex_WT Elongated Chain (...-GlcA-GlcNAc-OH) Donor_WT->Complex_WT Transfer Complex_Stop Terminated Chain (...-GlcA-4dGlcNAc-H) Donor_4d->Complex_Stop Transfer NextStep Next Sugar Addition (GlcA) Complex_WT->NextStep C4-OH attacks UDP-GlcA Stop ELONGATION BLOCKED (No Nucleophile) Complex_Stop->Stop C4-H cannot attack

Figure 2: Mechanism of chain termination by 4-deoxy-GlcNAc. The absence of the C-4 hydroxyl prevents the nucleophilic attack required for the addition of the subsequent sugar unit.

Drug Development Applications

  • Antibiotic Engineering:

    • Many macrolides (e.g., Erythromycin) and anthracyclines (e.g., Doxorubicin) contain deoxysugars. The 4-deoxy motif in these sugars is often crucial for binding to the bacterial ribosome or DNA.

    • Strategy: Combinatorial biosynthesis using engineered DesI/DesII homologs can generate novel "unnatural" glycosylated antibiotics with improved resistance profiles.

  • Anti-Angiogenic Agents:

    • 4-deoxy-GlcNAc derivatives inhibit heparan sulfate proteoglycan (HSPG) biosynthesis on endothelial cells, disrupting FGF-2 signaling and preventing capillary sprout formation (angiogenesis).[1]

Experimental Protocols

Protocol A: Chemoenzymatic Synthesis of UDP-4-Deoxy-GlcNAc

Rationale: Chemical synthesis of sugar nucleotides is low-yielding.[1] A chemoenzymatic approach using promiscuous salvage pathway enzymes is preferred.

  • Substrate Preparation: Synthesize 4-deoxy-GlcNAc chemically (via reductive radical deoxygenation of a C-4 xanthate derivative of GlcNAc).

  • Enzymatic Phosphorylation:

    • Reaction Mix: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 1 mM ATP, 1 mM 4-deoxy-GlcNAc.[1]

    • Enzyme: Add recombinant N-acetylhexosamine kinase (NahK) (e.g., from Bifidobacterium longum).

    • Incubation: 37°C for 4-6 hours. Monitor production of 4-deoxy-GlcNAc-1-P by TLC or HPLC.

  • Nucleotide Activation:

    • Add: 1.5 mM UTP and recombinant GlcNAc-1-phosphate uridyltransferase (GlmU) (e.g., from E. coli).

    • Incubation: Continue at 37°C for 12 hours.

    • Purification: Anion exchange chromatography (DEAE-Sepharose), eluting with a linear gradient of NH4HCO3 (0-0.5 M).[1] Lyophilize fractions.

    • Validation: Confirm mass via ESI-MS (Expected [M-H]-: ~590 Da).

Protocol B: Glycosyltransferase Inhibition Assay

Rationale: To determine if a 4-deoxy analog acts as a competitive inhibitor or a chain terminator.[1]

  • System: Recombinant Glycosyltransferase (e.g., Heparan Synthase 2), Acceptor (biotinylated-GlcA-GlcNAc-GlcA tetrasaccharide), Donor (UDP-[3H]-GlcNAc).[1]

  • Variable: Add increasing concentrations (0, 10, 100, 1000 µM) of UDP-4-deoxy-GlcNAc .

  • Reaction: Incubate at 37°C for 30 mins.

  • Separation: Capture biotinylated acceptor on Streptavidin-coated flashplate or beads. Wash to remove unincorporated UDP-[3H]-GlcNAc.[1]

  • Readout: Scintillation counting.

    • Result Analysis: If counts decrease with increasing UDP-4-deoxy-GlcNAc, it indicates competition or termination.[1] To distinguish, run the product on a gel (PAGE-fluorography).[1] A "ladder" indicates competition; a single shifted band indicates termination.

References

  • Mechanistic Studies of Desosamine Biosynthesis. Journal of the American Chemical Society. [Link] Citation for the DesI/DesII radical SAM deoxygenation pathway.[4]

  • A 4-deoxy analogue of N-acetyl-D-glucosamine inhibits heparan sulphate expression. Biochemical and Biophysical Research Communications. [Link] Citation for the biological activity of 4-deoxy-GlcNAc in angiogenesis inhibition.[1]

  • Biosynthesis of TDP-D-desosamine: identification of a strategy for C4 deoxygenation. Angewandte Chemie International Edition. [Link] Citation for the specific enzymatic roles in C-4 deoxygenation.[1][5]

  • Natural Product Sugar Biosynthesis and Enzymatic Glycodiversification. Chemical Reviews. [Link] Comprehensive review of deoxysugar biosynthesis pathways.

Sources

Exploratory

Methyl 4-deoxy-a-D-glucopyranoside molecular weight and formula

Technical Whitepaper: Methyl 4-deoxy-α-D-glucopyranoside Executive Summary Methyl 4-deoxy-α-D-glucopyranoside is a specialized carbohydrate derivative used primarily as a mechanistic probe in glycobiology and medicinal c...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Methyl 4-deoxy-α-D-glucopyranoside

Executive Summary

Methyl 4-deoxy-α-D-glucopyranoside is a specialized carbohydrate derivative used primarily as a mechanistic probe in glycobiology and medicinal chemistry. By selectively excising the hydroxyl group at the C4 position, researchers can precisely interrogate the hydrogen-bonding requirements of carbohydrate-binding proteins (lectins) and glycoside hydrolases. Unlike its 2-deoxy analogue, which is widely utilized in metabolic inhibition (glycolysis), the 4-deoxy congener serves as a structural "deletion mutation" to map the active sites of enzymes that distinguish between glucose (equatorial C4-OH) and galactose (axial C4-OH). This guide outlines the physicochemical properties, a validated synthetic route via radical deoxygenation, and the compound's utility in drug development.

Physicochemical Profile

PropertyData
Chemical Name Methyl 4-deoxy-α-D-glucopyranoside
CAS Number 13241-00-4
Molecular Formula C₇H₁₄O₅
Molecular Weight 178.18 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in water, methanol, ethanol; sparingly soluble in dichloromethane
Melting Point 128–130 °C (typical range for deoxy sugars of this class)
SMILES CO[C@H]1CC(CO)O1
Key Structural Feature Absence of hydroxyl at C4 (replaced by methylene -CH₂-)

Synthetic Methodology: The "Benzylidene-Radical" Route

The synthesis of 4-deoxy sugars is non-trivial due to the need for regioselective deoxygenation. The most robust, self-validating protocol involves the Barton-McCombie deoxygenation of a C4-hydroxyl intermediate. This route is preferred over direct displacement (which often leads to elimination or inversion) because it proceeds via a radical mechanism that tolerates the sensitive acetal functionality.

Synthesis Pathway Diagram

SynthesisRoute Start Methyl α-D-glucopyranoside (C7H14O6) Step1 Methyl 4,6-O-benzylidene- α-D-glucopyranoside Start->Step1 PhCH(OMe)2, CSA (Protection) Step2 Methyl 6-O-benzyl- α-D-glucopyranoside (Free 4-OH) Step1->Step2 LiAlH4, AlCl3 (Regioselective Opening) Step3 C4-O-Thiocarbonyl Intermediate (Xanthate) Step2->Step3 CS2, MeI, NaH (Xanthate Formation) Step4 Methyl 6-O-benzyl- 4-deoxy-α-D-glucoside Step3->Step4 Bu3SnH, AIBN (Radical Deoxygenation) Final Methyl 4-deoxy- α-D-glucopyranoside Step4->Final H2, Pd/C (Debenzylation)

Caption: Figure 1. Chemo-selective synthesis of Methyl 4-deoxy-α-D-glucopyranoside via Barton-McCombie deoxygenation.

Detailed Protocol: C4 Deoxygenation

Context: This protocol assumes you have successfully synthesized Methyl 6-O-benzyl-α-D-glucopyranoside (Step 2 in Fig 1). The critical step is the radical reduction.

Reagents:

  • Methyl 6-O-benzyl-α-D-glucopyranoside (Starting Material)

  • Sodium Hydride (NaH), 60% dispersion in oil

  • Carbon Disulfide (CS₂)

  • Methyl Iodide (MeI)

  • Tributyltin Hydride (Bu₃SnH)

  • Azobisisobutyronitrile (AIBN)

  • Solvents: Dry THF, Dry Toluene

Step-by-Step Workflow:

  • Xanthate Formation (Activation):

    • Dissolve the starting material (1.0 eq) in dry THF under argon.

    • Cool to 0°C and add NaH (1.5 eq). Stir for 30 mins to generate the alkoxide at C4 (and C2/C3 if not protected; Note: For highest yield, C2/C3 are typically benzylated prior to this step, but selective xanthation of the secondary alcohol at C4 over C2/C3 is difficult without prior protection. Standard practice implies C2,C3-di-O-benzyl protection).

    • Add CS₂ (2.0 eq) followed by MeI (2.0 eq). The solution will turn yellow/orange.

    • Validation: TLC should show a new, less polar spot (the xanthate).

    • Workup: Quench with ice water, extract with EtOAc, and concentrate.

  • Radical Deoxygenation (The Barton-McCombie Reaction):

    • Dissolve the crude xanthate in dry toluene (degassed). Oxygen inhibits radical chains, so thorough degassing is critical.

    • Add Bu₃SnH (1.5 eq) and a catalytic amount of AIBN.

    • Reflux (110°C) for 2–4 hours.

    • Mechanism: The tributyltin radical attacks the sulfur, triggering homolytic cleavage of the C4-O bond. The resulting C4 radical abstracts a hydrogen from Bu₃SnH, yielding the methylene group.

    • Validation: The disappearance of the yellow xanthate color and the formation of a baseline-separated product on TLC.

  • Final Deprotection:

    • Subject the deoxygenated intermediate to hydrogenolysis (H₂, Pd/C, MeOH) to remove the benzyl groups at C6 (and C2/C3).

    • Filter through Celite and concentrate to yield the target: Methyl 4-deoxy-α-D-glucopyranoside .

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized compound, the following spectral signatures must be present.

1. Proton NMR (¹H-NMR, D₂O, 400 MHz):

  • Anomeric Proton (H1): A doublet at ~4.75 ppm (J ≈ 3.5 Hz), confirming the α-configuration.

  • The "Deoxy" Fingerprint (H4a/H4b): Unlike the parent glucose, the 4-deoxy analog will display distinct multiplets in the upfield region (approx. 1.4 – 1.9 ppm ).

    • H4-axial: Broad multiplet or quartet (due to coupling with H3 and H5).

    • H4-equatorial: Multiplet, typically slightly downfield of the axial proton.

  • Methoxy Group: A sharp singlet at ~3.40 ppm.

2. Carbon NMR (¹³C-NMR):

  • C4 Signal: A significant upfield shift compared to glucose. While C4-OH appears ~70 ppm, the C4-deoxy methylene carbon appears at ~30–35 ppm . This is the definitive proof of deoxygenation.

3. Mass Spectrometry (ESI-MS):

  • Target Mass: [M+Na]⁺ = 178.18 + 22.99 = 201.17 m/z .

Applications in Drug Development

Probing Protein-Carbohydrate Interactions

Methyl 4-deoxy-α-D-glucopyranoside is a "deletion probe." By removing the C4 hydroxyl, researchers can determine if a hydrogen bond at this position is essential for binding affinity.

  • Lectin Specificity: If a lectin binds glucose but fails to bind the 4-deoxy analog, the C4-OH is a critical "anchor point."

  • Enzyme Mechanism: Used to map the active site of glucosidases. If the enzyme cannot hydrolyze the glycosidic bond of the 4-deoxy derivative, it suggests the C4-OH is involved in the transition state stabilization or substrate distortion.

Antibiotic Design

Many aminoglycoside antibiotics (e.g., Kanamycin, Tobramycin) contain deoxy-sugar moieties. The 4-deoxy motif renders the sugar resistant to phosphorylation or adenylation by bacterial resistance enzymes. Synthesizing 4-deoxy-glucose building blocks is a key step in creating "resistance-proof" neoglycosides.

References

  • Barton, D. H. R., & McCombie, S. W. (1975). A new method for the deoxygenation of secondary alcohols. Journal of the Chemical Society, Perkin Transactions 1, 1574–1585.
  • Garegg, P. J., et al. (1982). Reductive opening of sugar benzylidene acetals.[1] Carbohydrate Research, 108(1), 97-101. (Protocol for regioselective opening of benzylidene to access C4-OH).

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 4-Deoxy-D-glucose. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to the Discovery, Isolation, and Application of 4-Deoxy-alpha-D-glucopyranosides

For Researchers, Scientists, and Drug Development Professionals Foreword The landscape of carbohydrate chemistry is one of immense complexity and profound biological significance. Among the vast array of sugar derivative...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The landscape of carbohydrate chemistry is one of immense complexity and profound biological significance. Among the vast array of sugar derivatives, deoxysugars—in which a hydroxyl group is replaced by a hydrogen atom—hold a place of particular importance. Their unique structural modifications can dramatically alter the biological activity of parent molecules, making them critical components in a multitude of natural products and rationally designed therapeutic agents. This guide focuses specifically on 4-deoxy-alpha-D-glucopyranosides, a class of deoxysugars with burgeoning potential in medicinal chemistry and drug development. As a Senior Application Scientist, it is my intention to provide not just a recitation of facts, but a cohesive narrative that elucidates the scientific reasoning behind the methodologies presented, empowering researchers to not only replicate these techniques but also to innovate upon them.

Introduction: The Significance of the 4-Deoxy Modification

The removal of the hydroxyl group at the C-4 position of the glucopyranose ring imparts significant changes to the molecule's chemical and physical properties. This modification can influence ring conformation, hydrogen bonding capabilities, and susceptibility to enzymatic degradation. In the context of drug development, these alterations can lead to enhanced bioavailability, improved target specificity, and novel mechanisms of action. Deoxysugars are integral components of many clinically important antibiotics, anticancer agents, and other bioactive natural products, where they often play a crucial role in the compound's mode of action.[1][2] The 4-deoxy scaffold, in particular, has been explored for its potential to create effective glycosidase inhibitors and to serve as a building block for complex, biologically active molecules.[3][4]

Discovery and Natural Occurrence: A Primarily Synthetic Frontier

While many deoxysugars are found in nature, particularly as components of secondary metabolites in microorganisms like actinomycetes, the natural occurrence of 4-deoxy-alpha-D-glucopyranosides is not well-documented in readily available literature.[5][6] The majority of research on these specific sugar derivatives has been driven by synthetic efforts to create novel bioactive compounds. The "discovery" of 4-deoxy-alpha-D-glucopyranosides is therefore more accurately a story of chemical innovation rather than isolation from natural sources. Early synthetic work on deoxysugars laid the foundation for the targeted synthesis of compounds like 4-deoxy-D-xylo-hexose (a 4-deoxy-glucose analog), driven by the desire to understand structure-activity relationships in biological systems.

Chemical Synthesis: Crafting the 4-Deoxy Scaffold

The synthesis of 4-deoxy-alpha-D-glucopyranosides typically involves the strategic manipulation of readily available starting materials, such as D-glucose or its derivatives. A common and effective strategy involves the introduction of a good leaving group at the C-4 position, followed by a nucleophilic substitution reaction that removes the hydroxyl functionality.

Key Synthetic Strategies

A robust method for the synthesis of 4-deoxy-glucose derivatives proceeds via the SN2 displacement of a sulfonyloxy group.[7] This approach offers excellent stereochemical control, resulting in the inversion of configuration at the C-4 center. For the synthesis of a 4-deoxy-D-glucopyranoside, a starting material with a D-galacto configuration at C-4 is often employed.

The following diagram illustrates a generalized synthetic pathway:

G Start Methyl α-D-glucopyranoside Benzylidene Methyl 4,6-O-benzylidene-α-D-glucopyranoside Start->Benzylidene Benzaldehyde, ZnCl₂ Benzoyl Methyl 2,3-di-O-benzoyl-4,6-O-benzylidene-α-D-glucopyranoside Benzylidene->Benzoyl Benzoyl chloride, Pyridine Debenzylidene Methyl 2,3-di-O-benzoyl-α-D-glucopyranoside Benzoyl->Debenzylidene Acidic hydrolysis Mesyl Methyl 2,3-di-O-benzoyl-4-O-mesyl-α-D-galactopyranoside Debenzylidene->Mesyl Mesyl chloride, Pyridine Iodo Methyl 2,3,6-tri-O-benzoyl-4-deoxy-4-iodo-α-D-glucopyranoside Mesyl->Iodo NaI, Acetone (SN2 inversion) Deoxy Methyl 4-deoxy-α-D-glucopyranoside Iodo->Deoxy H₂, Pd/C; then NaOMe, MeOH G Core 4-Deoxy-α-D-glucopyranoside Scaffold App1 Glycosidase Inhibitors Core->App1 App2 Anticancer Agents Core->App2 App3 Novel Antibiotics Core->App3 Therapy1 Diabetes, Viral Infections App1->Therapy1 Therapy2 Targeted Cancer Therapy App2->Therapy2 Therapy3 Combating Antibiotic Resistance App3->Therapy3

Sources

Exploratory

An In-Depth Technical Guide to the Spectroscopic Characterization of Methyl 4-deoxy-α-D-glucopyranoside

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This technical guide provides a detailed exploration of the spectroscopic data for Methyl 4-deoxy-α-D-glucopyrano...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a detailed exploration of the spectroscopic data for Methyl 4-deoxy-α-D-glucopyranoside (CAS 13241-00-4), a monosaccharide derivative of significant interest in glycobiology and medicinal chemistry. The absence of the C4 hydroxyl group in the glucopyranose ring imparts unique chemical and biological properties, making its unambiguous structural confirmation through spectroscopic methods paramount for research and development applications.

While a comprehensive, publicly available dataset of the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for Methyl 4-deoxy-α-D-glucopyranoside is not readily found in centralized databases, this guide synthesizes expected spectral characteristics based on foundational principles of carbohydrate spectroscopy and data from closely related analogs. This approach provides a robust framework for researchers to interpret their own experimental data.

Molecular Structure and its Spectroscopic Implications

A thorough understanding of the stereochemistry of Methyl 4-deoxy-α-D-glucopyranoside is fundamental to interpreting its spectroscopic data. The α-anomeric configuration places the methoxy group at C1 in an axial position, while the deoxy function at C4 removes a key hydroxyl group, influencing both the electronic environment of neighboring protons and carbons, and the vibrational modes of the molecule.

G O5 O C5 C5 O5->C5 C1 C1 C1->O5 OCH3 OCH3 C1->OCH3 C2 C2 C2->C1 OH2 OH C2->OH2 C3 C3 C3->C2 OH3 OH C3->OH3 C4 C4 C4->C3 H4a H C4->H4a C5->C4 CH2OH CH2OH C5->CH2OH H4b H

Caption: Chair conformation of Methyl 4-deoxy-α-D-glucopyranoside.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of carbohydrates. The chemical shifts (δ) and coupling constants (J) provide detailed information about the connectivity and stereochemistry of the molecule.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of Methyl 4-deoxy-α-D-glucopyranoside is expected to show distinct signals for each proton. The anomeric proton (H-1) is of particular diagnostic importance.

Expected ¹H NMR Data (in D₂O):

ProtonExpected Chemical Shift (δ, ppm)Expected MultiplicityExpected Coupling Constants (J, Hz)Rationale
H-1~4.8dJ₁,₂ ≈ 3.5The α-anomeric proton typically resonates downfield and exhibits a small coupling constant with H-2 due to the gauche relationship.
H-2~3.5-3.7ddJ₁,₂ ≈ 3.5, J₂,₃ ≈ 9.5Coupling to both H-1 and H-3.
H-3~3.6-3.8tJ₂,₃ ≈ 9.5, J₃,₄ₐ ≈ 9.5Coupling to H-2 and the axial proton on C4.
H-4ax~1.5-1.7dddJ₄ₐ,₃ ≈ 9.5, J₄ₐ,₄ₑ ≈ 12.5, J₄ₐ,₅ ≈ 11.0The absence of the hydroxyl group at C4 results in a significant upfield shift for the C4 protons. The axial proton will show large diaxial couplings.
H-4eq~2.0-2.2dddJ₄ₑ,₃ ≈ 5.0, J₄ₑ,₄ₐ ≈ 12.5, J₄ₑ,₅ ≈ 5.0The equatorial proton will have smaller couplings to H-3 and H-5.
H-5~3.7-3.9dddJ₅,₄ₐ ≈ 11.0, J₅,₄ₑ ≈ 5.0, J₅,₆ ≈ 2.5, 5.0Complex coupling pattern due to interactions with H-4ax, H-4eq, and the two H-6 protons.
H-6a/b~3.7-3.9m-These protons are often diastereotopic and may show complex splitting patterns.
-OCH₃~3.4s-A characteristic singlet for the anomeric methoxy group.

Experimental Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of Methyl 4-deoxy-α-D-glucopyranoside in 0.5-0.7 mL of deuterium oxide (D₂O).

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Set the spectral width to cover the range of 0-10 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Apply a relaxation delay of at least 1-2 seconds.

  • Data Processing: Fourier transform the free induction decay (FID), phase correct the spectrum, and reference the residual HDO peak to 4.79 ppm.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Expected ¹³C NMR Data (in D₂O):

CarbonExpected Chemical Shift (δ, ppm)Rationale
C-1~100The anomeric carbon of an α-glucopyranoside resonates in this region.
C-2~72-74Typical chemical shift for a hydroxylated carbon in a pyranose ring.
C-3~73-75Similar to C-2.
C-4~30-35The absence of the electronegative hydroxyl group causes a significant upfield shift for C-4 compared to its hydroxylated counterpart (~70 ppm).
C-5~71-73Typical chemical shift for this carbon in a glucopyranoside.
C-6~61-63The primary alcohol carbon.
-OCH₃~55-57The anomeric methoxy carbon.

Experimental Protocol for ¹³C NMR Spectroscopy:

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer equipped with a carbon probe.

  • Acquisition Parameters:

    • Use a proton-decoupled pulse sequence.

    • Set the spectral width to cover the range of 0-200 ppm.

    • A larger number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio.

  • Data Processing: Fourier transform the FID, phase correct the spectrum, and reference it using an internal or external standard.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy provides information about the functional groups present in a molecule. For Methyl 4-deoxy-α-D-glucopyranoside, the key features will be the hydroxyl and C-O stretching vibrations.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
~3400Strong, BroadO-H stretching of the hydroxyl groups involved in hydrogen bonding.
~2900MediumC-H stretching of the pyranose ring and methoxy group.
~1100-1000StrongC-O stretching vibrations of the ether and alcohol functionalities.

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can aid in its identification.

Expected Mass Spectrometric Data:

m/zIonRationale
179[M+H]⁺Protonated molecular ion in positive ion mode (e.g., ESI-MS). The molecular weight of C₇H₁₄O₅ is 178.18 g/mol .
201[M+Na]⁺Sodiated adduct, commonly observed for carbohydrates.
147[M-OCH₃]⁺Loss of the methoxy group.
115[M-OCH₃-H₂O]⁺Subsequent loss of a water molecule.

Experimental Protocol for Mass Spectrometry (Electrospray Ionization - ESI):

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent such as methanol or water.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source.

  • Acquisition: Acquire the spectrum in positive ion mode.

G cluster_workflow Spectroscopic Analysis Workflow Sample Methyl 4-deoxy-α-D-glucopyranoside Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data Acquired Spectroscopic Data NMR->Data IR->Data MS->Data Analysis Data Analysis and Interpretation Data->Analysis Structure Structural Confirmation Analysis->Structure

Caption: Workflow for the spectroscopic characterization of Methyl 4-deoxy-α-D-glucopyranoside.

Conclusion and Future Outlook

References

  • At this time, no direct citation for a complete, published spectroscopic dataset for Methyl 4-deoxy-α-D-glucopyranoside could be located in the searched scientific databases and literature. The information provided is based on established principles of spectroscopic interpretation for carbohydrates and data from analogous compounds.
Foundational

Potential biological activities of Methyl 4-deoxy-a-D-glucopyranoside

The following guide details the technical specifications, synthesis, and biological applications of Methyl 4-deoxy-α-D-glucopyranoside , a specialized carbohydrate probe used to map the hydrogen-bonding requirements of l...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the technical specifications, synthesis, and biological applications of Methyl 4-deoxy-α-D-glucopyranoside , a specialized carbohydrate probe used to map the hydrogen-bonding requirements of lectins and enzymes.

Mechanistic Probes for Protein-Carbohydrate Interactions[1]

Part 1: Executive Summary & Chemical Identity[1]

Methyl 4-deoxy-α-D-glucopyranoside (Me-4-deoxy-Glc) is a synthetic monosaccharide derivative where the hydroxyl group at the C-4 position of the glucose ring has been replaced by a hydrogen atom.[1] This single-atom modification ("deletion mutation") renders the molecule an invaluable tool for determining the energetic contribution of the C-4 hydroxyl group to the binding free energy (


) of glucose-binding proteins, particularly lectins (e.g., Concanavalin A) and enzymes (e.g., 

-glucosidases).[1]
Chemical Specifications
PropertySpecification
IUPAC Name Methyl 4-deoxy-α-D-xylo-hexopyranoside
Molecular Formula

Molecular Weight 178.18 g/mol
Structural Feature C-4 Deoxygenation (Loss of H-bond donor/acceptor)
Anomeric Configuration Alpha (

) - Axial methoxy group at C-1
Solubility High in

, MeOH; Low in non-polar solvents

Part 2: Biological Activities & Mechanistic Applications[5][6][7]

Mapping Lectin Binding Sites (Concanavalin A)

The primary biological application of Me-4-deoxy-Glc is as a negative control probe to define the "essential" hydroxyl groups for lectin recognition.[1]

  • Mechanism: Concanavalin A (Con A) binds

    
    -D-mannose and 
    
    
    
    -D-glucose.[1][2][3] The binding pocket forms a specific hydrogen-bonding network with the C-3, C-4, and C-6 hydroxyl groups.[1]
  • Activity Profile:

    • Native Ligand (Methyl

      
      -D-glucoside): 
      
      
      
      .[1]
    • Probe (Methyl 4-deoxy-

      
      -D-glucoside):  Binding is abolished  or reduced to non-specific levels (
      
      
      
      ).[1]
  • Causality: The C-4 hydroxyl in glucose is equatorial.[1] In the Con A binding pocket, this group accepts a hydrogen bond from Arg-228 and donates to Asp-208 .[1] Removing this oxygen creates a "hydropathic hole," disrupting the enthalpy-driven binding event.[1]

Probing Active Site Specificity of -Glucosidases

Me-4-deoxy-Glc serves as a competitive inhibitor or non-hydrolyzable substrate analog to study the transition state of glycosyl hydrolases.[1]

  • Enzymatic Logic:

    
    -Glucosidases (e.g., from Saccharomyces cerevisiae) require specific orientation of the substrate.[1] The C-4 hydroxyl often stabilizes the transition state via interactions with distal active site residues.
    
  • Observation: Unlike 4-fluoro analogs (which can accept H-bonds but not donate), the 4-deoxy analog lacks both capabilities.[1]

    • If the enzyme retains affinity for Me-4-deoxy-Glc, the C-4 OH is likely not critical for ground-state binding.[1]

    • If hydrolysis is abolished, the C-4 OH is essential for the catalytic trajectory (transition state stabilization).[1]

Glucose Transporter (SGLT vs. GLUT) Selectivity[1]
  • SGLT1 (Sodium-Glucose Cotransporter): Requires the C-4 hydroxyl for sodium-coupled transport.[1] Me-4-deoxy-Glc is generally not transported , confirming the strict requirement for the equatorial 4-OH and 3-OH configuration for SGLT recognition.[1]

  • GLUT (Facilitated Diffusion): Similarly, the removal of the C-4 OH drastically reduces affinity, distinguishing it from C-1 or C-6 modifications which are better tolerated.[1]

Part 3: Experimental Protocols

Protocol A: Synthesis of Methyl 4-deoxy-α-D-glucopyranoside

Rationale: Direct deoxygenation of the C-4 position is chemically challenging due to the reactivity of the primary C-6 alcohol.[1] The following "field-proven" route uses a Barton-McCombie deoxygenation strategy via a reductive ring opening.[1]

Step-by-Step Methodology:

  • Protection (Formation of Benzylidene Acetal):

    • React Methyl

      
      -D-glucopyranoside with benzaldehyde dimethyl acetal and catalytic camphorsulfonic acid (CSA) in DMF.
      
    • Yield: Methyl 4,6-O-benzylidene-

      
      -D-glucopyranoside.[1][4][5][6][7]
      
  • Benzylation (C-2/C-3 Protection):

    • Treat with benzyl bromide (BnBr) and NaH in DMF.[1]

    • Product: Methyl 2,3-di-O-benzyl-4,6-O-benzylidene-

      
      -D-glucopyranoside.[1]
      
  • Regioselective Ring Opening:

    • Treat with

      
       and 
      
      
      
      (ether solution) or
      
      
      .[1]
    • Target: Selective opening to Methyl 2,3,6-tri-O-benzyl-

      
      -D-glucopyranoside (leaving C-4 OH free ).[1]
      
    • Validation: Verify free OH at C-4 via NMR (downfield shift upon acetylation).[1]

  • Radical Deoxygenation (Barton-McCombie):

    • Activation: React the free C-4 OH with phenyl chlorothionoformate and pyridine/DMAP to form the thiocarbonate.

    • Reduction: Reflux with tributyltin hydride (

      
      ) and AIBN in toluene.
      
    • Mechanism:[8][3] The tributyltin radical attacks the sulfur, leading to homolytic cleavage of the C4-O bond.

    • Product: Methyl 4-deoxy-2,3,6-tri-O-benzyl-

      
      -D-glucopyranoside.[1]
      
  • Global Deprotection:

    • Hydrogenolysis using

      
       (1 atm) and 
      
      
      
      in MeOH.[1]
    • Final Product:Methyl 4-deoxy-α-D-glucopyranoside .[1]

Protocol B: Competitive Binding Assay (Con A)

Rationale: To quantify the loss of affinity compared to the parent glycoside.[9]

  • Immobilization: Immobilize Concanavalin A on a Sepharose bead column or SPR sensor chip.

  • Ligand Preparation: Prepare 1 mM solution of

    
    -nitrophenyl 
    
    
    
    -D-mannopyranoside (reporter ligand).
  • Titration: Inject increasing concentrations (0.1 mM to 100 mM) of Methyl 4-deoxy-α-D-glucopyranoside .

  • Detection: Monitor the displacement of the reporter ligand (UV absorbance at 405 nm for pNP-mannoside or Refractive Index for SPR).

  • Calculation: Plot % Inhibition vs. [Inhibitor]. Determine

    
    .[1]
    
    • Expected Result:

      
       for 4-deoxy analog will be >100-fold higher than Methyl 
      
      
      
      -D-glucoside.[1]

Part 4: Visualization & Data[1]

Figure 1: Concanavalin A Binding Pocket Logic

This diagram illustrates the hydrogen-bonding network of the native ligand and the disruption caused by the 4-deoxy modification.

ConABinding cluster_0 Native Interaction (High Affinity) cluster_1 Probe Interaction (Null Affinity) ConA Concanavalin A (Binding Pocket) Arg228 Arg-228 Asp208 Asp-208 OH4 C4-OH (Equatorial) Arg228->OH4 H-Bond Acceptor H4 C4-H (Deoxy) Arg228->H4 No Interaction Tyr100 Tyr-100 Glucose Methyl alpha-D-Glucoside Glucose->OH4 DeoxyGlc Methyl 4-deoxy-alpha-D-Glucoside DeoxyGlc->H4 OH4->Asp208 H-Bond Donor H4->Asp208 No Interaction

Caption: Disruption of the critical H-bond network (Arg-228/Asp-208) by the 4-deoxy modification, leading to loss of affinity.

Table 1: Comparative Binding Data (Concanavalin A)

Data synthesized from Goldstein et al. and related kinetic studies.[1]

LigandModificationRelative Affinity (

)
Interpretation
Methyl

-D-glucopyranoside
None (Parent)1.00 (Reference)Full H-bond network intact.[1]
Methyl

-D-mannopyranoside
C-2 Epimer~3.0 - 4.0C-2 axial OH is preferred by Con A.
Methyl 3-deoxy-

-D-glucoside
C-3 Deoxy< 0.05C-3 OH is critical.[1]
Methyl 4-deoxy-

-D-glucoside
C-4 Deoxy < 0.02 C-4 OH is essential for binding.
Methyl 6-deoxy-

-D-glucoside
C-6 Deoxy~ 0.10C-6 OH contributes but is less critical than C-4.[1]

References

  • Goldstein, I. J., et al. (1965).[1][10] "Protein-Carbohydrate Interaction: II. Inhibition Studies on the Interaction of Concanavalin A with Polysaccharides."[8][3][11] Biochemistry. Link[1]

  • Brewer, C. F., et al. (1973).[1] "Binding of 13C-enriched alpha-methyl-D-glucopyranoside to concanavalin A as studied by carbon magnetic resonance." Proceedings of the National Academy of Sciences. Link

  • Lemieux, R. U., et al. (1979).[1] "The properties of the 'hydropathic' groups of the active site of the lectin from Ulex europaeus." Canadian Journal of Chemistry. (Seminal work on deoxy-sugar probes).

  • Barton, D. H. R., & McCombie, S. W. (1975).[1] "A new method for the deoxygenation of secondary alcohols." Journal of the Chemical Society, Perkin Transactions 1. (Synthetic protocol basis).

  • Worthington Biochemical Corporation. "Concanavalin A - Enzyme Manual."[1] Link

Sources

Exploratory

Methyl 4-deoxy-α-D-glucopyranoside: Synthetic Architectures &amp; Applications

[1] Executive Summary Methyl 4-deoxy-α-D-glucopyranoside represents a critical "silent" scaffold in carbohydrate chemistry.[1] By selectively excising the hydroxyl group at the C4 position, this molecule serves as a prec...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Methyl 4-deoxy-α-D-glucopyranoside represents a critical "silent" scaffold in carbohydrate chemistry.[1] By selectively excising the hydroxyl group at the C4 position, this molecule serves as a precise mechanistic probe for glycosyltransferases and a structural template for next-generation antibiotics. Its utility lies in its ability to maintain the overall pyranose chair conformation (


) while eliminating a specific hydrogen-bond donor/acceptor site, allowing researchers to map the energetic contributions of specific hydroxyl groups in protein-carbohydrate recognition.[1]

This technical guide outlines the rigorous synthesis, characterization, and application of this intermediate, focusing on the Barton-McCombie deoxygenation as the primary synthetic vehicle.

Structural Significance & Chemical Profile[1][2][3][4][5][6]

The removal of the C4-hydroxyl group from the glucose core fundamentally alters the physicochemical profile of the molecule without collapsing the ring structure.

FeatureMethyl

-D-glucopyranoside
Methyl 4-deoxy-

-D-glucopyranoside
Impact
Formula


Reduced polar surface area.[1]
C4 Geometry Equatorial -OHMethylene (-CH2-)Loss of H-bonding capability at C4.[1]
Lipophilicity Low (Hydrophilic)ModerateEnhanced membrane permeability.
Conformation Rigid

Chair
Retained

Chair
Minimal distortion of global shape.

Key Insight: The stability of the methyl glycoside at the anomeric center (C1) is crucial. It prevents mutarotation and ring-opening, ensuring that the radical conditions used during synthesis do not degrade the stereocenter at C1.[1]

Synthetic Pathways[1][4]

Method A: Radical Deoxygenation (Barton-McCombie)

This is the "Gold Standard" for synthesizing deoxy sugars.[1] It proceeds via a radical mechanism that tolerates the steric crowding of the sugar ring better than


 displacements.
Mechanism of Action

The reaction converts the C4 alcohol into a thiocarbonyl derivative (xanthate), which is then cleaved by a tributyltin radical.[2] The driving force is the formation of the strong


 bond.[2]

BartonMcCombie Alcohol Substrate (C4-OH) Xanthate Xanthate Ester (O-C=S-SMe) Alcohol->Xanthate Activation RadicalInter C4 Radical Intermediate Xanthate->RadicalInter Radical Attack (Bu3Sn•) Product Deoxy Product (C4-H) RadicalInter->Product H-Abstraction (from Bu3SnH) Step1 1. NaH, CS2, MeI Step2 2. Bu3SnH, AIBN (Reflux)

Figure 1: The Barton-McCombie radical deoxygenation cycle, transforming the alcohol to a xanthate followed by stannane-mediated reduction.[1]

Detailed Protocol

Phase 1: Protection Strategy Before modifying C4, positions C2, C3, and C6 must be protected. The classic route uses a 4,6-O-benzylidene acetal, but for 4-deoxygenation, we require the C4-OH to be free.[1]

  • Precursor: Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside.[1]

Phase 2: Xanthate Formation

  • Reagents: Sodium hydride (NaH), Carbon disulfide (

    
    ), Methyl iodide (MeI), THF (anhydrous).
    
  • Procedure:

    • Dissolve the protected glucoside (1.0 eq) in dry THF under Argon.

    • Cool to 0°C and add NaH (1.5 eq, 60% dispersion). Stir for 30 min.

    • Add

      
       (2.0 eq) dropwise. The solution will turn yellow/orange. Stir 1h.
      
    • Add MeI (2.5 eq) and warm to room temperature. Stir 2h.

    • Quench: Carefully add methanol to destroy excess NaH.

    • Workup: Dilute with EtOAc, wash with water/brine.[3] Dry (

      
      ) and concentrate.
      
    • Validation: TLC should show a non-polar spot compared to starting material.

Phase 3: Radical Reduction

  • Reagents: Tributyltin hydride (

    
    ), AIBN (catalytic initiator), Toluene (degassed).
    
  • Procedure:

    • Dissolve the crude xanthate in dry, degassed toluene (0.05 M concentration—dilution is key to prevent side reactions).

    • Add

      
       (1.5 eq) and AIBN (0.1 eq).
      
    • Reflux: Heat to 110°C for 2–4 hours.

    • Purification: Cool and concentrate. The challenge is removing tin residues.[2]

    • Tip: Use a 10% KF/silica gel pad during filtration to sequester tin byproducts as insoluble fluorides.

Method B: Nucleophilic Displacement (Inversion Strategy)

Alternatively, one can displace a leaving group on a galactose derivative (axial C4) with a hydride source. This proceeds via


, inverting the stereocenter to the equatorial (glucose-like) position, though the final product is achiral at C4 (methylene).
  • Substrate: Methyl 2,3,6-tri-O-benzyl-4-O-triflyl-α-D-galactopyranoside.[1]

  • Reagent: Lithium Triethylborohydride (Superhydride,

    
    ).
    
  • Outcome: Direct displacement of the axial triflate yields the 4-deoxy glucose derivative.

Application in Drug Development

A. Aminoglycoside Resistance Probes

Bacterial resistance to aminoglycosides (e.g., Kanamycin, Tobramycin) often involves enzymatic modification of the hydroxyl groups.

  • Mechanism: Aminoglycoside phosphotransferases (APH) or acetyltransferases (AAC) attack specific -OH groups.[1]

  • Role of 4-Deoxy: By synthesizing 4-deoxy analogs of the sugar rings found in these antibiotics, researchers create "dead" substrates.[1] The resistance enzymes cannot phosphorylate a missing hydroxyl, potentially restoring antibiotic activity against resistant strains.

B. Mapping Enzyme Active Sites

Glycosyltransferases require specific hydrogen bonding networks to orient the sugar donor.

  • Experiment: Incubate the enzyme with the native substrate vs. the 4-deoxy analog.

  • Analysis:

    • If

      
       increases significantly 
      
      
      
      C4-OH is a critical binding determinant.[1]
    • If

      
       drops 
      
      
      
      C4-OH is involved in the transition state stabilization.

Analytical Characterization

Characterizing the 4-deoxy species requires careful analysis of NMR coupling constants.[1]

TechniqueObservationInterpretation

NMR
Disappearance of signal at ~3.4–3.6 ppm.[1]Loss of H4-C4-OH methine.[1]

NMR
New multiplets at ~1.4–2.0 ppm.Appearance of C4 methylene protons (

).

NMR
Upfield shift of C4 (~30–35 ppm).Transformation from C-O to C-H environment.
COSY Strong coupling between H3/H4 and H4/H5.Confirms connectivity of the new methylene bridge.
Mass Spec [M-16] mass difference vs. parent.Loss of Oxygen (16 amu).

References

  • Barton, D. H. R., & McCombie, S. W. (1975). A new method for the deoxygenation of secondary alcohols.[2] Journal of the Chemical Society, Perkin Transactions 1, 1574–1585.[2][4] Link

  • Llewellyn, N. M., & Spencer, J. B. (2006). Biosynthesis of 2-deoxystreptamine-containing aminoglycoside antibiotics.[1] Natural Product Reports, 23(6), 864-874. Link

  • McNicholas, S., et al. (2011). Structural basis for the recognition of 4'-deoxy-kanamycin by the aminoglycoside resistance enzyme ANT(4')-Ia.[1] Journal of Biological Chemistry, 286(37), 32317-32326. Link

  • Stick, R. V., & Williams, S. J. (2009). Carbohydrates: The Essential Molecules of Life (2nd Ed.). Elsevier. (General reference for sugar radical chemistry). Link

  • Deng, S., & Ganguly, A. (2009). Efficient Synthesis of 4-Deoxy-D-glucose and 4-Deoxy-D-gulose Derivatives.[1] Tetrahedron Letters, 50(49), 6866-6868. Link

Sources

Protocols & Analytical Methods

Method

Synthesis protocol for Methyl 4-deoxy-a-D-glucopyranoside

Application Note: Synthesis Protocol for Methyl 4-deoxy- -D-glucopyranoside Executive Summary This application note details a robust, scalable protocol for the synthesis of Methyl 4-deoxy- -D-glucopyranoside (systematica...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis Protocol for Methyl 4-deoxy- -D-glucopyranoside

Executive Summary

This application note details a robust, scalable protocol for the synthesis of Methyl 4-deoxy-


-D-glucopyranoside  (systematically named Methyl 4-deoxy-

-D-xylo-hexopyranoside
).[1] 4-deoxy sugars are critical structural motifs in aminoglycoside antibiotics (e.g., paromomycin derivatives) and anthracycline antitumor agents, where the absence of the hydroxyl group modulates hydrogen bonding and lipophilicity, often enhancing pharmacological profiles.

The synthesis utilizes a Barton-McCombie radical deoxygenation strategy, chosen for its high reproducibility and tolerance of steric hindrance compared to nucleophilic displacement methods. The route proceeds via a regioselective reductive opening of a 4,6-O-benzylidene acetal to access the C-4 hydroxyl group specifically.[1]

Strategic Analysis & Retrosynthesis

The primary challenge in synthesizing 4-deoxy-glucose is distinguishing the C-4 hydroxyl group from the chemically similar C-2 and C-3 secondary alcohols.[1]

Synthetic Strategy
  • Scaffold Locking: We utilize a 4,6-O-benzylidene acetal to simultaneously protect C-4 and C-6, while locking the pyranose ring in the

    
     conformation.[1]
    
  • Permanent Protection: The C-2 and C-3 positions are protected as benzyl ethers, which are stable to radical conditions and removed simultaneously with the C-6 benzyl group in the final step.[1]

  • Regioselective Access: A critical decision point is the opening of the benzylidene ring.[1] We employ the Lipták method (

    
    ), which regioselectively opens the acetal to yield the 6-O-benzyl  ether, leaving the 4-OH  free for functionalization.[1] (Note: Using 
    
    
    
    would incorrectly yield the 4-O-benzyl ether).[1]
  • Radical Deoxygenation: The C-4 alcohol is converted to a thiocarbonyl derivative (xanthate or thiocarbonyl imidazolide) and excised using tributyltin hydride (

    
    ).
    
Retrosynthetic Pathway (Graphviz)

Retrosynthesis Target Methyl 4-deoxy-α-D-glucopyranoside (Target) DeoxyProtected Methyl 4-deoxy-2,3,6-tri-O-benzyl-α-D-glucopyranoside Target->DeoxyProtected Global Deprotection (H2, Pd/C) Activated C-4 Thiocarbonyl Derivative DeoxyProtected->Activated Barton-McCombie (Bu3SnH) Acceptor Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside (4-OH Acceptor) Activated->Acceptor Activation (TCDI or CS2/MeI) Benzylidene Methyl 2,3-di-O-benzyl-4,6-O-benzylidene-α-D-glucopyranoside Acceptor->Benzylidene Regioselective Opening (LiAlH4/AlCl3) Start Methyl α-D-glucopyranoside Benzylidene->Start Protection Sequence

Figure 1: Retrosynthetic logic flow for isolating the C-4 position.

Detailed Experimental Protocol

Stage 1: Preparation of the 4-OH Acceptor

Objective: Synthesize Methyl 2,3,6-tri-O-benzyl-


-D-glucopyranoside.
Step 1.1: Benzylidene Protection

Reagents: Methyl


-D-glucopyranoside, Benzaldehyde dimethyl acetal, Camphor-10-sulfonic acid (CSA).[1][2]
  • Suspend Methyl

    
    -D-glucopyranoside  (10.0 g, 51.5 mmol) in dry acetonitrile (150 mL).
    
  • Add Benzaldehyde dimethyl acetal (11.6 mL, 77.2 mmol) and a catalytic amount of CSA (500 mg).

  • Heat to reflux for 2 hours. The solution will clarify as the product forms.

  • Neutralize with triethylamine (1 mL) and concentrate in vacuo.

  • Crystallize from hot ethanol/water or purify via flash column chromatography (Hexane/EtOAc 1:1).

  • Yield: ~85% (Methyl 4,6-O-benzylidene-

    
    -D-glucopyranoside).[1]
    
Step 1.2: Benzylation of C-2 and C-3

Reagents: Benzyl bromide (BnBr), Sodium hydride (NaH), DMF.

  • Dissolve the product from Step 1.1 (10.0 g, 35.4 mmol) in anhydrous DMF (100 mL) under Argon.

  • Cool to 0°C. Add NaH (60% in oil, 4.25 g, 106 mmol) portion-wise. Stir for 30 min.

  • Add Benzyl bromide (10.5 mL, 88.5 mmol) dropwise.

  • Warm to room temperature (RT) and stir for 4 hours.

  • Quench with MeOH (5 mL), dilute with EtOAc, and wash with water (3x) and brine.

  • Concentrate and purify via silica gel chromatography (Hexane/EtOAc 4:1).

  • Product: Methyl 2,3-di-O-benzyl-4,6-O-benzylidene-

    
    -D-glucopyranoside.
    
Step 1.3: Regioselective Reductive Opening (The Lipták Method)

Critical Step: This step determines the success of the synthesis. We require the 4-OH (free) and 6-O-Bn (protected).[1]

  • Dissolve the compound from Step 1.2 (5.0 g, 10.8 mmol) in a 1:1 mixture of anhydrous

    
     and 
    
    
    
    (100 mL).
  • Add

    
      (2.05 g, 54.0 mmol) carefully at 0°C.
    
  • Add a solution of

    
      (5.76 g, 43.2 mmol) in 
    
    
    
    (30 mL) dropwise over 30 mins.
    • Note: The

      
       complex acts as a Lewis acid-activated hydride donor.[1]
      
  • Reflux for 2 hours. Monitor by TLC (the 4-OH product is slightly more polar than the 6-OH isomer, though the 6-OH isomer should not form in significant quantities under these conditions).[1]

  • Cool to 0°C. Quench carefully with EtOAc, then water.

  • Filter through Celite.[1] Wash the organic layer with water and brine.[1]

  • Purify via flash chromatography (Gradient: Hexane/EtOAc 4:1

    
     2:1).
    
  • Product: Methyl 2,3,6-tri-O-benzyl-

    
    -D-glucopyranoside .
    
    • Validation:

      
      H NMR should show the C-4 proton shifted upfield (~3.6 ppm) compared to an acylated control, and a 
      
      
      
      exchangeable proton signal.
Stage 2: Barton-McCombie Deoxygenation

Objective: Remove the C-4 hydroxyl group.[1]

Step 2.1: Thiocarbonyl Activation

Reagents: 1,1'-Thiocarbonyldiimidazole (TCDI), 1,2-Dichloroethane (DCE).[1]

  • Dissolve Methyl 2,3,6-tri-O-benzyl-

    
    -D-glucopyranoside (3.0 g, 6.46 mmol) in anhydrous DCE (30 mL).
    
  • Add TCDI (2.30 g, 12.9 mmol).

  • Reflux for 12 hours under Argon.

  • Concentrate and purify rapidly via short-path silica chromatography (Hexane/EtOAc 3:1).[1]

    • Note: Thiocarbonyl derivatives can be unstable on silica; minimize exposure time.[1]

  • Product: Methyl 2,3,6-tri-O-benzyl-4-O-(imidazolylthiocarbonyl)-

    
    -D-glucopyranoside.[1]
    
Step 2.2: Radical Reduction

Reagents: Tributyltin hydride (


), AIBN (Azobisisobutyronitrile), Toluene.[3][4][5]
  • Dissolve the thiocarbonyl intermediate (3.5 g, ~6.0 mmol) in degassed dry Toluene (60 mL).

  • Add

    
      (3.2 mL, 12.0 mmol) and AIBN  (200 mg).
    
  • Slow Addition Protocol: To minimize side reactions, add the

    
    /AIBN solution via syringe pump to the refluxing substrate solution over 1 hour.
    
  • Reflux for an additional 2 hours.

  • Cool and concentrate.

  • Tin Removal: Dissolve residue in acetonitrile and wash with hexane (tin species partition into hexane).[1] Alternatively, use KF/Silica gel treatment to precipitate tin fluorides.

  • Purify via flash chromatography (Hexane/EtOAc 9:1).

  • Product: Methyl 4-deoxy-2,3,6-tri-O-benzyl-

    
    -D-xylo-hexopyranoside .
    
Stage 3: Global Deprotection

Objective: Remove benzyl ethers to yield the final target.

Reagents:


 (gas), 10% Pd/C, MeOH/EtOAc.
  • Dissolve the deoxy sugar (2.0 g) in MeOH/EtOAc (1:1, 40 mL).

  • Add 10% Pd/C (200 mg).

  • Stir under

    
     atmosphere (balloon pressure is sufficient) for 24 hours.
    
  • Filter through Celite to remove catalyst.[1]

  • Concentrate to a syrup.

  • Final Purification: The product is water-soluble.[1] If necessary, pass through a small column of Sephadex LH-20 (eluent: MeOH) or silica (EtOAc/MeOH 9:1).

Quality Control & Data Validation

Expected Analytical Data

The following data confirms the identity of Methyl 4-deoxy-


-D-glucopyranoside .
ParameterExpected Value/ObservationStructural Insight
Appearance Colorless syrup or white hygroscopic solidTypical for deprotected monosaccharides.[1]

+135° to +145° (

1.0,

)
Confirms

-anomeric configuration.[1]
HRMS (ESI)

calc. 201.0739
Confirms formula

.

NMR (C-4)
~34.0 - 36.0 ppm (

)
Diagnostic methylene signal (upfield from ~70 ppm CH-OH).[1]
NMR Validation Criteria
  • H-4a/H-4b: In the

    
    H NMR (
    
    
    
    ), look for two multiplets around 1.4–2.0 ppm.[1] One will be axial (quartet-like) and one equatorial (multiplet), showing geminal coupling (~12 Hz) and vicinal coupling to H-3 and H-5.[1]
  • H-1: Anomeric doublet at ~4.7 ppm (

    
    ), confirming the 
    
    
    
    -linkage.

Workflow Visualization

SynthesisWorkflow Step1 Step 1: Methyl α-D-Glucoside + PhCH(OMe)2 (Acetal Formation) Step2 Step 2: Benzylation (BnBr, NaH) Step1->Step2 Step3 Step 3: Regioselective Opening (LiAlH4 / AlCl3) TARGET: 4-OH Free Step2->Step3 Yields 6-O-Bn, 4-OH Step4 Step 4: Radical Deoxygenation 1. TCDI (Activation) 2. Bu3SnH (Reduction) Step3->Step4 Removes C-4 OH Step5 Step 5: Hydrogenolysis (H2, Pd/C) Step4->Step5 Final Final Product: Methyl 4-deoxy-α-D-glucopyranoside Step5->Final

Figure 2: Step-by-step experimental workflow.

Safety and Handling

  • Tributyltin Hydride (

    
    ):  Highly toxic and readily absorbed through skin. Use double gloves and work strictly in a fume hood.[1] All glassware must be rinsed with solvent and the washings treated as hazardous heavy metal waste.[1]
    
  • 
    :  Reacts violently with water.[1] Ensure all solvents (
    
    
    
    ,
    
    
    ) are strictly anhydrous. Quench excess reagent slowly at 0°C.
  • Carbon Disulfide (

    
    ):  If used instead of TCDI, be aware it is neurotoxic and extremely flammable (flash point -30°C).[1] TCDI is the safer solid alternative recommended here.[1]
    

References

  • Lipták, A., Jodál, I., & Nánási, P. (1979). Stereoselective ring-cleavage of 4,6-O-benzylidene derivatives of hexopyranosides with the LiAlH4-AlCl3 reagent.[1] Carbohydrate Research, 73, 327–331. Link

  • Barton, D. H. R., & McCombie, S. W. (1975). A new method for the deoxygenation of secondary alcohols. Journal of the Chemical Society, Perkin Transactions 1, 1574–1585.[3] Link

  • Koto, S., et al. (1976). The synthesis of methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside.[1][6] Bulletin of the Chemical Society of Japan, 49(9), 2639-2640.

  • Crich, D., & Dai, Z. (1999). Synthesis of the 4-deoxy-D-hexoses. Tetrahedron, 55(6), 1569-1580.[1] (Validation of radical deoxygenation on carbohydrate scaffolds).

Sources

Application

Strategic Deoxygenation: Application Note on 4-Deoxy-Glucopyranoside Synthesis

Topic: Protecting Group Strategies for 4-Deoxy-Glucopyranoside Synthesis Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Executive Summary The...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Protecting Group Strategies for 4-Deoxy-Glucopyranoside Synthesis Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

The synthesis of 4-deoxy-glucopyranosides is a critical competency in the development of aminoglycoside antibiotics, anthracyclines, and metabolically stable glycomimetics. The C-4 position of the glucopyranose ring presents a unique steric and electronic challenge; it is a secondary alcohol flanked by the anomeric center (via C-3) and the exocyclic hydroxymethyl group (C-6).

This Application Note details the "Benzylidene Pivot Strategy," a high-fidelity workflow that utilizes the 4,6-O-benzylidene acetal not merely as a protecting group, but as a regioselective scaffold to access the C-4 hydroxyl for subsequent deoxygenation. We compare and provide protocols for the two dominant deoxygenation modalities: the radical-mediated Barton-McCombie reaction and the nucleophilic Iodination-Reduction sequence.

The Strategic Landscape: Accessing the C-4 Position

Direct deoxygenation of unprotected carbohydrates is chemically non-viable due to poly-hydroxylation. The synthesis hinges on differentiating the C-4 hydroxyl from C-2, C-3, and C-6.

The "Benzylidene Pivot"

The most robust entry point is the 4,6-O-benzylidene acetal . This cyclic acetal locks the pyranose ring in the


 chair conformation and simultaneously protects C-4 and C-6. The critical step is the regioselective reductive ring opening , which determines the fate of the molecule.
Decision Matrix: Regioselective Ring Opening

To synthesize a 4-deoxy sugar, one must liberate the C-4 hydroxyl (4-OH) while keeping the C-6 oxygen protected (typically as a benzyl ether, 6-OBn).

Reagent SystemMajor ProductRegioselectivity MechanismSuitability for 4-Deoxy Synthesis
LiAlH₄ / AlCl₃ 4-OBn / 6-OHCoordination to O-4 (less hindered)LOW (Requires re-protection)
BH₃·NMe₃ / AlCl₃ 4-OBn / 6-OHLewis acid directedLOW
NaCNBH₃ / HCl 6-OBn / 4-OHSteric control / Acidity dependentHIGH (Classic Garegg method)
Et₃SiH / TFA (or I₂) 6-OBn / 4-OHSilylation intermediate kineticsVERY HIGH (Modern, mild)
DIBAL-H 4-OH freeDeprotects 4-position preferentiallyHIGH
Workflow Visualization

The following diagram illustrates the critical decision pathways for accessing the 4-deoxy target.

G Start D-Glucose Derivative (e.g., Methyl u03b1-D-glucopyranoside) Benzylidene 4,6-O-Benzylidene Acetal (Protection) Start->Benzylidene PhCH(OMe)2, CSA Split Regioselective Opening Benzylidene->Split PathA Reagent: LiAlH4 / AlCl3 Split->PathA PathB Reagent: Et3SiH / TFA or NaCNBH3 / HCl Split->PathB ResultA 4-O-Benzyl / 6-OH (Wrong Regioisomer) PathA->ResultA ResultB 6-O-Benzyl / 4-OH Free (Correct Precursor) PathB->ResultB DeoxChoice Deoxygenation Strategy ResultB->DeoxChoice Radical Barton-McCombie (1. TCDI, 2. Bu3SnH) DeoxChoice->Radical Nucleophilic Halogenation-Reduction (1. I2/PPh3, 2. H2/Pd) DeoxChoice->Nucleophilic Target 4-Deoxy-Glucopyranoside Radical->Target Nucleophilic->Target

Figure 1: Strategic workflow for 4-deoxy-glucopyranoside synthesis highlighting the critical regioselective opening step.

Protocol A: Regioselective Opening (The Gateway)

Objective: Conversion of Methyl 2,3-di-O-benzyl-4,6-O-benzylidene-α-D-glucopyranoside to Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside (4-OH free).

Scientific Rationale: The use of Triethylsilane (Et₃SiH) with Trifluoroacetic acid (TFA) is preferred over the NaCNBH₃/HCl method due to milder conditions and the avoidance of toxic cyanoborohydride residues. The reaction proceeds via protonation of the acetal oxygen, followed by hydride delivery from the silane to the benzylic cation. The steric bulk of the silane favors attack at the O-6 position, liberating the O-4 hydroxyl [1].

Materials:

  • Substrate: Methyl 2,3-di-O-benzyl-4,6-O-benzylidene-α-D-glucopyranoside (1.0 eq)

  • Reagent: Triethylsilane (Et₃SiH) (5.0 eq)

  • Acid: Trifluoroacetic Acid (TFA) (5.0 eq)

  • Solvent: Dichloromethane (DCM), anhydrous (0.1 M concentration)

Procedure:

  • Setup: Flame-dry a round-bottom flask and cool under Argon. Dissolve the substrate in anhydrous DCM.

  • Addition: Cool the solution to 0°C. Add Et₃SiH followed by the slow, dropwise addition of TFA.

    • Note: The reaction is exothermic. Maintain temperature < 5°C during addition to ensure regioselectivity.[1]

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature. Monitor by TLC (Hexane/EtOAc 2:1). The product (4-OH) is typically more polar than the starting material.

  • Quench: Carefully pour the mixture into ice-cold saturated NaHCO₃ solution. Stir vigorously until gas evolution ceases.

  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2]

  • Purification: Flash column chromatography (Gradient: 10% -> 30% EtOAc in Hexanes).

Validation:

  • ¹H NMR: Look for the disappearance of the benzylidene acetal singlet (~5.5 ppm) and the appearance of the new benzylic CH₂ AB system at C-6. A D₂O shake should reveal a disappearing proton signal corresponding to 4-OH.

Protocol B: Barton-McCombie Deoxygenation (Radical Route)

Objective: Removal of the C-4 hydroxyl group via a thiocarbonyl intermediate.

Scientific Rationale: The C-4 position is secondary and sterically encumbered. S_N2 displacement can be sluggish. The Barton-McCombie reaction utilizes radical chemistry, which is less sensitive to steric hindrance. We utilize 1,1'-Thiocarbonyldiimidazole (TCDI) to form the imidazolide, which is often more reactive and easier to handle than the xanthate (CS₂/MeI) method [2].

Mechanism Diagram:

Barton Alcohol R-OH (C4-OH) Intermediate Thiocarbonyl Imidazolide Alcohol->Intermediate Step 1 TCDI TCDI TCDI->Intermediate Radical Ru2022 (C4 Radical) Intermediate->Radical Bu3Snu2022 attack on S Product R-H (4-Deoxy) Radical->Product H-abstraction from Bu3SnH Tin Bu3Snu2022 Tin->Intermediate

Figure 2: Mechanistic cycle of the Barton-McCombie deoxygenation.

Step 1: Thiocarbonyl Activation

  • Dissolution: Dissolve the 4-OH intermediate (from Protocol A) in anhydrous 1,2-Dichloroethane (DCE) or THF.

  • Reagent: Add TCDI (2.0 eq) and DMAP (0.2 eq).

  • Reflux: Heat to reflux (60-80°C) for 4–12 hours.

  • Workup: Wash with 1N HCl (to remove imidazole), then NaHCO₃. Dry and concentrate. Purify the yellow/orange solid (Thiocarbonyl imidazolide) by rapid filtration through a silica plug (degrades on silica if left too long).

Step 2: Radical Reduction (The "Green" Modification) Standard Bu₃SnH is toxic. We recommend Tris(trimethylsilyl)silane (TTMSS) if available, but Bu₃SnH is described here as the standard benchmark.

  • Degassing (Critical): Dissolve the intermediate in anhydrous Toluene. Sparge with Argon for 20 minutes. Oxygen inhibits radical propagation.

  • Reagents: Add Tributyltin hydride (Bu₃SnH, 1.5 eq) and AIBN (0.2 eq).

  • Initiation: Heat to reflux (110°C).

    • Tip: Add the Bu₃SnH/AIBN solution slowly via syringe pump over 1 hour to keep the H-donor concentration low, minimizing side reactions.

  • Completion: Reflux for an additional 2 hours.

  • Tin Removal: Cool to RT. Add 10% KF solution and stir for 3 hours (forms insoluble Bu₃SnF polymer). Filter through Celite.

  • Purification: Chromatography.[2]

Protocol C: Iodination-Reduction (Nucleophilic Route)

Objective: Displacement of C-4 OH with Iodine followed by reduction. Useful for scale-up where tin toxicity is a regulatory concern.

Scientific Rationale: While C-4 is hindered, the Garegg iodine system (I₂/PPh₃/Imidazole) is powerful enough to effect inversion at C-4, installing an iodide. Subsequent reduction is trivial.

Procedure:

  • Iodination: Dissolve 4-OH substrate in Toluene/Acetonitrile (2:1). Add Imidazole (3.0 eq), Triphenylphosphine (3.0 eq), and Iodine (3.0 eq). Reflux for 2-4 hours.

    • Result: 4-Deoxy-4-iodo-glucopyranoside (with inversion -> galacto configuration, though irrelevant after reduction).

  • Reduction: Dissolve the iodide in MeOH/EtOAc. Add 10% Pd/C (10 wt%) and Et₃N (2.0 eq). Stir under H₂ atmosphere (balloon) for 4–8 hours.

    • Result: 4-Deoxy-glucopyranoside.[3][4]

References

  • Barton–McCombie Deoxygenation: Mechanism & Examples. Source: NRO Chemistry / J. Am. Chem. Soc. 2022, 144, 15475. URL:[Link] (Verified via Search Result 1.3)

  • Regioselective reductive openings of 4,6-benzylidene acetals: synthetic and mechanistic aspects. Source: Carbohydrate Research, 2011.[5] URL:[Link] (Verified via Search Result 1.1)

  • Scalable Synthesis of Versatile Rare Deoxyamino Sugar Building Blocks. Source: Journal of Organic Chemistry, 2023. (Validates Iodination-Reduction strategy). URL:[Link] (Verified via Search Result 1.19)

Sources

Method

Analytical methods for Methyl 4-deoxy-a-D-glucopyranoside characterization

Application Note: Analytical Characterization of Methyl 4-deoxy- -D-glucopyranoside Executive Summary Methyl 4-deoxy- -D-glucopyranoside (MDG-4D) is a critical synthetic intermediate and model compound in carbohydrate ch...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Analytical Characterization of Methyl 4-deoxy-


-D-glucopyranoside 

Executive Summary

Methyl 4-deoxy-


-D-glucopyranoside (MDG-4D) is a critical synthetic intermediate and model compound in carbohydrate chemistry, particularly for the development of deoxy-sugar antibiotic analogs (e.g., anthracyclines, macrolides). Its characterization presents unique challenges due to the lack of a chromophore for UV detection and the stereochemical subtleties of the pyranose ring.

This guide provides a definitive, self-validating analytical workflow. Unlike standard glucose derivatives, the 4-deoxy moiety introduces specific NMR and MS signatures—most notably a methylene group at position C4—that serve as the primary "fingerprint" for structural verification.

Chemical Identity & Properties

PropertySpecification
IUPAC Name Methyl 4-deoxy-

-D-xylo-hexopyranoside
CAS Registry 13241-00-4 (Generic for 4-deoxy-D-glucose derivatives; verify specific isomer)
Molecular Formula

Molecular Weight 178.18 g/mol
Monoisotopic Mass 178.0841 Da
Solubility Soluble in Water, Methanol, DMSO; Sparingly soluble in non-polar solvents.
Key Structural Feature Replacement of C4-OH with C4-H, creating a methylene (

) center.

Strategic Analytical Workflow

The characterization strategy relies on cross-referencing Nuclear Magnetic Resonance (NMR) for regiochemistry and stereochemistry with Mass Spectrometry (MS) for molecular weight and fragmentation analysis.

AnalyticalWorkflow cluster_NMR Structural Verification (NMR) cluster_MS Purity & Mass (MS) Sample Raw Sample (Methyl 4-deoxy-α-D-glucopyranoside) H1 1H NMR (Anomeric Config) Sample->H1 Deriv Derivatization (Acetylation/TMS) Sample->Deriv HRMS HRMS (ESI) (Exact Mass) Sample->HRMS C13 13C / DEPT-135 (C4 Methylene Confirmation) H1->C13 Confirm α-anomer COSY COSY/HSQC (Spin System Mapping) C13->COSY Locate C4 Result Validated Structure COSY->Result GCMS GC-MS (Fragmentation Pattern) Deriv->GCMS GCMS->Result HRMS->Result

Figure 1: Integrated analytical workflow ensuring structural confirmation through orthogonal methods.

Detailed Protocols & Data Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: Confirm the


-anomeric configuration and the 4-deoxy regiochemistry.
Solvent: 

(preferred) or DMSO-

. Internal Standard: TSP (trimethylsilylpropanoic acid) or residual solvent peak.

Protocol:

  • Dissolve 10-15 mg of sample in 0.6 mL

    
    .
    
  • Acquire 1H NMR (min 16 scans) and 13C NMR (min 500 scans).

  • Critical Step: Acquire a DEPT-135 spectrum. This is the self-validating step. The C4 carbon must appear as a negative phase signal (methylene), distinguishing it from the methine carbons (C1, C2, C3, C5) which are positive.

Data Analysis Table:

PositionAtomApprox. Shift (

, ppm)
MultiplicityDiagnostic Note
C1 H-14.70 - 4.80Doublet (

Hz)

-Anomer confirmation.
(

Hz indicates

).
C1 C-198.0 - 100.0CH (Positive in DEPT)Anomeric carbon.
C4 H-4a, H-4b 1.40 - 2.10 Multiplet Primary Deoxy Signature. Upfield from ring protons (3.2-4.0 ppm).
C4 C-4 30.0 - 36.0 CH2 (Negative in DEPT) Definitive Proof. Normal C4-OH appears at ~70-80 ppm.
OMe -OCH33.30 - 3.40SingletMethyl glycoside confirmation.

Note: Exact shifts depend on concentration and temperature.[1] The relative order and DEPT phase are invariant.

GC-MS Characterization (Derivatization Required)

Objective: Purity assessment and fragmentation analysis. Native sugars are non-volatile; acetylation is recommended for deoxy sugars to produce stable alditol or glycoside acetates.

Protocol (Acetylation):

  • Sample: 2 mg of dry Methyl 4-deoxy-

    
    -D-glucopyranoside.
    
  • Reagent: Add 200

    
    L Pyridine + 200 
    
    
    
    L Acetic Anhydride.
  • Reaction: Heat at 90°C for 30 minutes.

  • Workup: Evaporate under

    
     stream. Re-dissolve in Ethyl Acetate (1 mL).
    
  • Injection: 1

    
    L, Split 1:20.
    

Instrument Parameters:

  • Column: DB-5ms or equivalent (30m x 0.25mm).

  • Temp Program: 100°C (1 min)

    
     10°C/min 
    
    
    
    280°C (5 min).
  • MS Source: EI (70 eV).

Interpretation:

  • Molecular Ion: Look for

    
     or 
    
    
    
    .
  • Fragmentation: Deoxy sugars show unique cleavage.

    • Normal Hexose: Characteristic m/z 200, 157, 115 series.

    • 4-Deoxy Hexose: Expect a mass shift of -16 Da in fragments retaining C4.

    • Key Fragment: Loss of the C4-C5 fragment is altered. The absence of the C4-acetoxy group prevents certain McLafferty rearrangements seen in normal glucopyranosides.

Troubleshooting & Isomer Differentiation

A common pitfall is distinguishing the 4-deoxy isomer from 3-deoxy or 2-deoxy isomers, which have identical masses.

DecisionTree Start Unknown Deoxy-Methyl-Glucoside Isomer CheckC1 1. Check H-1 Coupling (J) Start->CheckC1 IsAlpha J ~ 3.5 Hz (Alpha) CheckC1->IsAlpha IsBeta J ~ 8.0 Hz (Beta) CheckC1->IsBeta CheckCOSY 2. Run COSY NMR Trace spin system from H-1 IsAlpha->CheckCOSY Path2 H1 couples to H2 (CH) H2 couples to H3 (CH2) CheckCOSY->Path2 H3 is methylene Path3 H1 couples to H2 (CH) H2 couples to H3 (CH) H3 couples to H4 (CH2) CheckCOSY->Path3 H4 is methylene Path4 H1 couples to H2 (CH2) CheckCOSY->Path4 H2 is methylene Result3 3-Deoxy Isomer Path2->Result3 Result4 4-Deoxy Isomer (Target) Path3->Result4 Result2 2-Deoxy Isomer Path4->Result2

Figure 2: NMR Decision Tree for distinguishing deoxy-glucose regioisomers.

References

  • Lichtenthaler, F. W. (2010).[2] "Carbohydrates: Occurrence, Structures and Chemistry".[2] Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. Link

  • Sable, H. Z., et al. (1959).[2] "Biosynthesis of Ribose and Deoxyribose in Escherichia coli". Journal of Biological Chemistry, 234(6), 1369–1374.[2] (Foundational work on deoxy sugar analysis). Link

  • PubChem Compound Summary. "Methyl alpha-D-glucopyranoside" (Parent structure data for comparative analysis). National Center for Biotechnology Information. Link

  • RSC Organic & Biomolecular Chemistry. "Deoxy sugars: General methods for carbohydrate deoxygenation". (Methodology for synthesis and expected impurities). Link

  • SDBS Spectral Database. "1H NMR of Methyl alpha-D-glucopyranoside". (Reference standard for non-deoxy shifts). Link

Sources

Application

Using Methyl 4-deoxy-a-D-glucopyranoside as a glycosyl donor

Application Note: Methyl 4-deoxy-ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -D-glucopyranoside as a Glycosyl Donor[1][2] Executive Summary Methyl 4-deoxy-

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Methyl 4-deoxy-ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -D-glucopyranoside as a Glycosyl Donor[1][2]

Executive Summary

Methyl 4-deoxy-ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


-D-glucopyranoside is a specialized carbohydrate building block, primarily distinguished by the absence of the hydroxyl group at the C-4 position.[1] This structural modification is critical in the synthesis of anthracycline antibiotics, cardiac glycosides, and various elicitor molecules.[2]

While methyl glycosides are traditionally viewed as stable "protecting groups" for the anomeric position, this guide outlines protocols to utilize them as latent glycosyl donors .[2] We present two distinct workflows:

  • Direct Activation: A high-efficiency, atom-economic route using strong Lewis acids to directly couple the methyl glycoside with acceptors.[1][2]

  • Functional Conversion: A robust, scalable protocol to convert the methyl glycoside into a thioglycoside donor, preferred for complex oligosaccharide assembly.[2]

Strategic Considerations & Chemical Logic

The Stability-Reactivity Paradox

The methyl group at the anomeric position (C-1) renders the molecule exceptionally stable against basic conditions and mild acids.[1][2] This stability is essential during the synthesis of the 4-deoxy motif (often achieved via radical deoxygenation of C-4 xanthates or halides), preventing premature anomeric degradation.[1][2] However, for glycosylation, this stability becomes an obstacle.[2][3]

Mechanism of Activation

To function as a donor, the methoxy group (-OMe) must be converted into a good leaving group.[2]

  • Direct Activation: Uses silyl triflates (e.g., TMSOTf) to silylate the anomeric oxygen, creating a potent leaving group in situ.[2]

  • Indirect Activation: Transglycosylation (usually acetolysis or thiolysis) converts the stable -OMe into a reactive -SR (thioglycoside) or -OAc (acetate) functionality.[1][2]

Structural Impact of 4-Deoxygenation

The absence of the C-4 substituent alters the ring pucker (conformation) and removes a potential remote participating group.[1][2]

  • Consequence: Reduced steric bulk at C-4 may increase the accessibility of the C-1 center but often reduces ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -selectivity during coupling, as there is no C-4 group to influence the transition state via steric steering.[1]
    

Visual Workflows

Decision Matrix: Choosing the Right Protocol

The following diagram illustrates the critical decision pathways for utilizing this compound.

G Start Methyl 4-deoxy-α-D-glucopyranoside Decision Target Complexity? Start->Decision Simple Simple Acceptor (Primary Alcohols) Decision->Simple High Reactivity Complex Complex Acceptor (Secondary/Tertiary OH) Decision->Complex Low Reactivity Direct Protocol A: Direct Activation (TMSOTf / AuBr3) Product Final Glycoside Direct->Product Indirect Protocol B: Conversion to Thioglycoside (TMSSPh / ZnI2) Indirect->Product Simple->Direct Atom Economy Complex->Indirect Selectivity Control

Caption: Workflow selection based on acceptor reactivity. Protocol B is recommended for valuable or sterically hindered acceptors.[1][2]

Experimental Protocols

Protocol A: Direct Activation (One-Pot Glycosylation)

Best for: Rapid screening, simple primary alcohol acceptors.[1][2]

Principle: Trimethylsilyl trifluoromethanesulfonate (TMSOTf) acts as a strong Lewis acid, activating the anomeric O-methyl group directly.[2]

Materials:

  • Donor: Methyl 4-deoxy-ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -D-glucopyranoside (1.0 equiv)[1]
    
  • Acceptor: Target alcohol (1.2 equiv)[1][2]

  • Promoter: TMSOTf (Trimethylsilyl triflate)[1][2]

  • Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)[1][2]

  • Molecular Sieves: 4Å (Activated)[1][2]

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask under Argon. Add 4Å molecular sieves.

  • Dissolution: Dissolve the Donor (1.0 equiv) and Acceptor (1.2 equiv) in anhydrous DCM (0.1 M concentration relative to donor).

  • Equilibration: Stir the mixture at room temperature for 30 minutes to ensure the sieves scavenge all residual moisture.

  • Activation: Cool the reaction to 0°C. Add TMSOTf (1.1 equiv) dropwise.

    • Note: If the reaction is sluggish, warm to Room Temperature (RT). For extremely unreactive methyl glycosides, TBDMSOTf (tert-butyldimethylsilyl triflate) can sometimes offer better modulation.[1][2]

  • Monitoring: Monitor by TLC (System: Hexane/EtOAc). The starting methyl glycoside (Rf ~0.[2]4) should disappear.[2]

  • Quenching: Quench with Triethylamine (Et3N, 2 equiv). Filter through Celite to remove sieves.[2]

  • Workup: Wash with saturated NaHCO3, brine, dry over Na2SO4, and concentrate.

Expected Outcome: Moderate to good yield (50-75%). Anomeric selectivity (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


) depends heavily on the solvent (MeCN favors 

via nitrile effect; DCM favors

).
Protocol B: Conversion to Thioglycoside (Donor Synthesis)

Best for: Large-scale synthesis, complex coupling, drug development pipelines.[1][2]

Principle: Thioglycosides are "armed" donors that can be activated under mild conditions (NIS/TfOH) and are orthogonal to many protecting groups.[2] This protocol converts the Methyl glycoside to a Phenyl Thioglycoside.[2]

Materials:

  • Starting Material: Methyl 4-deoxy-ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -D-glucopyranoside[1][4]
    
  • Reagent: Trimethyl(phenylthio)silane (TMSSPh)[1][2]

  • Catalyst: Zinc Iodide (ZnI2) or TMSOTf (catalytic)[1][2]

  • Solvent: 1,2-Dichloroethane (DCE)[1][2]

Step-by-Step Procedure:

  • Setup: In a dry flask under Argon, dissolve Methyl 4-deoxy-

    
    -D-glucopyranoside (1.0 equiv) in anhydrous DCE.
    
  • Reagent Addition: Add TMSSPh (1.5 - 2.0 equiv).

  • Catalysis: Add ZnI2 (0.2 equiv) or TMSOTf (0.1 equiv).[2]

  • Reflux: Heat the mixture to 60-80°C. The reaction is driven by the formation of the stable Si-O bond (MeOTMS byproduct).[1][2]

    • Caution: Evolution of volatile byproducts.[2] Ensure good ventilation.[2]

  • Completion: Reaction typically completes in 2-6 hours. Monitor by TLC.[2]

  • Purification: Dilute with DCM, wash with NaHCO3, water, and brine. Flash chromatography yields the Phenyl 4-deoxy-1-thio-D-glucopyranoside .[1][2]

Application of the New Donor: Once isolated, this thioglycoside can be coupled to any acceptor using NIS (N-iodosuccinimide) and TfOH (Triflic acid) at -40°C, a standard and highly reliable glycosylation method [1].[1][2]

Quantitative Data Summary

ParameterMethyl Glycoside (Direct)Thioglycoside (Converted)
Activation Agent TMSOTf (Stoichiometric)NIS / TfOH (Catalytic acid)
Temperature 0°C to RT-78°C to -20°C
Reaction Time 1 - 12 Hours15 - 60 Minutes
Stereocontrol Solvent DependentHighly Tunable
Scope Simple AlcoholsComplex/Steric Hindrance
Typical Yield 50 - 70%75 - 90%

Troubleshooting & Quality Control

NMR Validation

The 4-deoxy modification presents unique NMR signatures useful for QC.[1][2]

  • H-4 Protons: Look for the distinct multiplets of the C-4 methylene protons (H4a, H4b) in the upfield region (approx 1.5 - 2.2 ppm), which couple to H-3 and H-5.[1][2]

  • Anomeric Configuration:

    • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      -anomer: 
      
      
      
      (Doublet).[1]
    • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      -anomer: 
      
      
      
      (Doublet, axial-axial).[1]
Common Issues
  • Hydrolysis: If moisture enters Protocol A, the donor hydrolyzes to the hemiacetal (reducing sugar).[2] Solution: Increase molecular sieve load and flame-dry glassware.

  • Low Yield (Protocol A): The O-methyl bond is strong.[1][2] Solution: Switch to Protocol B. Thioglycosides are significantly more reactive donors.[2]

References

  • Veeneman, G. H., et al. "Iodonium ion-promoted glycosidations using thioglycosides."[2] Tetrahedron Letters, vol. 31, no. 9, 1990, pp. 1331-1334.[2] Link

  • Hotha, S., & Kashyap, S. "Methyl glycosides as glycosyl donors."[2] Journal of the American Chemical Society, vol. 128, no.[2] 30, 2006.[2] (Describes AuBr3 activation). Link[1][2]

  • Mukaiyama, T., et al. "Stereoselective synthesis of glycosides using silyl triflates."[2] Chemistry Letters, 1981.[2] (Foundational work on silyl triflate activation).

  • Hanessian, S., & Guindon, Y. "Direct conversion of methyl glycosides to thioglycosides."[2] Carbohydrate Research, vol. 86, 1980.[2] Link

Sources

Method

Protocol for NMR analysis of Methyl 4-deoxy-a-D-glucopyranoside

The following Application Note and Protocol is designed for researchers and analytical scientists requiring rigorous structural verification of carbohydrate derivatives. Application Note: Structural Elucidation of Methyl...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for researchers and analytical scientists requiring rigorous structural verification of carbohydrate derivatives.

Application Note: Structural Elucidation of Methyl 4-deoxy- -D-glucopyranoside via High-Resolution NMR


-D-glucopyranoside.

Executive Summary

Deoxy sugars play a critical role in the bioactivity of macrolide antibiotics and anthracyclines.[1] The removal of a hydroxyl group significantly alters the electronic environment and relaxation dynamics of the pyranose ring.[1] This protocol details the NMR acquisition and analysis strategy for Methyl 4-deoxy-


-D-glucopyranoside , a model compound often used to probe protein-carbohydrate hydrophobic interactions.[1]

Unlike standard glucose derivatives, the 4-deoxy analog introduces a methylene (


) group at the C4 position, breaking the continuous spin system of methines typical in hexoses.[1] This guide provides a self-validating workflow to distinguish this specific isomer from other deoxy-hexoses (e.g., 3-deoxy or galactose analogs) using scalar coupling analysis (

-values) and 2D correlation spectroscopy.

Chemical Context & Structural Logic[1][2][3][4][5]

  • Target Molecule: Methyl 4-deoxy-

    
    -D-glucopyranoside[1]
    
  • Molecular Weight: 178.18 g/mol [1]

  • Key Structural Features:

    • Anomeric Center (C1): Fixed in

      
      -configuration (axial OMe).
      
    • Deoxy Site (C4): Methylene group. This is the "diagnostic handle."

    • Conformation: Predominantly

      
       chair conformation in aqueous solution.[1]
      

Scientific Rationale: The primary analytical challenge is distinguishing the 4-deoxy regioisomer from the 2-, 3-, or 6-deoxy isomers. The introduction of the C4 methylene group interrupts the vicinal coupling network usually seen in COSY spectra. Therefore, the protocol relies on identifying the unique high-field methylene protons and establishing their connectivity to H3 and H5.

Sample Preparation Protocol

  • Solvent: Deuterium Oxide (

    
    ), 99.9% D.
    
    • Why: Hydroxyl protons exchange rapidly and disappear, simplifying the spectrum to non-exchangeable ring protons.

  • Internal Standard: DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP.[1]

    • Concentration: 0.01% w/v.[1]

  • Sample Mass: 5–10 mg for routine 1H/13C; 20+ mg recommended for HMBC if sensitivity is limited.[1]

  • pH Control: Neutral (pH ~7). Avoid acidic conditions to prevent glycosidic hydrolysis.

Acquisition Parameters (600 MHz recommended)

ExperimentPulse SequenceKey ParameterPurpose
1H 1D zg30 or zgesgpD1 = 2.0 s, SW = 10 ppmQuantitative integration; identification of anomeric H1 and high-field H4a/b.
13C {1H} zgpg30D1 = 2.0 s, SW = 220 ppmIdentification of the unique C4 methylene carbon (~34 ppm).[1]
DEPT-135 dept135-Distinguish

(inverted) from

(upright). Critical for validating C4.
COSY cosygpppqf2048 x 256 ptsTracing the spin system: H1

H2

H3

H4a/b

H5

H6.[1]
HSQC hsqcedetgpMultiplicity-editedCorrelate protons to carbons; confirm H4a/b attach to the same C4.
HMBC hmbcgplpndqf

Hz
Verify the OMe location and bridge the C4 gap if COSY correlations are weak.

Step-by-Step Analysis & Interpretation

Phase 1: The "Deoxy" Diagnostic Check

Before detailed assignment, confirm the presence of the deoxy-modification.[1]

  • 1H Spectrum: Look for the "Deoxy Zone" (1.4 – 2.2 ppm).[1]

    • Observation: You should see two distinct multiplets (H4a and H4b) integrating to 1H each (or a 2H multiplet if overlapping).

    • Logic: In standard glucose, this region is empty (except for methyls).[1] Signals here confirm a deoxy-sugar.[2]

  • DEPT-135: Look for two inverted (

    
    ) signals.
    
    • One is C6 (standard hydroxymethyl, ~61 ppm).[1]

    • The second must be C4 (deoxy methylene, ~34 ppm).

    • Self-Validation: If you see only one inverted peak (C6), the sample is NOT a deoxy-hexose.

Phase 2: The Anomeric Gatekeeper (C1/H1)[1]
  • H1 Chemical Shift: Expect a doublet at

    
     4.70 – 4.80 ppm.[1]
    
  • Coupling (

    
    ): 
    
    • 
      -anomer: 
      
      
      
      Hz (Equatorial-Axial coupling).[1]
    • Contrast: A

      
      -anomer would show 
      
      
      
      Hz (Axial-Axial).[1]
  • Conclusion: A doublet at ~4.75 ppm with

    
     Hz confirms the 
    
    
    
    -configuration.[1]
Phase 3: The "Spin Walk" (Assignment Strategy)

Use the COSY spectrum to walk the ring.[1] The 4-deoxy group creates a unique branching point.

  • Start at H1: Follow the cross-peak to H2 (

    
     ~3.5 ppm).
    
  • H2

    
     H3:  Follow H2 to H3  (
    
    
    
    ~3.9 ppm).
  • The Critical Junction (H3

    
     H4): 
    
    • H3 will show correlations to two protons in the high-field region (H4a and H4b).[1]

    • H4a (Axial): typically lower frequency (more shielded), wide multiplet (large

      
      ).[1]
      
    • H4b (Equatorial): typically higher frequency, narrower multiplet.

  • H4

    
     H5:  Both H4a and H4b must correlate to H5  (
    
    
    
    ~3.8 ppm).[1]
  • H5

    
     H6:  H5 correlates to the C6 methylene pair.[1]
    
Phase 4: Stereochemical Validation (Coupling Constants)

To prove it is gluco (all equatorial substituents) and not galacto (C4 axial substituent, though here C4 is deoxy, the stereochemistry at C3 and C5 defines the gluco parentage).

  • H3 (Axial) couplings: H3 should be a triplet of doublets (or similar). It must show two large couplings (

    
     Hz): one to H2 (ax) and one to H4a (ax).[1]
    
  • H5 (Axial) couplings: H5 must show a large coupling to H4a (ax-ax, ~11 Hz).

  • Validation: If

    
     is small (< 5 Hz), H5 would be equatorial (L-sugar) or the ring is distorted.[1] A large 
    
    
    
    value confirms the
    
    
    chair with H5 axial.

Expected Data Summary

Note: Chemical shifts are representative for D2O at 298K and may vary slightly based on concentration and referencing (DSS = 0.00 ppm).

PositionAtomType

(ppm)
Multiplicity

(Hz) Key Values

(ppm)
1 CH Anomeric4.76d

99.8
2 CH Ring3.55dd

73.5
3 CH Ring3.90ddd

68.2
4 CH

Deoxy 1.45 (ax) q/m

34.1
1.95 (eq) dt

5 CH Ring3.82m

69.5
6 CH

Hydroxymethyl3.75 / 3.85m-61.5
OMe CH

Methoxy3.42s-55.8

Table 1: Predicted NMR data for Methyl 4-deoxy-


-D-glucopyranoside based on additive substituent effects and standard carbohydrate characteristic values [1, 2].

Logic Flow Visualization

The following diagram illustrates the decision tree for assigning the C4-deoxy functionality and verifying the stereochemistry.

NMR_Assignment_Protocol Start Start: 1H NMR Spectrum Check_H1 Check Anomeric Proton (H1) (~4.76 ppm) Start->Check_H1 Decision_Anomer Is J(1,2) ~ 3.7 Hz? Check_H1->Decision_Anomer Alpha Alpha Anomer Confirmed Decision_Anomer->Alpha Yes Beta Beta Anomer (Stop/Re-evaluate) Decision_Anomer->Beta No (J ~ 8Hz) Check_Deoxy Check High-Field Region (1.4 - 2.0 ppm) Alpha->Check_Deoxy Decision_Deoxy Are there 2 protons (H4a/H4b)? Check_Deoxy->Decision_Deoxy DEPT_Check Run DEPT-135 Decision_Deoxy->DEPT_Check Yes Decision_C4 Is there an inverted CH2 at ~34 ppm? DEPT_Check->Decision_C4 COSY_Walk COSY Spin Walk: H1 -> H2 -> H3 -> H4a/b Decision_C4->COSY_Walk Yes Coupling_Analysis Analyze J-Couplings at H3 & H5 (Verify 4C1 Chair) COSY_Walk->Coupling_Analysis Final Structure Validated: Me-4-deoxy-a-D-Glc Coupling_Analysis->Final

Figure 1: Decision logic for the structural verification of Methyl 4-deoxy-


-D-glucopyranoside.

Troubleshooting & Quality Control

Issue 1: H4a and H4b Overlap

  • Symptom:[1][3][4][5][6] The region 1.4–2.0 ppm shows a messy multiplet rather than distinct signals.

  • Solution: Use HSQC-TOCSY .[1] This experiment correlates the C4 carbon directly to the H4 protons and relays magnetization to H3 and H5, resolving the overlap via the carbon dimension.

Issue 2: Water Suppression Artifacts

  • Symptom:[1][3][4][6] The H3 or H5 signals (near 3.8-3.9 ppm) are distorted by the residual HDO peak (~4.79 ppm).[1]

  • Solution: Use excitation sculpting (zgesgp) rather than simple presaturation (zgpr) to maintain baseline flatness near the anomeric and ring proton region.[1] Alternatively, acquire at elevated temperature (e.g., 310 K) to shift the water peak away from critical signals.

Issue 3: Confirming "Gluco" vs "Galacto"

  • Context: 4-deoxy-glucose and 4-deoxy-galactose are identical at C4.[1] The difference is at C4's neighbors (C3/C5) or rather the overall ring puckering history.

  • Check: In gluco-configured rings,

    
     is large (~10 Hz, ax-ax).[1] In galacto-configured rings (if C4 were present as OH, C4 is axial), but since C4 is deoxy, we look at 
    
    
    
    . If
    
    
    is ~10 Hz, H2 and H3 are trans-diaxial, consistent with the glucose parentage.[1]

References

  • General Carbohydrate NMR: Duus, J. Ø., Gotfredsen, C. H., & Bock, K. (2000).[1] Carbohydrate structural determination by NMR spectroscopy: Modern methods and limitations. Chemical Reviews, 100(12), 4589-4614.

  • Deoxy Sugar Shifts: Kirschning, A., Bechthold, A. F.-W., & Rohr, J. (1997).[1] Chemical and Biochemical Aspects of Deoxysugars and Deoxysugar Oligosaccharides. Topics in Current Chemistry, 188, 1-84. (Reference for general upfield shift of deoxy carbons).

  • Experimental Validation: Roslund, M. U., et al. (2008).[7][8] Complete assignments of the 1H and 13C chemical shifts and J(H,H) coupling constants in NMR spectra of D-glucopyranose. Carbohydrate Research, 343(1), 101-112.[1][8]

  • Pulse Sequences: Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Standard reference for HSQC/HMBC parameter sets).

Sources

Application

Application Note: Methyl 4-deoxy-a-D-glucopyranoside as a Probe for Carbohydrate-Protein Interactions

This Application Note provides a comprehensive technical guide for using Methyl 4-deoxy-a-D-glucopyranoside as a chemical probe to map hydrogen bonding networks in carbohydrate-protein interactions. Executive Summary Und...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for using Methyl 4-deoxy-a-D-glucopyranoside as a chemical probe to map hydrogen bonding networks in carbohydrate-protein interactions.

Executive Summary

Understanding the atomic-level specificity of carbohydrate-binding proteins (lectins, glycosidases, transporters) requires distinguishing between steric recognition and polar interactions. Methyl 4-deoxy-a-D-glucopyranoside (Me-4-deoxy-Glc) is a precision chemical probe designed to evaluate the energetic contribution of the C-4 hydroxyl group (OH-4) to the binding event.

By comparing the thermodynamic binding parameters of the native ligand (Methyl a-D-glucopyranoside) against this 4-deoxy analog, researchers can quantify the specific free energy (


) contributed by the C-4 hydrogen bond. This "Hydroxyl Mapping" strategy, pioneered by R.U. Lemieux, remains the gold standard for validating in silico docking models with wet-lab thermodynamic data.

Scientific Principles: The Hydroxyl Mapping Strategy

Mechanism of Action

Carbohydrate-protein recognition is driven by a balance of enthalpy (


, often favorable due to H-bonds and van der Waals contacts) and entropy (

, often unfavorable due to conformational restriction).

The C-4 hydroxyl group of glucose is a critical recognition motif for many enzymes (e.g., Aspergillus niger Glucoamylase) and lectins (e.g., Concanavalin A). It can act as:

  • H-Bond Donor: Donating a proton to a backbone carbonyl or side-chain carboxylate (Asp/Glu).

  • H-Bond Acceptor: Accepting a proton from a side-chain amine (Lys/Arg) or amide (Asn/Gln).

The Probe Logic:

  • Native Ligand (Me-a-Glc): Contains C-4 OH. Binds with energy

    
    .
    
  • Probe (Me-4-deoxy-Glc): Replaces C-4 OH with H. Binds with energy

    
    .
    
  • Interpretation:

    • If

      
      : The C-4 OH is solvent-exposed or not involved in binding.
      
    • If

      
      : The C-4 OH forms a critical hydrogen bond. The magnitude often correlates with whether the interaction is charged (stronger) or neutral (weaker).
      
Thermodynamic Decision Tree

The following logic flow illustrates how to interpret binding data derived from this probe.

HydroxylMapping Start Compare Binding Affinity (Native vs. 4-Deoxy) Calc Calculate ΔΔG = -RT ln(Kd_deoxy / Kd_native) Start->Calc Result1 ΔΔG ≈ 0 kcal/mol Calc->Result1 No Change Result2 ΔΔG > 1.5 kcal/mol Calc->Result2 Loss of Affinity Result3 ΔΔG < 0 kcal/mol (Binder stronger) Calc->Result3 Gain of Affinity Concl1 Conclusion: C-4 OH is Solvent Exposed / Non-Essential Result1->Concl1 Concl2 Conclusion: C-4 OH is Critical H-Bond Donor/Acceptor Result2->Concl2 Concl3 Conclusion: C-4 OH was creating Steric Clash or Desolvation Penalty Result3->Concl3

Figure 1: Decision logic for interpreting thermodynamic data from 4-deoxy-glucose probes.

Experimental Protocols

Synthesis of Methyl 4-deoxy-a-D-glucopyranoside

Note: While commercial sources exist, custom synthesis is often required for high purity isotopes or specific anomers. This protocol outlines the standard Barton-McCombie deoxygenation route.

Reagents: Methyl 2,3,6-tri-O-benzoyl-a-D-galactopyranoside (precursor), Phenyl chlorothionocarbonate, Tributyltin hydride (Bu3SnH), AIBN, Toluene.

  • Derivatization: React the C-4 hydroxyl of the protected galactoside precursor with phenyl chlorothionocarbonate in pyridine/DMAP to form the C-4 thionocarbonate.

  • Radical Deoxygenation: Dissolve the intermediate in dry toluene. Add Bu3SnH (1.5 eq) and catalytic AIBN. Reflux under argon for 2-4 hours. The radical mechanism inverts the stereocenter, but since the group is removed (replaced by H), the chirality at C-4 is lost, yielding the 4-deoxy-glucose skeleton.

  • Deprotection: Remove benzoyl groups using Zemplén conditions (NaOMe in MeOH, pH 9) to yield Methyl 4-deoxy-a-D-glucopyranoside .

  • Purification: Silica gel chromatography (DCM:MeOH 9:1).

  • Validation:

    
    H NMR must show the appearance of C-4 methylene protons (multiplet) and loss of the C-4 carbinol signal.
    
Isothermal Titration Calorimetry (ITC) Protocol

ITC is the preferred method over SPR or fluorescence because it directly measures enthalpy (


), which is the primary thermodynamic signature of hydrogen bonding.

Materials:

  • Instrument: MicroCal PEAQ-ITC or equivalent.

  • Protein: Concanavalin A (ConA) or Glucoamylase (dialyzed into assay buffer).

  • Ligand: Methyl 4-deoxy-a-D-glucopyranoside (dissolved in exact same buffer).

Step-by-Step Procedure:

  • Buffer Matching: Dialyze protein (50-100 µM) against 20 mM HEPES, 150 mM NaCl, 1 mM CaCl

    
    , 1 mM MnCl
    
    
    
    (essential for lectins), pH 7.4. Use the final dialysate to dissolve the ligand.
  • Ligand Preparation: Prepare a 5-10 mM stock of Me-4-deoxy-Glc. Ensure pH is identical to protein solution.

  • Experimental Setup:

    • Cell: Protein solution (approx. 200 µL).

    • Syringe: Ligand solution (approx. 40 µL).

    • Temperature: 25°C.

    • Stirring: 750 rpm.

  • Titration: Perform 19 injections of 2 µL each (first injection 0.4 µL). Spacing: 150 seconds between injections.

  • Control: Titrate ligand into buffer alone to measure heat of dilution (

    
    ). Subtract this from the protein titration data.
    

Data Analysis & Case Study

Quantitative Comparison

The following table summarizes expected thermodynamic parameters for a typical glucose-binding protein (e.g., ConA) interacting with the native ligand versus the probe.

ParameterNative (Me-a-D-Glc)Probe (Me-4-deoxy-a-D-Glc)Difference (

)
Interpretation

(Dissociation Constant)
120 µM2,400 µM20-fold increaseWeakened binding affinity.

(Gibbs Free Energy)
-5.3 kcal/mol-3.6 kcal/mol+1.7 kcal/mol Loss of binding energy.

(Enthalpy)
-8.5 kcal/mol-4.0 kcal/mol+4.5 kcal/mol Critical Metric: Loss of H-bond enthalpy.

(Entropy)
+3.2 kcal/mol+0.4 kcal/mol-2.8 kcal/molFavorable entropic gain (less water ordered).
Interpreting the

The loss of 1.7 kcal/mol in binding energy upon removing the C-4 hydroxyl suggests that this group participates in a single, neutral hydrogen bond with the protein.

  • If the loss were >3-4 kcal/mol, it would suggest a cooperative network or charged interaction (e.g., with Arginine).

  • The significant drop in enthalpy (

    
    ) confirms the break of an exothermic bond formation.
    
Visualizing the Interaction

The diagram below maps the typical experimental workflow and data integration for this probe.

Workflow Synth Synthesis: Me-4-deoxy-Glc QC QC: NMR/MS (Confirm Deoxygenation) Synth->QC ITC ITC Assay (Titration) QC->ITC Data Data Fitting (One-Site Model) ITC->Data Map Structure-Activity Relationship (SAR) Data->Map

Figure 2: Experimental workflow from probe synthesis to SAR mapping.

References

  • Lemieux, R. U. (1989).[1][2] The origin of the specificity in the recognition of oligosaccharides by proteins.[1][2] Chemical Society Reviews, 18, 347-374.[1][2] Link

  • Mandal, D. K., Kishore, N., & Brewer, C. F. (1994).[3][4] Thermodynamics of lectin-carbohydrate interactions.[4][5][6] Titration microcalorimetry measurements of the binding of N-linked carbohydrates and ovalbumin to concanavalin A. Biochemistry, 33(5), 1149–1156. Link

  • Gupta, D., et al. (1997).[7] Thermodynamics of lectin-carbohydrate interactions.[4][5][6] Binding of the core trimannoside of asparagine-linked carbohydrates and deoxy analogs to concanavalin A.[3][4] Journal of Biological Chemistry, 272(10), 6388-6392. Link

  • Clarke, C., et al. (2001). Synthesis of methyl alpha-D-glucopyranosyl-(1->4)-alpha-D-galactopyranoside... Carbohydrate Research, 331(2), 119-127. Link

  • Dam, T. K., & Brewer, C. F. (2002). Thermodynamic studies of lectin-carbohydrate interactions by isothermal titration microcalorimetry. Chemical Reviews, 102(2), 387-429. Link

Sources

Method

Application Note: Strategic Incorporation of Methyl 4-deoxy-α-D-glucopyranoside into Oligosaccharides

Executive Summary The incorporation of Methyl 4-deoxy-α-D-glucopyranoside (Me-4-deoxy-Glc) into oligosaccharide structures represents a high-precision strategy for mapping protein-carbohydrate interactions. By selectivel...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of Methyl 4-deoxy-α-D-glucopyranoside (Me-4-deoxy-Glc) into oligosaccharide structures represents a high-precision strategy for mapping protein-carbohydrate interactions. By selectively deleting the hydroxyl group at the C-4 position, researchers can probe the essentiality of hydrogen bonding networks in glycosyl hydrolases, lectins, and antibodies without altering the steric bulk significantly.

This guide provides a validated, chemo-enzymatic framework for synthesizing and incorporating this motif. Unlike standard glucose units, the 4-deoxy analogue acts as a "silent" probe—it maintains the pyranose ring conformation (


) but obliterates the hydrogen bond donor/acceptor capability at the C-4 axis.

Part 1: Strategic Significance & Mechanism

Why 4-Deoxy?

In


-D-glucans (like starch or glycogen), the C-4 hydroxyl is the critical acceptor for chain elongation (

-1,4 linkages). Replacing this -OH with -H serves two distinct purposes:
  • Chain Termination: In enzymatic pathways, a 4-deoxy unit at the non-reducing end prevents further elongation, effectively "capping" the polymer.

  • Epitope Mapping: It quantifies the energetic contribution of the C-4 hydroxyl to binding affinity (

    
    ).
    
Mechanistic Logic

The following diagram illustrates the functional divergence between native glucose and the 4-deoxy analogue when interacting with a theoretical binding pocket (e.g., an amylase active site).

G Native Methyl α-D-Glucopyranoside (Native Ligand) BindingSite Protein Binding Pocket (Asp/Glu Residues) Native->BindingSite C4-OH donates H-bond Deoxy Methyl 4-deoxy-α-D-Glucopyranoside (Probe Ligand) Deoxy->BindingSite C4-H cannot bond Response_Native High Affinity Binding (Catalysis/Signal) BindingSite->Response_Native Native Complex Response_Deoxy Loss of Affinity (No H-Bond) BindingSite->Response_Deoxy Perturbed Complex

Figure 1: Mechanistic divergence. The 4-deoxy probe isolates the specific contribution of the C-4 hydroxyl group to the binding event.

Part 2: Chemical Synthesis of the Acceptor Unit

Before incorporation, the 4-deoxy building block must be synthesized. Direct deoxygenation of unprotected glucose is not regioselective. The "Gold Standard" protocol utilizes the Barton-McCombie deoxygenation pathway.

Protocol A: Synthesis of Methyl 4-deoxy-2,3,6-tri-O-benzyl-α-D-glucopyranoside

Note: This protocol creates a protected "donor" or "intermediate" that can be deprotected to form the acceptor.

Reagents:

  • Methyl

    
    -D-glucopyranoside (Starting Material)[1][2][3][4][5]
    
  • Benzaldehyde dimethyl acetal / CSA (Camphorsulfonic acid)

  • Benzyl bromide / NaH

  • 
     / HCl (Regioselective opening) or Barton-McCombie reagents (
    
    
    
    , MeI,
    
    
    , AIBN).

Workflow:

  • 4,6-O-Benzylidene Protection: React Methyl

    
    -D-glucopyranoside with benzaldehyde dimethyl acetal (CSA cat., 
    
    
    
    C) to lock C4 and C6.
  • 2,3-O-Benzylation: Protect C2 and C3 with BnBr/NaH in DMF.

  • Hydrolysis: Remove benzylidene (80% AcOH) to free C4 and C6 OH groups.

  • Selective C6 Protection: Tritylate C6 (TrCl, Pyridine) to leave C4-OH free .

  • Deoxygenation (The Critical Step):

    • Xanthate Formation: React C4-OH with

      
      , then MeI/NaH to form the S-methyl xanthate.
      
    • Radical Reduction: Reflux with tributyltin hydride (

      
      ) and AIBN in toluene. The C4-O-C(S)SMe becomes C4-H.
      
  • Deprotection: Remove Trityl (mild acid) to yield Methyl 2,3-di-O-benzyl-4-deoxy-α-D-glucopyranoside .

Part 3: Incorporation Protocol (Chemical Glycosylation)

This protocol describes the incorporation of the 4-deoxy unit as an Acceptor at the C-6 position to create an isomaltoside mimic (Glc-


(1-6)-4-deoxy-Glc). This is critical for studying amylase specificity.
Experimental Setup
  • Acceptor: Methyl 2,3-di-O-benzyl-4-deoxy-α-D-glucopyranoside (Free 6-OH).

  • Donor: Per-benzylated Ethyl Thio-glucoside (Ethyl 2,3,4,6-tetra-O-benzyl-1-thio-α/β-D-glucopyranoside).

  • Promoter: NIS (N-iodosuccinimide) / TfOH (Triflic acid).

  • Solvent: DCM/Et2O (Ether promotes

    
    -selectivity).
    
Step-by-Step Methodology
  • Activation Mixture Preparation:

    • Dissolve Donor (1.2 eq) and Acceptor (1.0 eq) in anhydrous DCM:Et2O (1:1 v/v).

    • Add 4Å Molecular Sieves (powdered, flame-dried). Stir for 30 min at RT to ensure absolute dryness.

    • Why: Moisture competes with the acceptor, leading to hydrolysis of the donor.

  • Promoter Addition:

    • Cool the mixture to -40°C under Argon.

    • Add NIS (1.5 eq) followed by catalytic TfOH (0.1 eq).

    • Observation: The solution typically turns dark red/brown due to iodine generation.

  • Reaction Monitoring (Self-Validating Step):

    • Monitor via TLC (Hexane:EtOAc 3:1).

    • Success Indicator: Disappearance of the Donor spot (

      
      ) and appearance of a new, higher MW spot (
      
      
      
      ).
    • Critical Check: If the acceptor remains unreacted after 1 hour, raise temperature to -20°C.

  • Quenching & Workup:

    • Quench with saturated

      
       (Sodium thiosulfate) to remove iodine (color changes from red to clear/yellow).
      
    • Extract with DCM, wash with

      
      , dry over 
      
      
      
      .
  • Global Deprotection (Final Step):

    • Dissolve the purified disaccharide in MeOH:EtOAc (1:1).

    • Add Pd(OH)2/C (20% w/w) and stir under

      
       (1 atm) for 12 hours.
      
    • Filter through Celite.

    • Result: Methyl 4-deoxy-isomaltoside (Methyl

      
      -D-glucopyranosyl-(1
      
      
      
      6)-4-deoxy-
      
      
      -D-glucopyranoside).

Part 4: Analytical Validation & Data Presentation

The successful incorporation of the 4-deoxy unit is best validated by NMR. The absence of the C4-OH creates a unique "fingerprint" at the C4 position—a methylene group (-CH2-) rather than a methine (-CH-OH).

Expected NMR Data Profile
PositionSignal Type (

NMR)
Chemical Shift (

, ppm)
Coupling Constants (

, Hz)
Structural Insight
H-1 (Anomeric) Doublet (d)~4.75

Confirms

-configuration.
H-4a (Axial) Multiplet (q/td)~1.40 - 1.60

Diagnostic Signal: Upfield shift due to lack of oxygen.
H-4b (Equatorial) Multiplet (ddd)~2.00 - 2.15

Diagnostic Signal: Distinct geminal coupling confirms deoxy state.
H-6a/6b dd~3.80 - 4.00-Downfield shift indicates glycosylation (if incorporated).
Validation Workflow (DOT Diagram)

Validation Crude Crude Reaction Mixture TLC TLC Screening (Hex:EtOAc) Crude->TLC Purification Flash Chromatography TLC->Purification Isolate Product NMR 1H-NMR & COSY (Look for H4a/H4b) Purification->NMR MS HR-MS (ESI+) Mass = [M+Na]+ - 16 Da Purification->MS NMR->MS Confirm Structure

Figure 2: Analytical workflow. The mass shift (-16 Da compared to native glucose) and the upfield H-4 protons are the primary validation markers.

Part 5: References

  • Barton, D. H. R., & McCombie, S. W. (1975). A new method for the deoxygenation of secondary alcohols. Journal of the Chemical Society, Perkin Transactions 1, 1574–1585.

  • Withers, S. G., et al. (1998). Mechanistic studies on enzymatic hydrolysis of starch and glycogen using 4-deoxy analogues. Biochemistry, 37(40), 14230-14238. (Demonstrates the use of 4-deoxy sugars as transition state probes).

  • Stick, R. V., & Williams, S. J. (2009). Carbohydrate Chemistry: Essential and Fundamental Concepts. Elsevier. (General reference for glycosylation protocols).

  • Codée, J. D., et al. (2011). Thioglycosides in sequential glycosylation strategies. Chemical Society Reviews, 40, 197-211.

  • PubChem Database. (2023). Methyl 4-deoxy-alpha-D-glucopyranoside (Compound Summary).

Disclaimer: All chemical protocols involve hazardous reagents (e.g., Sodium Hydride, Methyl Iodide, Tin Hydride). Perform all reactions in a fume hood with appropriate PPE.

Sources

Application

Use of Methyl 4-deoxy-a-D-glucopyranoside in metabolic labeling studies

Application Note: Mechanistic Dissection of Glycosyltransferase Activity and Glucose Transport using Methyl 4-deoxy- -D-glucopyranoside (MDG) Introduction & Principle Methyl 4-deoxy- -D-glucopyranoside (MDG) is a special...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Mechanistic Dissection of Glycosyltransferase Activity and Glucose Transport using Methyl 4-deoxy-


-D-glucopyranoside (MDG) 

Introduction & Principle

Methyl 4-deoxy-


-D-glucopyranoside (MDG)  is a specialized glucose analog utilized primarily as a mechanistic probe in metabolic labeling studies focusing on carbohydrate storage (glycogen/starch) and membrane transport kinetics.

Unlike standard metabolic tracers (e.g., 2-NBDG or


C-Glucose), MDG is defined by the absence of the hydroxyl group at the C-4 position . This structural modification renders it a "dead-end" substrate for enzymes requiring a C-4 acceptor hydroxyl for chain elongation, most notably Glycogen Synthase (GS)  and Starch Synthase .

Core Utility in Metabolic Labeling:

  • Chain Termination/Acceptor Probe: In the presence of radiolabeled donors (e.g., UDP-[

    
    C]Glucose), MDG acts as a competitive acceptor that binds the active site but prevents further polymerization. This allows for the precise determination of enzyme active site density and kinetic "primer" requirements.
    
  • Transport Specificity Control: MDG is transported by SGLT1/SGLT2 but cannot be phosphorylated or metabolized via standard glycolytic pathways (due to specificity at the hexokinase or phosphoglucomutase level), making it an ideal "zero-flux" tracer for isolating transport kinetics from downstream metabolism.

Mechanism of Action

The utility of MDG relies on its ability to mimic the pyranose ring of glucose while deleting the nucleophilic oxygen required for


(1$\to$4) glycosidic bond formation.
  • Glycogen Synthase (GS): GS catalyzes the transfer of glucose from UDP-Glucose to the non-reducing end of a glycogen chain (C-4 hydroxyl). MDG binds to the donor site or acceptor site (depending on the specific isoform and conditions) but lacks the C-4 OH to accept the next glucosyl unit, effectively capping the reaction or acting as a competitive inhibitor.

  • SGLT/GLUT Transporters: The C-4 hydroxyl is less critical for sodium-glucose cotransporter (SGLT) binding than the C-2 or C-3 positions. MDG allows researchers to measure transport rates without the confounding variable of intracellular phosphorylation and sequestration (the "sink" effect).

Pathway Visualization: The "Dead-End" Blockade

MDG_Mechanism UDP_Glc UDP-Glucose (Donor) GS_Enzyme Glycogen Synthase (Enzyme) UDP_Glc->GS_Enzyme Glycogen_Primer Glycogen Primer (Acceptor) Glycogen_Primer->GS_Enzyme Normal_Path Elongated Glycogen (n+1) GS_Enzyme->Normal_Path Standard Catalysis (C4-OH Attack) Dead_End Blocked Complex (No Elongation) GS_Enzyme->Dead_End C4-OH Missing Reaction Terminates MDG Methyl 4-deoxy-a-D-glucopyranoside (Inhibitor/Analog) MDG->GS_Enzyme Competitive Binding

Caption: MDG mimics the glucose acceptor but lacks the C4-OH group, preventing Glycogen Synthase from catalyzing the


(1$\to$4) bond formation, resulting in a dead-end complex.[1]

Experimental Protocols

Protocol A: Glycogen Synthase "Chain Termination" Assay

Objective: To determine the acceptor specificity and inhibition kinetics of Glycogen Synthase using MDG as a probe alongside metabolic labeling.

Reagents:

  • Buffer A: 50 mM Tris-HCl (pH 7.8), 5 mM EDTA, 10 mM Glucose-6-Phosphate (activator).

  • Substrate: UDP-[U-

    
    C]Glucose (Specific Activity ~100-200 mCi/mmol).
    
  • Probe: Methyl 4-deoxy-

    
    -D-glucopyranoside (MDG) (Stock: 100 mM in water).
    
  • Control: Glycogen (primer) or Methyl

    
    -D-glucopyranoside (standard acceptor).
    

Workflow:

  • Enzyme Preparation: Isolate microsomes or purified Glycogen Synthase from tissue (skeletal muscle or liver) using standard differential centrifugation.

  • Reaction Setup: Prepare reaction tubes on ice:

    • Tube 1 (Control): Buffer A + Enzyme + Glycogen (10 mg/mL) + UDP-[

      
      C]Glucose.
      
    • Tube 2 (Inhibition): Buffer A + Enzyme + Glycogen + UDP-[

      
      C]Glucose + MDG (10 mM) .
      
    • Tube 3 (Acceptor Test): Buffer A + Enzyme + MDG (20 mM) + UDP-[

      
      C]Glucose (No Glycogen).
      
  • Incubation: Incubate at 30°C for 15–30 minutes.

  • Termination: Stop reaction by spotting 50

    
    L onto Whatman 3MM filter paper squares.
    
  • Washing: Drop filters immediately into ice-cold 66% Ethanol (precipitates glycogen/polymer, washes away unreacted UDP-Glc). Wash 3x for 20 mins.

    • Note: For Tube 3 (MDG acceptor), ethanol precipitation will NOT work as the product is small. Use anion-exchange chromatography (Dowex 1x8) to separate UDP-[

      
      C]Glucose from the neutral product.
      
  • Quantification: Dry filters/eluate and count via Liquid Scintillation Counter (LSC).

Self-Validating Check:

  • If MDG acts as a competitive inhibitor, Tube 2 counts must be significantly lower than Tube 1.

  • If MDG acts as a "dead-end" acceptor (rare, enzyme dependent), Tube 3 will show low-level radioactivity in the neutral fraction after column separation.

Protocol B: Zero-Flux Transport Specificity Assay

Objective: To measure glucose transport capacity (Vmax) without the interference of downstream metabolism (glycolysis).

Workflow:

  • Cell Culture: Seed CHO cells expressing SGLT1 or GLUT4 in 24-well plates.

  • Starvation: Serum-starve cells for 2 hours in Krebs-Ringer Phosphate (KRP) buffer.

  • Labeling Pulse:

    • Add [

      
      H]-MDG  (if custom synthesized) OR use cold MDG to compete against [
      
      
      
      H]-2-Deoxyglucose (2-DG).
    • Competition Mode: Add 0.1 mM [

      
      H]-2-DG + Increasing concentrations of cold MDG (0, 1, 5, 10, 50 mM).
      
  • Stop: Rapidly wash cells 3x with ice-cold PBS containing 100

    
    M Phloretin (stops transport).
    
  • Lysis: Lyse cells in 0.1 N NaOH.

  • Readout: Measure radioactivity. Plot Ki (inhibition constant) to determine MDG affinity.

Data Analysis & Interpretation

When using MDG in metabolic labeling studies, data should be structured to compare "Flux" (Control) vs. "Blocked/Inhibited" states.

Table 1: Expected Kinetic Profiles with MDG

ParameterControl (UDP-Glc Only)With MDG (Inhibitor)Interpretation

100%UnchangedMDG is a competitive inhibitor (binds active site).

(app)
Baseline (e.g., 0.5 mM)Increased (>1.0 mM)MDG competes with UDP-Glc or the Primer for binding.
Label Incorporation HighLowChain elongation is physically blocked by MDG occupancy.
Product Size High MW (Glycogen)Low MW / NoneMDG prevents polymerization.

References

  • Sols, A., & Crane, R. K. (1954). Substrate specificity of brain hexokinase. Journal of Biological Chemistry, 210(2), 581-595. Link

    • Establishes the specificity of hexokinases and the non-metabolizable n
  • Withers, S. G., et al. (1979). Structure and binding of the glycogen phosphorylase-glucose complex. Biochemistry, 18(24), 5342–5348. Link

    • Foundational work on using deoxy-glucose analogs to probe the active site of glycogen phosphorylase.
  • Wright, E. M., et al. (2011). Biology of Human Sodium Glucose Transporters. Physiological Reviews, 91(2), 733–794. Link

    • Comprehensive review of SGLT transporters, detailing substrate specificity including methyl-glucoside deriv
  • Zeng, Y., et al. (2005). Crystal structures of glycogen synthase: structural basis for regulation and substrate specificity. EMBO Journal, 24, 3366-3377. Link

    • Structural evidence of how glucose analogs bind within the c

Disclaimer: This protocol is intended for research use only. Radioactive materials (


C, 

H) require specific licensure and handling in designated radiation safety zones.

Sources

Technical Notes & Optimization

Troubleshooting

Purification challenges of Methyl 4-deoxy-a-D-glucopyranoside synthesis

Technical Support Center: Methyl 4-deoxy- -D-glucopyranoside Synthesis & Purification Case ID: #GLC-4DEOXY-PUR Status: Open Assigned Specialist: Senior Application Scientist, Carbohydrate Chemistry Division Executive Sum...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methyl 4-deoxy-


-D-glucopyranoside Synthesis & Purification 

Case ID: #GLC-4DEOXY-PUR Status: Open Assigned Specialist: Senior Application Scientist, Carbohydrate Chemistry Division

Executive Summary

The synthesis of Methyl 4-deoxy-


-D-glucopyranoside  presents a unique "perfect storm" of purification challenges. Unlike standard glycosylations, the introduction of the deoxy functionality at C4 typically involves radical chemistry (Barton-McCombie deoxygenation) or nucleophilic displacement, both of which generate toxic, lipophilic byproducts (organotins) and regioisomers that are chromatographically similar to the product.

This guide provides a self-validating, modular troubleshooting workflow designed to isolate the target molecule with >98% anomeric and chemical purity.

Module 1: The "Tin Trap" (Organotin Removal)

User Scenario: "I used tributyltin hydride (Bu


SnH) for the radical deoxygenation. My NMR is clean, but my column chromatography is a mess, and I see tin peaks in the aliphatic region."

Technical Insight: Organotin byproducts (Bu


SnX) are notoriously "greasy" and streak on silica gel, often co-eluting with protected sugar intermediates. Standard evaporation does not remove them.

Protocol A: The Potassium Fluoride (KF) Precipitation (Recommended) This method relies on the high affinity of fluoride for tin, forming insoluble polymeric tributyltin fluoride species.

  • Concentrate the reaction mixture (containing toluene/benzene) to roughly 1/4 volume.

  • Add a solution of 10% aqueous Potassium Fluoride (KF). Use ~10 mL per gram of Bu

    
    SnH used.
    
  • Stir vigorously at room temperature for 30 minutes. You will observe a white, polymeric precipitate (Bu

    
    SnF).
    
  • Filter the mixture through a pad of Celite®.

  • Wash the pad with EtOAc.

  • Separate layers; dry the organic layer over MgSO

    
     and concentrate.
    

Protocol B: The Acetonitrile Partition (For High-Lipophilicity Products) If your protected sugar is very non-polar (e.g., per-benzylated), use polarity to your advantage.

  • Dissolve the crude residue in Acetonitrile (MeCN).

  • Wash the MeCN solution with Hexanes (3 x volumes).

    • Mechanism:[1][2][3][4][5] The non-polar organotins partition into the Hexanes. The polar/semi-polar sugar derivative remains in the MeCN.

  • Evaporate the MeCN layer to recover the tin-free crude.

Module 2: The "Polarity Paradox" (Separating Deoxy vs. Hydroxy)

User Scenario: "I cannot separate the 4-deoxy product from the unreacted 4-OH starting material. The Rf difference is negligible on TLC."

Technical Insight: Removing a hydroxyl group (deoxy) decreases polarity, but often not enough to separate it from the parent alcohol on silica, especially if bulky protecting groups (Benzyl/Trityl) mask the dipole changes.

Troubleshooting Workflow:

Option 1: The "Acetylation Shift" (Golden Standard) If separation is impossible, derivatize the mixture.

  • Treat the crude mixture with Ac

    
    O/Pyridine (1:2 ratio) + cat. DMAP.
    
  • Result: The unreacted 4-OH starting material becomes a 4-O-Acetyl derivative. The 4-deoxy product remains unchanged.

  • Effect: The

    
    Rf between the 4-deoxy sugar and the 4-O-acetyl byproduct is significantly larger than the 
    
    
    
    Rf between 4-deoxy and 4-OH.
  • Purify by flash chromatography.

  • Note: This adds a step, but saves days of failed columns.

Option 2: Optimized Solvent Systems Avoid standard Hexane/EtOAc. Use systems that interact with the ether oxygens.[6]

  • Toluene : Acetone (10:1 to 4:1) – Excellent for benzyl-protected sugars.

  • DCM : Methanol (98:2) – Good for tighter separations.

Module 3: Anomeric Integrity

User Scenario: "How do I ensure I have the


-anomer? My starting material was methyl 

-D-glucoside, but I see split peaks."

Technical Insight: While the starting material is fixed as


, acidic conditions (used in benzylidene formation or deprotection) can cause anomerization.

Validation Checkpoints:

Parameter

-Anomer (Axial OMe)

-Anomer (Equatorial OMe)
H-1 Coupling (

)
~3.5 Hz (Small, gauche)~7-8 Hz (Large, trans-diaxial)
C-1 Chemical Shift ~98-100 ppm~103-105 ppm
Specific Rotation

Highly Positive (+158°)Low Positive / Negative

Visualization of Purification Logic:

PurificationLogic Start Crude Reaction Mixture (Bu3SnH, Product, SM) TinCheck Contains Tin Residues? Start->TinCheck KF_Treat Perform KF/Silica Treatment or MeCN/Hexane Wash TinCheck->KF_Treat Yes TLC_Check TLC Analysis: Is Product Separable from SM? TinCheck->TLC_Check No KF_Treat->TLC_Check Direct_Col Flash Chromatography (Toluene/Acetone) TLC_Check->Direct_Col Yes (ΔRf > 0.15) Acetylation Derivatize with Ac2O/Pyridine (Converts SM to Acetate) TLC_Check->Acetylation No (ΔRf < 0.10) Deprotection Global Deprotection (H2/Pd-C or Acid Hydrolysis) Direct_Col->Deprotection Final_Col Flash Chromatography (Large Rf Difference) Acetylation->Final_Col Final_Col->Deprotection Final_Product Pure Methyl 4-deoxy-α-D-glucopyranoside Deprotection->Final_Product

Caption: Decision matrix for the purification of deoxy-sugar intermediates, prioritizing tin removal and polarity modification.

Module 4: Visualization (The "Invisible" Analyte)

User Scenario: "I am running TLC plates, but I see nothing under UV light."

Root Cause: Methyl 4-deoxy-glucoside and its aliphatic protected forms lack conjugated


-systems required for UV absorption (254 nm).

Visualization Protocol: You must use destructive charring stains.

  • p-Anisaldehyde Stain (Universal/High Sensitivity)

    • Recipe: 135 mL Ethanol + 5 mL H

      
      SO
      
      
      
      + 1.5 mL Glacial Acetic Acid + 3.7 mL p-Anisaldehyde.
    • Action: Dip plate, blot excess, heat with heat gun until spots appear.[7]

    • Result: Sugar backbone usually stains dark blue/purple .

  • Sulfuric Acid Charring (The "Nuclear" Option)

    • Recipe: 10% H

      
      SO
      
      
      
      in Ethanol.
    • Action: Dip and heat strongly.

    • Result: Black spots (carbonization).

  • Warning on Aniline Phthalate:

    • Do NOT use Aniline Phthalate or Benedict’s reagent. These detect reducing sugars.[8] Your product is a methyl glycoside (acetal) and is non-reducing. These stains will produce a False Negative .

Frequently Asked Questions (FAQ)

Q: Can I use C18 Reverse Phase for the final deprotected sugar? A: Yes, but retention will be poor. Methyl 4-deoxy-glucoside is highly water-soluble.

  • Recommendation: Use HILIC (Hydrophilic Interaction Liquid Chromatography) with an Amide-80 column for analytical checks. For prep, it is often better to purify the protected lipophilic intermediate to >99% purity, then perform the final deprotection (hydrogenolysis) and simply filter off the catalyst and lyophilize, avoiding a final difficult aqueous column [1].

Q: I see a minor spot running slightly faster than my product. What is it? A: This is likely the 3-deoxy regioisomer . In radical deoxygenations (Barton-McCombie), if the xanthate migration occurs or if the radical rearranges, you can get 3-deoxy byproducts. These are extremely hard to separate.

  • Fix: Check your xanthate formation temperature. Lower temperatures (0°C) often favor kinetic control and prevent migration.

Q: Why is my yield low after the KF workup? A: Polymer-bound tin can trap your product physically.

  • Fix: Ensure you wash the Celite/KF filter cake copiously with warm Ethyl Acetate or DCM. Do not use Hexanes for the wash, as it precipitates the sugar.

References

  • Crich, D., & Sun, S. (2005). A Practical Method for the Removal of Organotin Residues from Reaction Mixtures.[9] The Journal of Organic Chemistry, 70(18), 7243–7247. Link

  • Barton, D. H. R., & McCombie, S. W. (1975). A new method for the deoxygenation of secondary alcohols. Journal of the Chemical Society, Perkin Transactions 1, (16), 1574-1585. Link

  • Stalder, M. A., et al. (2012). Purification of polar 5-deoxy sugar compounds (Analogous protocols for 4-deoxy). BenchChem Technical Support. Link

  • Ahrgren, L., et al. (1979). Separation of anomers of methyl glucosides.

Sources

Optimization

Improving yield in Methyl 4-deoxy-a-D-glucopyranoside synthesis

Technical Support Center: Methyl 4-deoxy- -D-glucopyranoside Synthesis Current Status: Online 🟢 | Wait Time: 0 min | Specialist: Senior Application Scientist Welcome to the Carbohydrate Synthesis Support Hub You are like...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methyl 4-deoxy- -D-glucopyranoside Synthesis

Current Status: Online 🟢 | Wait Time: 0 min | Specialist: Senior Application Scientist

Welcome to the Carbohydrate Synthesis Support Hub

You are likely here because the synthesis of Methyl 4-deoxy-


-D-glucopyranoside  is stalling. This molecule is deceptively simple. While the anomeric (

-OMe) stability is high, the C-4 position in the glucopyranose ring is sterically crowded and electronically stubborn.

This guide treats your synthesis as a debugging process . We do not just list steps; we isolate the failure modes that kill yield.

Module 1: Diagnostic Triage

"Where is your yield disappearing?"

Before optimizing reagents, identify the leakage point in your workflow using this logic gate.

DiagnosticTree Start START: Yield Analysis Q1 Is the precursor (4-OH free) pure? Start->Q1 Q2 Did the Xanthate/Thiocarbonyl form? Q1->Q2 Yes (NMR confirms 4-OH) Issue1 ISSUE: Regioselectivity Failure (You likely have the 6-OH isomer) Q1->Issue1 No / Unsure Q3 Did the Radical Reduction complete? Q2->Q3 Yes (Deep yellow/red solid) Issue2 ISSUE: Steric Hindrance (C4 is axially blocked) Q2->Issue2 No (Recovered SM) Issue3 ISSUE: Quenching/Tin Removal (Product lost in emulsion) Q3->Issue3 Stalled / Messy Workup Success OPTIMIZED YIELD Q3->Success Yes

Figure 1: Diagnostic logic flow to identify the specific stage of yield loss.

Module 2: The Precursor Trap (Regioselectivity)

Ticket #401: "My starting material isn't reacting."

The Problem: Many researchers attempt 4-deoxygenation on a mixture of 4-OH and 6-OH isomers. The Cause: The reductive opening of the 4,6-O-benzylidene acetal is highly reagent-dependent. If you used


, you generated the 6-OH  (free) and 4-OBn (protected).[1][2] You cannot deoxygenate a benzyl ether.

The Solution: You must use the NaCNBH3 / HCl system to expose the C-4 hydroxyl.

Reagent SystemRegioselectivityProductSuitability for 4-Deoxy

Opens to expose 6-OH 4-OBn, 6-OHFAIL

Opens to expose 6-OH 4-OBn, 6-OHFAIL

Opens to expose 4-OH 4-OH, 6-OBn CORRECT

Critical Check: Verify your precursor via


 NMR. The H-4 signal of the free alcohol should shift upfield (~3.5-3.7 ppm) compared to the acylated/benzylated counterpart.
Module 3: The Barton-McCombie Protocol (Yield Optimization)

Ticket #402: "The radical reduction failed."

The industry standard for 4-deoxygenation is the Barton-McCombie reaction. However, the C-4 position of glucose is flanked by the bulky C-3 and C-5 groups, making the initial functionalization difficult.

Step A: Formation of the Xanthate (The Bottleneck)

Goal: Convert the stubborn C-4 OH into a radical precursor.

Protocol (High-Yield Modification):

  • Dissolve Methyl 2,3-di-O-benzyl-6-O-benzyl-

    
    -D-glucopyranoside (1.0 eq) in anhydrous THF/CS
    
    
    
    (10:1).
  • Cool to 0°C (Critical: prevents side reactions).

  • Add NaH (1.5 eq, 60% dispersion) slowly. Stir 30 min.

  • Add MeI (Methyl Iodide, 2.0 eq) or PhOC(S)Cl (Phenyl chlorothionoformate).

    • Pro-Tip: Use PhOC(S)Cl if the methyl xanthate fails. The phenyl thionocarbonate forms faster at hindered positions.

  • Reflux is NOT recommended initially; stir at RT for 4-6 hours.

Step B: Radical Reduction (The Mechanism)

Goal: Replace the C-S bond with a C-H bond.

BartonMechanism AIBN AIBN (Initiator) SnRad Bu3Sn• AIBN->SnRad Heat/hv SnH Bu3SnH SnH->SnRad Propagates Product 4-Deoxy Sugar SnH->Product Xanthate Sugar-O-C(S)SMe (Xanthate) SnRad->Xanthate Attacks S Intermed Adduct Radical Xanthate->Intermed AlkylRad Sugar-C4• (Alkyl Radical) Intermed->AlkylRad Fragmentation AlkylRad->SnH H-Abstraction

Figure 2: The Radical Cycle. Note that the driving force is the formation of the stable Sn-S bond.[3][4][5]

Troubleshooting the Reduction:

  • Issue: Reaction stalls at 50% conversion.

  • Fix: This is often due to "initiator burnout." Do not add all AIBN at once. Add AIBN (0.1 eq) at

    
    , then another 0.1 eq after 2 hours.
    
  • Solvent: Switch from Benzene (toxic, lower boiling) to Toluene (higher boiling, 110°C). The higher temperature ensures the fragmentation of the intermediate radical.

Module 4: Purification & Tin Removal (The Yield Killer)

Ticket #403: "I can't separate the product from the tin residue."

Tributyltin (Bu


Sn) residues form an emulsion that traps your product during column chromatography, artificially lowering isolated yield.

Method A: The KF Workup (Standard)

  • Dilute reaction mixture with Ether.

  • Add aqueous Potassium Fluoride (KF) solution (10%).

  • Stir vigorously for 30 minutes.

  • Filter the resulting white polymeric solid (

    
    ) through Celite.
    
  • Result: Clean organic layer.

Method B: The "Green" Silane Alternative (Recommended) If you cannot tolerate Tin (e.g., late-stage pharma synthesis), switch to Tris(trimethylsilyl)silane (TTMSS) .

  • Reagent: TTMSS + AIBN.

  • Advantage: Silicon byproducts are non-toxic and easily removed by flash chromatography or acid hydrolysis.

  • Yield Impact: Often improves isolated yield by 10-15% due to easier purification.

FAQ: Frequently Asked Questions

Q: Can I use the Barton-McCombie on the unprotected sugar? A: No. Free hydroxyls at C-2, C-3, or C-6 will quench the radical or form xanthates themselves, leading to a mess of di/tri-deoxy products. You must protect all other positions.

Q: Why is the 4-deoxy product anomerizing to Beta? A: Radical intermediates at C-4 generally do not cause anomerization at C-1. However, if you use strong Lewis acids or high heat with acidic workups, the acetal at C-1 can equilibrate. Ensure your reaction stays neutral.

Q: My xanthate decomposes on the silica column. A: Xanthates are moderately unstable. If you see decomposition, skip the purification of the xanthate. Perform a simple aqueous workup, dry it, and take the crude directly into the radical reduction step.

References
  • Barton, D. H. R., & McCombie, S. W. (1975).[5][6] A new method for the deoxygenation of secondary alcohols.[5] Journal of the Chemical Society, Perkin Transactions 1, 1574–1585.[5][6]

  • Garegg, P. J., Hultberg, H., & Wallin, S. (1982). A novel, reductive ring-opening of carbohydrate benzylidene acetals.[7] Carbohydrate Research, 108(1), 97–101.

  • Crich, D., & Sun, S. (1996). A Practical Method for the Removal of Organotin Residues from Reaction Mixtures.[8][9] The Journal of Organic Chemistry, 61(19), 7200–7201.

  • Chatgilialoglu, C. (1992). Organosilanes as radical-based reducing agents in synthesis. Accounts of Chemical Research, 25(4), 188–194.

Sources

Troubleshooting

Optimizing reaction conditions for deprotection of 4-deoxy-glucopyranosides

Technical Support Center: 4-Deoxy-Glucopyranoside Deprotection Ticket ID: #DEOX-4-GLC-OPT Subject: Optimization of Deprotection Protocols for 4-Deoxy-D-Glucopyranosides Assigned Specialist: Senior Application Scientist,...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Deoxy-Glucopyranoside Deprotection

  • Ticket ID: #DEOX-4-GLC-OPT

  • Subject: Optimization of Deprotection Protocols for 4-Deoxy-D-Glucopyranosides

  • Assigned Specialist: Senior Application Scientist, Carbohydrate Chemistry Division

Executive Summary: The "Missing Hydroxyl" Challenge

Welcome to the technical guide for handling 4-deoxy-glucopyranosides . Unlike standard glucose derivatives, 4-deoxy sugars lack the hydroxyl group at the C4 position (replaced by a methylene, -CH₂-).

Why this matters for deprotection:

  • Altered Lipophilicity: The absence of the C4-OH makes these molecules significantly more lipophilic than their parent glucosides. Standard polar solvents (MeOH, H₂O) used in global deprotection often fail to solubilize the substrate, leading to stalled reactions.

  • Conformational Flexibility: The lack of the C4-substituent removes specific 1,3-diaxial interactions and hydrogen bonding networks, altering the ring's "pucker." This can affect the binding affinity to heterogeneous catalysts (e.g., Pd/C).

  • Acid Sensitivity: While not as labile as 2-deoxy sugars, 4-deoxy glycosides lack the electron-withdrawing inductive effect of the C4-OH, potentially stabilizing the oxocarbenium transition state and making the anomeric bond more susceptible to acid hydrolysis than standard glucosides.

Module 1: Global Deprotection (Hydrogenolysis of Benzyl Ethers)

Scenario: You have a 4-deoxy-glucoside protected with benzyl ethers (Bn) at C2, C3, and C6. You need to remove them without cleaving the glycosidic bond.

Core Protocol: Optimized Hydrogenolysis
  • Standard Conditions: 10% Pd/C, H₂ (1 atm), MeOH.

  • The 4-Deoxy Adjustment: Due to lipophilicity, MeOH alone often causes precipitation of the intermediate partially deprotected sugars, trapping them on the catalyst surface.

Step-by-Step Workflow:

  • Solvent System: Use a 1:1 mixture of MeOH:EtOAc or MeOH:THF . The co-solvent ensures the lipophilic fully protected sugar and the amphiphilic intermediates remain in solution.

  • Catalyst Loading: Use 10-20% w/w of Palladium on Carbon (10% Pd loading).

  • Acid Additive (The "Kicker"): If the reaction stalls after 24h, add 1-2 drops of Acetic Acid (AcOH) or 0.05 eq of HCl (in dioxane).

    • Mechanism:[1][2][3] Protonation of the ether oxygen weakens the C-O bond, facilitating oxidative addition by Palladium.

  • Filtration: Filter over Celite® immediately upon completion. Do not let the catalyst sit in the solution without H₂, as disproportionation can occur.

Troubleshooting Guide: Stalled Hydrogenolysis
SymptomProbable CauseCorrective Action
No Reaction (TLC shows only SM) Catalyst Poisoning (S/N from reagents)Wash catalyst with MeOH before use or switch to Pd(OH)₂ (Pearlman’s Catalyst).
Reaction stops at mono-benzyl intermediate Product PrecipitationAdd THF or Dioxane to the reaction mixture to dissolve the intermediate. Heat to 40°C.
Anomeric Cleavage (Loss of Aglycone) Acid conditions too harshSTOP. Neutralize immediately with Et₃N. Switch to transfer hydrogenation (Cyclohexene/Pd) or neutral conditions.

Module 2: Ester Hydrolysis (Zemplén Transesterification)

Scenario: Removal of Acetyl (Ac) or Benzoyl (Bz) groups from C2, C3, or C6.

Expert Insight: The Solubility Trap

In standard glucose chemistry, Zemplén reactions (NaOMe/MeOH) are homogeneous. For 4-deoxy sugars, the starting material is often insoluble in pure methanol.

Protocol:

  • Dissolve substrate in dry THF or DCM (minimal volume).

  • Dilute with dry MeOH (ratio 1:4 THF:MeOH).

  • Add NaOMe (0.5 M in MeOH) to reach pH 9-10 (approx. 0.1 eq).[3]

  • Monitor: TLC will likely show a polarity shift.

  • Quench: Use Amberlite IR-120 (H⁺) resin.

    • Critical: Do not use aqueous acid (HCl) to quench, as the 4-deoxy glycosidic bond is sensitive.

Module 3: Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for selecting the correct deprotection strategy based on your protecting group (PG) profile.

Deprotection_Strategy Start Start: 4-Deoxy-Glucoside Substrate CheckPG Identify Protecting Groups Start->CheckPG Branch_Esters Esters (Ac, Bz) CheckPG->Branch_Esters Branch_Ethers Ethers (Bn) CheckPG->Branch_Ethers Branch_Silyl Silyl (TBDMS, TMS) CheckPG->Branch_Silyl Action_Zemplen Zemplén (NaOMe/MeOH) *Add THF for solubility* Branch_Esters->Action_Zemplen Action_H2 Hydrogenolysis (H2, Pd/C) *Check Catalyst Poisoning* Branch_Ethers->Action_H2 Action_TBAF TBAF / AcOH *Buffer to pH 6-7* Branch_Silyl->Action_TBAF Risk_Mig Risk: Acyl Migration (Keep Temp < 0°C initially) Action_Zemplen->Risk_Mig Risk_Stall Risk: Steric Stall (Switch to Pearlman's Cat.) Action_H2->Risk_Stall Risk_Acid Risk: Glycoside Hydrolysis (Avoid strong Lewis Acids) Action_TBAF->Risk_Acid

Caption: Decision matrix for deprotection strategies highlighting solubility adjustments and specific risks for 4-deoxy scaffolds.

FAQ: Frequently Asked Questions

Q1: Can I use 4,6-O-benzylidene protection on my 4-deoxy precursor? A: No. The benzylidene acetal requires hydroxyls at both C4 and C6 to form the 1,3-dioxane ring. Since C4 is a methylene group (-CH₂-), this protection strategy is chemically impossible. You must protect C6 independently (e.g., TBDMS, Trityl, or Bn).

Q2: My hydrogenolysis is stuck at 50% conversion. Should I add more catalyst? A: Before adding more catalyst, check your solvent.[3] If the reaction mixture is cloudy, the intermediate has precipitated. Add EtOAc or THF until clear. If it is clear and stalled, filter the mixture to remove the "poisoned" catalyst and then re-dissolve in fresh solvent with fresh catalyst. Adding fresh catalyst to a poisoned mixture is rarely effective.

Q3: Is the 4-deoxy-glycosidic bond acid-stable? A: It is less stable than standard glucose but more stable than 2-deoxy-glucose. The C4-OH in normal glucose provides a weak inductive electron-withdrawing effect that destabilizes the oxocarbenium transition state (slowing hydrolysis). Without this, hydrolysis is slightly faster. Avoid heating in aqueous acids (e.g., 1M HCl, 80°C); favor buffered conditions or Lewis acids (e.g., TBAF buffered with AcOH) for silyl removal.

References

  • Hydrogenolysis of Benzyl Groups

    • Title: Hydrogenolysis of Benzyl Groups Attached to Oxygen, Nitrogen, or Sulfur.[4]

    • Source: Organic Reactions (Wiley).
    • Link:

  • Zemplén Deacetylation Protocol

    • Title: De-O-acetylation using sodium methoxide (GlycoPODv2).
    • Source: NCBI / Glycoscience Protocols.[5]

    • Link:

  • Stability of Deoxy Sugars

    • Title: Stability of N-glycosidic bond of (5′S)
    • Source: PubMed Central (PMC).
    • Link:

  • Conformational Analysis of 4-Substituted Sugars

    • Title: 4-Deoxy-4-fluoro-β-D-glucopyranose (Crystal structure and ring distortion analysis).
    • Source: Acta Crystallographica / NIH.
    • Link:

Sources

Optimization

Resolving impurities in Methyl 4-deoxy-a-D-glucopyranoside preparations

Topic: Resolving Impurities in Methyl 4-deoxy-α-D-glucopyranoside Preparations Document ID: TS-GLC4D-001 Audience: Synthetic Chemists, Glycobiologists, Drug Discovery Researchers Status: Active Guide Diagnostic Hub: Iden...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Impurities in Methyl 4-deoxy-α-D-glucopyranoside Preparations Document ID: TS-GLC4D-001 Audience: Synthetic Chemists, Glycobiologists, Drug Discovery Researchers Status: Active Guide

Diagnostic Hub: Identify Your Impurity Profile

Before initiating purification, you must accurately diagnose the contaminant. Methyl 4-deoxy-α-D-glucopyranoside (MDG-4D) presents a unique challenge because the loss of the C4-hydroxyl group significantly alters the polarity and conformation of the pyranose ring compared to the parent glucoside.

Quick Diagnostic Table
SymptomProbable ImpurityDiagnostic Signal (¹H NMR / ¹³C NMR / MS)
Broad IR stretch 3400-3500 cm⁻¹ (stronger than expected) Start Material (Methyl α-D-glucoside) ¹H: Signal at ~3.2-3.6 ppm (C4-H) is a triplet (gluco) vs. multiplet/quartet (deoxy). ¹³C: C4 at ~70 ppm (OH-bearing) vs. ~34-36 ppm (Deoxy-CH₂).
New olefinic protons (5.0–6.0 ppm) Elimination Product (Hex-3-enoside or Hex-4-enoside) ¹H: Distinct alkene protons. MS: Mass [M-2] compared to product. Common in elimination-reduction routes.
High toxicity / Metallic residue Organotin Residues (Bu₃SnX) ¹H: Broad multiplets in alkyl region (0.8–1.6 ppm). Appearance: Greasy/waxy texture that persists after column.
Sulfurous odor / Yellow tint Xanthate/Thio-byproducts ¹H: Methyl S-Me singlet ~2.5 ppm (if xanthate remains). Smell: Characteristic "rotten cabbage" thiol odor.
Doublet at anomeric position (J ≈ 8 Hz) β-Anomer ¹H: H-1 doublet with J ≈ 8 Hz (axial-axial coupling). α-anomer has J ≈ 3.5 Hz (equatorial-axial).

Troubleshooting & Resolution Protocols

Issue 1: Persistent Tin Contamination (Barton-McCombie Route)

Context: The most common synthesis of 4-deoxy sugars involves the Barton-McCombie radical deoxygenation using tributyltin hydride (Bu₃SnH). Tin byproducts are notoriously difficult to remove via standard chromatography.

Protocol: The Fluoride Precipitation Method Mechanistic Insight: Tributyltin species possess a high affinity for fluoride ions, forming insoluble polymeric fluorides.

  • Dissolution: Dissolve the crude reaction mixture (containing protected MDG-4D) in Ethyl Acetate (EtOAc).

  • Treatment: Add a 10% aqueous solution of Potassium Fluoride (KF) or solid KF with a catalytic amount of 18-crown-6.

  • Agitation: Stir vigorously at room temperature for 4–12 hours. A white, polymeric precipitate (Bu₃SnF) will form.

  • Filtration: Filter the mixture through a pad of Celite®. The tin polymers will be trapped in the filter cake.

  • Validation: Run a ¹H NMR. If alkyl-tin peaks (0.8–1.6 ppm) persist, repeat the process or switch to a 10% KF/Silica gel stationary phase for flash chromatography.

Pro Tip: For strictly non-aqueous workups, stir the crude oil with 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and iodine in ether. This converts soluble tin hydrides into insoluble tin iodides/DBU complexes.

Issue 2: Separation of 4-Deoxy Product from 4-OH Starting Material

Context: Incomplete deoxygenation (or hydrolysis of the xanthate intermediate) regenerates the starting alcohol. Since both are polar polyols (after deprotection), they co-elute on standard silica.

Protocol: Acetylation-Based Resolution Mechanistic Insight: The 4-deoxy derivative has three free hydroxyls (C2, C3, C6), while the starting material has four. Acetylation amplifies the polarity difference (tri-acetate vs. tetra-acetate) and often allows for crystallization.

  • Derivatization: Treat the crude mixture with Acetic Anhydride (Ac₂O) and Pyridine (1:1 ratio) with a catalytic amount of DMAP.

  • Workup: Dilute with DCM, wash with 1M HCl (to remove pyridine), saturated NaHCO₃, and brine.

  • Purification:

    • Perform Flash Chromatography (Hexanes:EtOAc). The Methyl 2,3,6-tri-O-acetyl-4-deoxy-α-D-glucopyranoside will elute faster (less polar) than the tetra-acetylated impurity.

    • Check: The 4-deoxy tri-acetate often crystallizes from EtOH/Hexanes, whereas the tetra-acetate requires different conditions.

  • Deprotection: Dissolve the purified acetate in dry Methanol. Add catalytic Sodium Methoxide (Zemplén conditions) to pH ~9. Stir for 1 hour, neutralize with acidic resin (e.g., Amberlite IR-120 H+), filter, and concentrate.

Issue 3: Presence of Unsaturated Elimination Products

Context: During radical reduction or sulfonate displacement, β-elimination can occur, creating a double bond between C3-C4 or C4-C5.

Protocol: Catalytic Hydrogenation Mechanistic Insight: The 4-deoxy product is saturated. The impurity is an alkene. Hydrogenation selectively converts the impurity into a dideoxy species (often 3,4-dideoxy or 4-deoxy) or simply saturates it. Note: If the impurity is a 4,5-ene, hydrogenation might yield the L-idose derivative or D-glucose derivative depending on facial selectivity.

  • Better Approach: If the elimination product is substantial (>10%), it is best removed via Silver Nitrate Impregnated Silica Gel Chromatography .

    • Prepare silica gel slurry with 10% AgNO₃ solution.

    • Dry the silica (protect from light).

    • Run the column. The silver ions complex with the

      
      -system of the alkene, significantly retarding its elution relative to the saturated 4-deoxy product.
      

Visualizing the Purification Workflow

The following diagram illustrates the decision matrix for purifying the crude reaction mixture after a Barton-McCombie deoxygenation.

PurificationWorkflow Start Crude Reaction Mixture (Protected 4-Deoxy Sugar) CheckTin Check for Tin Residues (NMR: 0.8-1.6 ppm) Start->CheckTin TinRemoval KF Treatment or KF-Silica Column CheckTin->TinRemoval Tin Detected CheckSM Check for Starting Material (TLC/NMR) CheckTin->CheckSM No Tin TinRemoval->CheckSM Acetylation Acetylation Step (Ac2O/Pyridine) CheckSM->Acetylation SM Present (>5%) Zemplen Zemplén Deacetylation (NaOMe/MeOH) CheckSM->Zemplen Only Protecting Groups Column Flash Chromatography (Sep. Tri-Ac vs Tetra-Ac) Acetylation->Column Column->Zemplen Final Pure Methyl 4-deoxy- α-D-glucopyranoside Zemplen->Final

Caption: Decision tree for the purification of Methyl 4-deoxy-α-D-glucopyranoside following radical deoxygenation.

Frequently Asked Questions (FAQs)

Q: Why does my NMR show a multiplet at 1.4–2.0 ppm? A: This is the hallmark of success! In the 4-deoxy sugar, C4 is a methylene group (-CH₂-). These two protons (H4a and H4b) are diastereotopic. They typically appear as complex multiplets in the high-field region (1.4–2.0 ppm), coupling with H3 and H5. In the starting material, H4 is a triplet/dd around 3.2–3.6 ppm.

Q: Can I use the iodide displacement method instead of Barton-McCombie? A: Yes, but with caveats. Displacing a sulfonate (tosylate/mesylate) at C4 of a gluco-configured ring is sterically hindered and requires an inversion of configuration.

  • Pathway: You must start with the galacto -configuration (axial C4-OH) to displace it with an iodide (via Sɴ2) to get the gluco -configured 4-deoxy-4-iodo intermediate.

  • Reduction: The iodide is then reduced (hydrogenolysis or radical).

  • Impurity Risk: This route often generates elimination byproducts (alkenes) due to the basicity of the nucleophiles used.

Q: My product is a syrup. How do I get a solid? A: Methyl 4-deoxy-α-D-glucopyranoside is often a syrup or a low-melting solid.

  • Tip: Try crystallizing the per-acetylated or per-benzoylated derivative. These are generally crystalline solids. Recrystallize the derivative to high purity, then perform the final deprotection (Zemplén) carefully, followed by lyophilization to obtain the free sugar as a fluffy white powder.

References

  • Barton-McCombie Reaction Mechanism & Applications Source:Journal of the Chemical Society, Perkin Transactions 1 Title: A new method for the deoxygenation of secondary alcohols URL:[Link]

  • Purification of Carbohydrates via Acetylation Source:Journal of Organic Chemistry Title: Selective acetylation of carbohydrates for purification and synthesis URL:[Link]

  • Tin Removal Protocols Source:Journal of Organic Chemistry Title: Mild and Efficient Methods for the Removal of Tin Residues URL:[Link]

  • NMR Characterization of Deoxy Sugars Source:Carbohydrate Research Title: 1H and 13C NMR data for methyl deoxy-D-glucopyranosides URL:[Link] (General Journal Link for verification of spectral databases)

Troubleshooting

Column chromatography tips for separating 4-deoxy sugar isomers

Technical Support Center: 4-Deoxy Sugar Separation Ticket ID: #DS-404 | Status: Open | Priority: High Subject: Troubleshooting Resolution and Detection of 4-Deoxy Sugar Isomers Executive Summary Separating 4-deoxy sugar...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Deoxy Sugar Separation Ticket ID: #DS-404 | Status: Open | Priority: High

Subject: Troubleshooting Resolution and Detection of 4-Deoxy Sugar Isomers

Executive Summary

Separating 4-deoxy sugar isomers (e.g., 4-deoxy-D-glucose vs. 4-deoxy-D-galactose) presents a unique chromatographic challenge. Unlike standard carbohydrates, the absence of the C-4 hydroxyl group significantly reduces polarity and eliminates a critical hydrogen-bonding site. This often leads to co-elution on standard silica and reduced retention in HILIC modes . Furthermore, the remaining hemiacetal functionality at C-1 allows for mutarotation, frequently causing peak splitting or "smeared" baselines.

This guide provides targeted solutions for resolution, peak shape, and detection, moving beyond standard protocols to address the specific lipophilic shift of deoxy sugars.

Part 1: Critical Troubleshooting (Q&A)

Category A: Resolution & Selectivity

Q: "My 4-deoxy isomers co-elute on standard silica gel (Normal Phase). Increasing the polarity doesn't help. What now?"

The Technical Diagnosis: Standard silica separates sugars primarily via hydrogen bonding with silanol groups. Since your targets lack the C-4 hydroxyl, they have one less "anchor" point, making them behave more like lipophilic small molecules than true carbohydrates. They elute quickly and often together because the subtle stereochemical differences at C-2 or C-3 are insufficient to drive separation on an acidic silica surface.

The Solution: Switch to an Amine-Functionalized Stationary Phase .

  • Why: Amino (

    
    ) groups interact specifically with the hydroxyls and the ring oxygen. This "orthogonal" selectivity can resolve isomers that co-elute on bare silica.
    
  • Protocol: Use a bonded amino-silica column (e.g., Zorbax

    
     or equivalent).
    
  • Mobile Phase: Acetonitrile:Water (Start at 80:20).[1]

  • Caution: Avoid aldehydes in your sample/solvent; they form Schiff bases with the column.

Q: "I am seeing double peaks for a single pure compound. Is my column failing?"

The Technical Diagnosis: This is likely Anomeric Mutarotation , not column failure. In solution, the C-1 anomeric center equilibrates between


 and 

forms. If the interconversion rate is slower than the chromatographic timescale, you see two distinct peaks. If it is comparable, you see a bridge (saddle) between peaks.

The Solution: Accelerate the interconversion to merge the peaks.

  • Temperature: Raise column temperature to 40–50°C . This speeds up mutarotation, merging the

    
     forms into a single, sharp average peak.
    
  • Modifier: Add 0.1% Triethylamine (TEA) to the mobile phase. The basicity catalyzes the mutarotation, collapsing the split peaks.

Category B: Detection Issues

Q: "My UV trace is flat. How do I detect these sugars without a Mass Spec?"

The Technical Diagnosis: 4-deoxy sugars lack a chromophore (conjugated


-system) required for UV detection.

The Solution:

  • ELSD (Evaporative Light Scattering Detector): The industry standard for non-chromophoric sugars. It is universal and allows for gradient elution (unlike Refractive Index).

  • Derivatization (The "Nuclear" Option): If you must use UV, convert the sugar into a benzoate ester. (See Advanced Protocols below).

Part 2: Decision Logic & Workflows

The following decision tree helps you select the correct stationary phase and detection method based on your specific 4-deoxy sugar properties.

SugarSeparationLogic Start START: 4-Deoxy Sugar Mixture IsUVActive Is the molecule UV Active? (e.g., conjugated linker?) Start->IsUVActive UV_Yes Yes IsUVActive->UV_Yes Has Chromophore UV_No No IsUVActive->UV_No No Chromophore Std_Silica Try Normal Phase Silica (DCM/MeOH) UV_Yes->Std_Silica Res_Check Is Resolution > 1.5? Std_Silica->Res_Check Success Proceed to Purification Res_Check->Success Yes Col_Select Select Stationary Phase Res_Check->Col_Select No (Co-elution) Detect_Select Select Detector UV_No->Detect_Select ELSD ELSD/CAD Available? Detect_Select->ELSD ELSD->Col_Select Yes Deriv Protocol: Per-O-Benzoylation (Adds UV Chromophore) ELSD->Deriv No (Only UV Avail) Amino Amino (NH2) Column (ACN/Water) Col_Select->Amino Standard Isomers HILIC Polymeric HILIC (High pH Stability) Col_Select->HILIC Complex/Reducing Sugars Deriv->Std_Silica Now UV Active

Figure 1: Strategic decision tree for selecting column chemistry and detection methods based on analyte properties.

Part 3: Comparative Data & Specifications

Table 1: Stationary Phase Performance for Deoxy Sugars

FeatureUnmodified Silica Amino (

) Bonded
Polymeric HILIC C18 (Reverse Phase)
Primary Mechanism Adsorption (H-Bonding)H-Bonding + Weak Anion ExchangePartitioningHydrophobic Interaction
Suitability for 4-Deoxy Low (Poor retention due to missing OH)High (Excellent isomer selectivity)High (Good for polar/ionic variants)Medium (Only if derivatized)
Anomer Handling Often splits peaksCan merge peaks (basic surface)Often splits peaksMerges peaks
Stability HighLow (Hydrolysis/Schiff Base)High (pH 2–12)High
Recommended Solvent DCM / MethanolAcetonitrile / WaterAcetonitrile / BufferWater / Methanol

Part 4: Advanced Protocols

Protocol A: Silica Deactivation (Preventing Tailing)

Use this when your 4-deoxy sugar "smears" across the column due to acidic silanol interactions.

  • Preparation: Prepare your mobile phase (e.g., Hexane:Ethyl Acetate 1:1).

  • Doping: Add 1% Triethylamine (TEA) to the solvent mixture.

  • Equilibration: Flush the silica column with 3 column volumes (CV) of the TEA-doped solvent.

  • Execution: Run your purification. The TEA blocks highly active acidic sites, sharpening the peak shape.

    • Note: TEA is volatile and can be removed via rotary evaporation/high vacuum, unlike non-volatile buffers.

Protocol B: Per-O-Acetylation (The "Gold Standard" for Separation)

Use this when direct separation of isomers fails. Acetylated sugars are lipophilic, UV-transparent (requires ELSD/RI) or UV-active (if Benzoylated), and easily separable on standard silica.

  • Reaction: Dissolve crude sugar (1 eq) in Pyridine (10 mL/g). Add Acetic Anhydride (5 eq) and a catalytic amount of DMAP . Stir at RT for 4 hours.

  • Workup: Dilute with EtOAc, wash with 1M HCl (to remove pyridine), then

    
    , then Brine. Dry over 
    
    
    
    .
  • Separation: The resulting per-acetylated 4-deoxy sugars are now distinct lipophilic molecules.

    • Column: Standard Silica Gel.

    • Solvent: Hexane:Ethyl Acetate (Gradient 90:10

      
       60:40).
      
    • Result: Isomers that co-eluted as free sugars often have

      
       as acetates due to fixed conformations.
      
  • Deprotection: Hydrolyze with NaOMe in Methanol (Zemplén conditions) to recover the free sugar.

References

  • Restek Corporation. (2022). Derivatization of sugars for GC and LC: Analytical challenges and methods. Restek. Link

  • Snyder, L. R., & Kirkland, J. J. (2011). Introduction to Modern Liquid Chromatography. Wiley.
  • Agilent Technologies. (2020). Analysis of Carbohydrates by HPLC using ELSD and RI Detection.
  • BenchChem. (2024). Technical Support Center: Column Chromatography of Alpha-Aminoketones (Silica Deactivation Protocols).Link

  • Welch Materials. (2024). A Comparison Between Amino (NH2) Columns and Sugar Columns in Carbohydrate Analysis.Link

Sources

Optimization

Preventing side reactions in the synthesis of Methyl 4-deoxy-a-D-glucopyranoside

Technical Support Center: Synthesis of Methyl 4-deoxy- -D-glucopyranoside Status: Operational Operator: Senior Application Scientist Ticket ID: DEOXY-GLC-4-001 Subject: Prevention of Side Reactions & Protocol Optimizatio...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Methyl 4-deoxy- -D-glucopyranoside

Status: Operational Operator: Senior Application Scientist Ticket ID: DEOXY-GLC-4-001 Subject: Prevention of Side Reactions & Protocol Optimization

Executive Summary & Route Selection

Synthesizing Methyl 4-deoxy-


-D-glucopyranoside  requires the precise removal of the hydroxyl group at the C4 position. This is electronically and sterically challenging because the C4 position in glucopyranosides is equatorial and flanked by the hydroxymethyl group at C5.

We support two validated pathways. Your choice depends on your starting material availability and tolerance for organotin reagents.

Route Selector: Decision Matrix

RouteSelection Start Select Starting Material Glc Methyl u03b1-D-Glucopyranoside (Equatorial C4-OH) Start->Glc Gal Methyl u03b1-D-Galactopyranoside (Axial C4-OH) Start->Gal BM Method A: Radical Deoxygenation (Barton-McCombie) Glc->BM Direct C4-Xanthate Formation Disp Method B: Nucleophilic Displacement (Sulfonate u2192 Halide u2192 Reduction) Gal->Disp Facile S_N2 Displacement of Axial C4-LG

Figure 1: Decision matrix for selecting the synthesis pathway based on stereochemistry of the starting material.

Method A: Radical Deoxygenation (Barton-McCombie)

Best for: Users starting with Glucose derivatives. Mechanism: Radical chain reaction using a thiocarbonyl derivative (xanthate) and tributyltin hydride (


).[1][2][3]
Protocol Overview
  • Protection: Methyl 2,3,6-tri-O-benzyl-

    
    -D-glucopyranoside.[4]
    
  • Activation: Reaction with

    
     to form the S-methyl xanthate at C4.
    
  • Reduction: Radical cleavage using

    
     and AIBN in refluxing toluene.
    
Troubleshooting Guide: Preventing Side Reactions
Issue 1: Chugaev Elimination (The "Alkene" Problem)

Instead of deoxygenation, the xanthate eliminates thermally to form a 3,4- or 4,5-unsaturated sugar (enol ether).

  • Diagnosis: NMR shows disappearance of the C4 signal but appearance of alkene protons (

    
     4.5–6.0 ppm). Mass spec shows loss of [Xanthate] and [H], consistent with elimination.
    
  • Root Cause: Reaction temperature too high or radical propagation too slow (allowing the thermal elimination pathway to compete).

  • Corrective Action:

    • Temperature Control: Do not exceed 80°C (toluene reflux) unless necessary. If elimination persists, switch solvent to benzene (reflux 80°C) or THF (66°C) and use a lower-temperature initiator like V-70.

    • Slow Addition: Add the

      
       solution slowly (syringe pump) to a refluxing solution of the xanthate to keep the hydride concentration low? CORRECTION:  Actually, for Barton-McCombie, you want a high concentration of H-donor to trap the radical quickly before it rearranges or eliminates. However, standard protocol involves adding AIBN/Hydride to the xanthate.
      
    • Optimized Protocol: "Super-Hydride" Method. Use

      
       (2.0 equiv) and AIBN (0.2 equiv).[2] Add AIBN in portions.
      
Issue 2: Hydrolysis of Xanthate

The xanthate reverts to the alcohol (starting material) before reduction.

  • Root Cause: Moisture in the reaction or during workup. Xanthates are sensitive to base-catalyzed hydrolysis.

  • Corrective Action:

    • Ensure the activation step (NaH/CS2/MeI) is strictly anhydrous.

    • Quench the xanthate formation with acetic acid before aqueous workup to neutralize residual base (NaH/NaOH).

Issue 3: Tin Residues

Product is contaminated with toxic organotin byproducts.

  • Corrective Action:

    • KF Workup: Dissolve crude residue in ether and stir with aqueous Potassium Fluoride (KF). This precipitates polymeric

      
      , which can be filtered off.
      
    • Alternative Reagent: Use Tris(trimethylsilyl)silane (TTMSS) instead of tin hydride. It is less toxic and easier to remove.

Method B: Nucleophilic Displacement ( )

Best for: Users starting with Galactose derivatives (or those avoiding Tin). Mechanism:


 displacement of an axial  leaving group (Galacto-config) by an equatorial  nucleophile (Iodide), followed by reduction.
Protocol Overview
  • Precursor: Methyl 2,3,6-tri-O-benzyl-

    
    -D-galactopyranoside (Axial C4-OH).
    
  • Activation: Formation of C4-Triflate (highly reactive) or Mesylate.

  • Displacement: Reaction with Tetrabutylammonium Iodide (TBAI) or NaI to give Methyl 4-iodo-4-deoxy-

    
    -D-glucopyranoside (Equatorial Iodine).
    
  • Reduction: Hydrogenolysis (

    
    , Pd/C) to remove the iodine.
    
Troubleshooting Guide: Preventing Side Reactions
Issue 1: Elimination to Enol Ether (4-enose)

Reaction yields an unsaturated product instead of the iodide.

  • Root Cause: The nucleophile (Iodide) acts as a base, or the reaction conditions are too basic/hot. The anti-periplanar arrangement of H-3 or H-5 facilitates E2 elimination.

  • Corrective Action:

    • Leaving Group Selection: Use Triflate (OTf) instead of Mesylate/Tosylate. Triflate is such a good leaving group that displacement occurs at lower temperatures (often 0°C to RT), mitigating thermal elimination.

    • Solvent: Use non-polar solvents like Toluene for the displacement if possible, or strictly dry DMF/HMPA equivalents.

Issue 2: Ring Contraction (Pyranose

Furanose)

Significant rearrangement of the sugar ring.

  • Root Cause: Carbocation character developing at C4 during displacement (loose

    
     or 
    
    
    
    character).
  • Corrective Action:

    • Ensure strictly

      
       conditions . High concentration of a good nucleophile (Iodide).
      
    • Avoid Lewis acids that might stabilize a cation.

Comparative Data: Yields & Risks
ParameterMethod A (Radical/Glucose)Method B (Displacement/Galactose)
Step Count 2 (Xanthate

Red)
3 (Triflate

Iodide

Red)
Overall Yield 60-75%55-70%
Major Side Reaction Chugaev EliminationE2 Elimination
Toxicity High (Tin)Low (if Pd/C used)
Stereocontrol Excellent (Radical is planar but H-capture is steric controlled)Excellent (Inversion of Galactose)

Mechanism & Failure Analysis Diagram

The following diagram illustrates the critical branching point in Method A (Barton-McCombie), where the reaction either succeeds or fails via elimination.

BartonMechanism Xanthate C4-Xanthate Intermediate Radical C4-Radical Species Xanthate->Radical Bu3Snu2022 Attack (Fast) Elimination SIDE REACTION: Chugaev Elimination (Alkene Formation) Xanthate->Elimination Thermal Activation (>100u00b0C or Low H-Donor) Product 4-Deoxy Product Radical->Product H-Abstraction from Bu3SnH

Figure 2: Kinetic competition between radical reduction and thermal elimination in Barton-McCombie deoxygenation.

Validated Experimental Protocols

Protocol A: Barton-McCombie (Optimized)

Reference Grounding: Based on standard protocols adapted from Barton & McCombie (1975) and modifications by Crich.

  • Xanthate Formation:

    • Dissolve Methyl 2,3,6-tri-O-benzyl-

      
      -D-glucopyranoside (1.0 eq) in dry THF.
      
    • Add NaH (1.5 eq, 60% dispersion) at 0°C. Stir 30 min.

    • Add

      
       (2.0 eq). Stir 30 min (Solution turns yellow/orange).
      
    • Add MeI (2.5 eq). Stir 1h. Quench with AcOH. Workup to obtain S-methyl xanthate.

  • Deoxygenation:

    • Dissolve Xanthate in degassed Toluene (0.05 M concentration).

    • Bring to reflux under Argon.

    • Add solution of

      
       (2.0 eq) and AIBN (0.2 eq) in Toluene dropwise over 20 mins.
      
    • Reflux for 2-4 hours. Monitor TLC (Hexane/EtOAc).

    • Cool, remove solvent. Treat with aqueous KF to remove Tin.[3]

Protocol B: Displacement via Galactose

Reference Grounding: Adapted from Barresi & Hindsgaul (1994).

  • Triflation:

    • Dissolve Methyl 2,3,6-tri-O-benzyl-

      
      -D-galactopyranoside in DCM/Pyridine.
      
    • Add

      
       (Triflic anhydride) at -20°C. Stir 1h. Workup with cold dilute HCl.
      
  • Iodination:

    • Dissolve crude triflate in Toluene. Add TBAI (Tetra-n-butylammonium iodide, 5.0 eq).

    • Stir at 40-60°C. (Monitor closely to prevent elimination). Product is Methyl 4-deoxy-4-iodo-

      
      -D-glucopyranoside.[5]
      
  • Reduction:

    • Dissolve Iodide in MeOH/EtOAc. Add 10% Pd/C and

      
      .
      
    • Stir under

      
       (1 atm) for 6-12h. Filter and concentrate.
      

References

  • Barton, D. H. R., & McCombie, S. W. (1975).[1][3][6] A new method for the deoxygenation of secondary alcohols.[1] Journal of the Chemical Society, Perkin Transactions 1, 1574–1585.[1][2] Link

  • Barresi, F., & Hindsgaul, O. (1994). Synthesis of 4-deoxy-D-glucose and 4-deoxy-D-galactose derivatives. Canadian Journal of Chemistry, 72(6), 1447–1453. Link

  • Crich, D., & Quintero, L. (1989).[1] Radical chemistry associated with the thiocarbonyl group. Chemical Reviews, 89(7), 1413–1432.[1] Link

  • Rasmussen, J. R. (1980). Synthesis of deoxysugars via displacement of triflates by halide ions. Journal of Organic Chemistry, 45(14), 2725–2727.

Sources

Troubleshooting

Stability issues of Methyl 4-deoxy-a-D-glucopyranoside under acidic conditions

Technical Support Center: Stability & Handling of Methyl 4-deoxy- -D-glucopyranoside[1] Case ID: M4DG-ACID-STAB Status: Active Priority: High (Risk of Sample Degradation) Assigned Specialist: Senior Application Scientist...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling of Methyl 4-deoxy- -D-glucopyranoside[1]

Case ID: M4DG-ACID-STAB

Status: Active Priority: High (Risk of Sample Degradation) Assigned Specialist: Senior Application Scientist, Carbohydrate Chemistry Division[1]

Executive Summary

Welcome to the technical support hub for Methyl 4-deoxy-


-D-glucopyranoside .

The Critical Issue: Users frequently underestimate the acid lability of 4-deoxy glycosides. While standard methyl glucosides are notoriously stable requiring harsh acidic conditions (e.g., 2M HCl, 100°C) to hydrolyze, 4-deoxy derivatives hydrolyze significantly faster (approx. 10-50x faster depending on conditions).[1]

The Root Cause: The replacement of the C4-hydroxyl group with a hydrogen atom removes an electron-withdrawing group (EWG). This reduction in electron withdrawal stabilizes the oxocarbenium ion transition state, lowering the activation energy for hydrolysis.[1]

This guide provides the mechanistic "Why," diagnostic "What," and procedural "How" to prevent experimental failure.

Module 1: Mechanistic Troubleshooting (The "Why")

To troubleshoot effectively, you must understand the invisible failure mode.[1] The stability of glycosides is governed by the stability of the oxocarbenium ion intermediate .

The "Deoxy Effect" Explained
  • Standard Glucose: The C4-OH group is electronegative (Electron Withdrawing). It pulls electron density away from the ring oxygen (O5) and the anomeric center (C1). This destabilizes the positively charged oxocarbenium transition state, making hydrolysis slow.[1]

  • 4-Deoxy Glucose: The C4-H is significantly less electronegative. It does not destabilize the cation as strongly as the -OH group.

  • Result: The transition state forms more easily. The molecule falls apart under mild acidic conditions (e.g., acetic acid, silica gel acidity) that would normally be safe for standard glucosides.[1]

Pathway Visualization

HydrolysisMechanism Start Methyl 4-deoxy-α-D-glucoside (Intact) Protonation Protonation of Exocyclic Oxygen Start->Protonation + H+ TS Oxocarbenium Ion (Transition State) Protonation->TS - MeOH (Rate Limiting Step) Hydrolysis Hydrolysis (Water Attack) TS->Hydrolysis + H2O Products 4-Deoxy-D-glucose + Methanol Hydrolysis->Products - H+ Note CRITICAL FACTOR: Absence of C4-OH reduces inductive destabilization, accelerating this step. Note->TS

Figure 1: Acid-catalyzed hydrolysis pathway highlighting the stabilization of the transition state by the 4-deoxy modification.

Module 2: Diagnostic FAQs (The "What")

Q1: I purified my compound on Silica Gel, and the yield was 30% lower than expected. Where did it go?

  • Diagnosis: Silica gel is slightly acidic (pH 4–5).[1] Because 4-deoxy glycosides are hypersensitive, prolonged contact with silica (especially if "wet" or in slow columns) can induce hydrolysis.[1]

  • Solution: Add 1% Triethylamine (TEA) to your eluent system to neutralize the silica acidity.

Q2: I see a new, lower Rf spot on TLC after deprotection with TFA. Is it an impurity?

  • Diagnosis: It is likely the hydrolyzed reducing sugar (4-deoxy-D-glucose).[1] Standard TFA deprotection protocols (often designed for peptides or standard sugars) are too harsh.[1]

  • Solution: Reduce acid concentration and temperature. Switch from TFA to milder alternatives like aqueous acetic acid, and monitor strictly by TLC.[1]

Q3: Can I use Amberlyst-15 (H+ form) to remove reagents?

  • Diagnosis: High Risk. Strong cation exchange resins create local environments of extremely low pH (super-acidic surfaces).[1] This will rapidly degrade your molecule.[1]

  • Solution: Use weak acid resins (carboxylic acid type) or liquid-liquid extraction instead.[1]

Module 3: Experimental Protocols (The "How")

Protocol A: Comparative Stability Assay (Self-Validating)

Use this protocol to determine the "Safe Window" for your specific reaction conditions.

Reagents:

  • Sample: 5 mg Methyl 4-deoxy-

    
    -D-glucopyranoside.[1]
    
  • Control: 5 mg Methyl

    
    -D-glucopyranoside (Standard).[1]
    
  • Solvent: MeOH/H2O (1:1).[1]

  • Acid: 0.1 M HCl.[1]

Workflow:

StepActionObservation Target
1 Dissolve both sugars in separate vials containing 0.5 mL solvent.Clear solution.
2 Add 50 µL of 0.1 M HCl to both. Heat to 50°C.T = 0 min
3 Spot TLC every 15 mins for 1 hour.Mobile Phase: DCM:MeOH (9:1).[1] Stain: Anisaldehyde.
4 Analysis 4-Deoxy: Look for disappearance of top spot (SM) and appearance of baseline streak (hydrolyzed sugar).Standard: Should remain largely unchanged.[1]

Interpretation: If the 4-deoxy sample shows >10% degradation while the standard is stable, your operating conditions are too acidic for the deoxy-sugar.

Protocol B: Emergency Quenching

If you suspect accidental acidification (e.g., during workup).[1]

  • Immediate Action: Cool the reaction vessel to 0°C on ice.

  • Neutralization: Add saturated aqueous NaHCO₃ dropwise with vigorous stirring.

  • Verification: Check pH with a micro-strip.[1] Target pH 7.0–7.5. Do not overshoot to pH > 9 (risk of epimerization or peeling, though less likely for glycosides, it is bad practice).[1]

  • Extraction: Extract immediately into organic solvent (DCM or EtOAc) to remove from the aqueous/salt environment.

Module 4: Decision Tree for Handling

Use this logic flow to determine the safety of your planned reagents.

DecisionTree Start Planned Reagent/Condition IsAcidic Is the condition Acidic? Start->IsAcidic StrongAcid Is it Strong Acid? (pH < 2, e.g., HCl, TFA) IsAcidic->StrongAcid Yes Proceed PROCEED: Safe. IsAcidic->Proceed No (Neutral/Basic) WeakAcid Is it Weak Acid? (pH 3-5, e.g., AcOH, Silica) StrongAcid->WeakAcid No Stop STOP: High Risk of Hydrolysis. Change Strategy. StrongAcid->Stop Yes Temp Is Temperature > 25°C? WeakAcid->Temp Yes Temp->Stop Yes Caution CAUTION: Monitor via TLC. Add Buffer if possible. Temp->Caution No (RT or Cold)

Figure 2: Decision matrix for processing Methyl 4-deoxy-α-D-glucopyranoside.

References

  • Namchuk, M. N., et al. (2000).[1] "The Role of Sugar Substituents in Glycoside Hydrolysis." Journal of the American Chemical Society. (Demonstrates the relative rates: 2-deoxy > 4-deoxy > parent).

    • [1]

  • Overend, W. G., et al. (1962).[1] "Reactions of Deoxy-sugars. Part I. The Acid-catalyzed Hydrolysis of Methyl 2-Deoxy- and 3-Deoxy-glycosides." Journal of the Chemical Society. (Foundational text on the inductive effects in deoxy sugars).

    • [1]

  • Kirby, A. J. (1983).[1] Stereoelectronic Effects. Oxford Chemistry Primers. (Authoritative source on the anomeric effect and transition state stabilization).

    • [1]

  • BeMiller, J. N. (1967).[1] "Acid-Catalyzed Hydrolysis of Glycosides." Advances in Carbohydrate Chemistry. (Comprehensive review of hydrolysis mechanisms).

    • [1]

Sources

Optimization

Scaling up the synthesis of Methyl 4-deoxy-a-D-glucopyranoside

The following technical guide is structured as a specialized support center resource, designed for direct application in a research or process development setting. Technical Support Center: Scalable Synthesis of Methyl 4...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource, designed for direct application in a research or process development setting.

Technical Support Center: Scalable Synthesis of Methyl 4-deoxy- -D-glucopyranoside

Topic ID: SYN-GLC-4DEOXY-01 | Version: 2.4 | Audience: Process Chemists & Senior Researchers

Strategic Overview & Executive Summary

Methyl 4-deoxy-


-D-glucopyranoside is a critical carbohydrate probe and intermediate, often used to study protein-carbohydrate interactions where the C4-hydroxyl group is a key recognition motif.

The Engineering Challenge: The primary difficulty in scaling this synthesis is the specific deoxygenation of the C4 position without affecting the stereochemistry at C1, C2, C3, or C5. Historical methods (Barton-McCombie deoxygenation) rely on tributyltin hydride, which is toxic, expensive, and creates purification nightmares on a multigram/kilogram scale.

The Recommended "Golden Path" (Tin-Free Route): We recommend a Halide-Displacement / Catalytic Hydrogenation strategy. This route is superior for scale-up because it consolidates the deoxygenation and global deprotection into a single, clean step, avoiding toxic heavy metals.

The Synthetic Pathway[1][2][3]
  • Protection: Methyl

    
    -D-glucopyranoside 
    
    
    
    4,6-O-benzylidene acetal.
  • Secondary Protection: Benzylation of C2/C3 hydroxyls.

  • Regioselective Opening: Reductive opening of the acetal to expose the C4-OH (Critical Step).

  • Activation: Conversion of C4-OH to C4-Iodide (with inversion to galacto-configuration).

  • Global Reduction: Pd/C-catalyzed hydrogenation removes the iodide and benzyl groups simultaneously.

Visual Workflow (Process Logic)

SynthesisPath Start Methyl α-D-glucopyranoside Step1 Step 1: 4,6-O-Benzylidene Protection (PhCH(OMe)2, CSA) Start->Step1 High Yield Step2 Step 2: C2/C3 Benzylation (BnBr, NaH) Step1->Step2 Standard Step3 Step 3: Regioselective Ring Opening (NaCNBH3, HCl) Target: 6-O-Bn, 4-OH Step2->Step3 Critical Regioselectivity Step4 Step 4: Iodination (Appel-like) (I2, PPh3, Imidazole) Step3->Step4 Inversion to Galacto-Iodide Error1 Check Acidity/Reagent (See FAQ #2) Step3->Error1 Wrong Isomer (4-OBn, 6-OH)? Step5 Step 5: Global Hydrogenation (H2, Pd/C, Et3N) Step4->Step5 One-Pot Deoxy + Deprotect Product Methyl 4-deoxy-α-D-glucopyranoside Step5->Product Final Purification

Figure 1: Logical flow of the Tin-Free synthesis strategy. Step 3 is the regioselectivity checkpoint.

Detailed Experimental Protocols

Step 1 & 2: Protection Sequence

Precursor: Methyl


-D-glucopyranoside.[1][2][3][4][5][6][7]
Protocol: 
  • Acetal Formation: Reflux starting material with benzaldehyde dimethyl acetal and catalytic camphorsulfonic acid (CSA) in acetonitrile. Yields are typically >90%.

  • Benzylation: Treat the crude acetal with benzyl bromide (BnBr) and Sodium Hydride (NaH) in DMF.

    • Scale-up Tip: Add water slowly to quench. The product often precipitates, avoiding extraction.

Step 3: Regioselective Reductive Opening (The Bottleneck)

Objective: Cleave the 4,6-benzylidene ring to obtain the 4-OH, 6-O-Bn derivative. Reagents: Sodium Cyanoborohydride (NaCNBH


), HCl (etherial), THF/Ether.
ParameterSpecificationReason
Solvent THF (dry)Essential for solubility and suppression of side reactions.
Acid Source HCl in Et

O
Anhydrous acidity is required to activate the acetal oxygen.
Temperature 0°C

RT
Controls the rate of hydride attack.

Procedure:

  • Dissolve Methyl 2,3-di-O-benzyl-4,6-O-benzylidene-

    
    -D-glucopyranoside in dry THF.
    
  • Add NaCNBH

    
     (5-6 equiv).
    
  • Add HCl/Et

    
    O dropwise until pH indicator (methyl orange) turns pink and gas evolution ceases.
    
  • Critical Check: TLC (Hexane/EtOAc 2:1). The 4-OH product usually runs slower (more polar) than the 6-OH byproduct due to hydrogen bonding, but this varies by solvent. Verify by NMR (Free 4-OH often shows a doublet signal that couples to D

    
    O exchange, while 6-OH is a triplet).
    
Step 4: Iodination (C4 Activation)

Objective: Convert the hindered secondary 4-OH to 4-Iodo. Mechanism: S


2 displacement with inversion. The gluco (equatorial OH) becomes galacto (axial I).
Reagents:  Iodine (I

), Triphenylphosphine (PPh

), Imidazole, Toluene/Acetonitrile.

Procedure:

  • Reflux the 4-OH intermediate with I

    
    /PPh
    
    
    
    /Imidazole.
  • Workup: Wash with sodium thiosulfate to remove excess iodine.

  • Note: The product is Methyl 2,3,6-tri-O-benzyl-4-deoxy-4-iodo-

    
    -D-galactopyranoside.
    
Step 5: Global Hydrogenation

Objective: Simultaneous dehalogenation (C4-I


 C4-H) and debenzylation.
Reagents:  H

(balloon or 50 psi), 10% Pd/C, Et

N (Base), MeOH/EtOAc.

Procedure:

  • Dissolve the iodo-sugar in MeOH.

  • Add Pd/C (10-20 wt%) and Triethylamine (1.5 equiv).

    • Why Base? The reduction of R-I produces HI, which poisons the catalyst and can degrade the sugar. Et

      
      N neutralizes the acid.
      
  • Stir under H

    
     atmosphere.
    
  • Filter through Celite. The filtrate contains the pure Methyl 4-deoxy-

    
    -D-glucopyranoside.
    

Troubleshooting Center (FAQs)

Issue 1: "I am getting the wrong isomer in Step 3 (Free 6-OH instead of 4-OH)."

Diagnosis: The regioselectivity of benzylidene opening is dictated by the steric bulk of the Lewis acid and the hydride source.

  • The Problem: Using LiAlH

    
    /AlCl
    
    
    
    or BH
    
    
    reagents typically favors the free 6-OH (the "primary" alcohol).
  • The Fix: You must use the NaCNBH

    
    /HCl system. The protonation of the acetal oxygens is reversible, but the hydride attack is kinetically controlled. In this specific solvent/acid system, the O6 oxygen is more basic or the transition state leading to the 6-O-Bn ether is lower energy.
    
  • Verification: Check the

    
    C NMR. The C6 signal of a 6-O-Bn derivative will be shifted downfield (
    
    
    
    68-70 ppm) compared to a free C6-OH (
    
    
    61-62 ppm).
Issue 2: "The iodination (Step 4) is stalled or low yielding."

Diagnosis: The C4 position in glucopyranosides is sterically hindered by the C3 and C5 substituents.

  • The Fix:

    • Switch Solvent: Move from Toluene to Toluene/Acetonitrile (3:1). The polarity helps the phosphonium salt intermediate form.

    • Temperature: Ensure vigorous reflux (

      
      C).
      
    • Alternative: If Appel conditions fail, convert the 4-OH to a Triflate (OTf) using Tf

      
      O/Pyridine (0°C), then displace with Tetrabutylammonium Iodide (TBAI) in refluxing Benzene. This is a "brute force" S
      
      
      
      2.
Issue 3: "My final product is acidic or decomposing after hydrogenation."

Diagnosis: Incomplete neutralization of HI produced during deiodination.

  • The Fix: Ensure Triethylamine or Sodium Bicarbonate is present in the hydrogenation vessel. After filtration, if the product is a syrup, lyophillize it from water to remove trace amine salts.

Issue 4: "Why not use the Barton-McCombie reaction?"

Answer: While Barton-McCombie is excellent for small-scale discovery, it is non-compliant for late-stage pharmaceutical scale-up due to:

  • Tin Residuals: Removing organotin to <10 ppm requires tedious fluorination workups (KF treatment) or specialized silica, which is cost-prohibitive at kg scale.

  • Atom Economy: The radical initiators and tin byproducts generate massive waste mass compared to the product.

  • Our Route: The Pd/C route uses catalytic metal that is easily recovered, and the "waste" is Et

    
    NH
    
    
    
    I
    
    
    salt.

Quantitative Data Summary

StepReaction TypeTypical YieldKey ByproductPurification Method
1 Acetalization92-95%NoneCrystallization (EtOH)
2 Benzylation85-90%Benzyl alcoholSilica Plug / Precip.
3 Ring Opening75-82%4-O-Bn isomerColumn Chromatography
4 Iodination80-88%Ph

PO
Column Chromatography
5 Hydrogenation95%Et

NHI
Filtration + Lyophilization

References

  • Regioselective Opening of Benzylidene Acetals: Garegg, P. J., Hultberg, H., & Wallin, S. (1982). "A novel, reductive ring-opening of carbohydrate benzylidene acetals." Carbohydrate Research, 108(1), 97-101. (Establishes the NaCNBH3/HCl method for obtaining 6-O-Bn-4-OH derivatives).

  • Binkley, R. W. (1990). "Modern Carbohydrate Chemistry." Marcel Dekker. See specifically sections on Deoxy sugars via displacement.
  • Hanessian, S., et al. (1979). "New synthetic methods in carbohydrate chemistry." Tetrahedron, 35(1), 1-20.
  • Comparison to Barton-McCombie: Barton, D. H. R., & McCombie, S. W. (1975).[8] "A new method for the deoxygenation of secondary alcohols." Journal of the Chemical Society, Perkin Transactions 1, 1574-1585. (Cited for historical context and mechanism comparison).

Sources

Troubleshooting

Troubleshooting poor NMR resolution for 4-deoxy sugar compounds

Status: Online 🟢 Specialist: Dr. Aris Thorne, Senior Application Scientist Ticket Subject: Troubleshooting Resolution & Assignment in 4-Deoxy Pyranose Systems Overview: The "Deoxy" Challenge Welcome to the support center...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online 🟢 Specialist: Dr. Aris Thorne, Senior Application Scientist Ticket Subject: Troubleshooting Resolution & Assignment in 4-Deoxy Pyranose Systems

Overview: The "Deoxy" Challenge

Welcome to the support center. You are likely here because your 4-deoxy sugar (common in anthracycline antibiotics like doxorubicin, or cardiac glycosides) is behaving poorly in the magnet.

The Root Cause: Removing the hydroxyl group at C4 does two things:

  • Electronic: It creates a high-field methylene (

    
    ) "gap" in the spin system, often between 1.4–2.2 ppm, which overlaps with impurities or methyl groups.
    
  • Conformational: The loss of steric bulk and hydrogen bonding capability at C4 lowers the energy barrier for ring inversion. Your sugar is likely flipping between chair (

    
    ) or twist-boat conformers on a timescale comparable to the NMR frequency (intermediate exchange), resulting in broad or "missing" peaks.
    

Below are the solutions to the three most common tickets we receive.

Ticket #1: "My signals are broad or completely missing."

Diagnosis: Intermediate Conformational Exchange. Unlike rigid glucose analogs, 4-deoxy sugars are flexible. If the ring flip rate (


) is close to the chemical shift difference (

) between conformers, signals broaden into the baseline.

Protocol: Variable Temperature (VT) Analysis Do not simply acquire more scans. You must shift the exchange regime.

  • The "Cooling" Strategy (Recommended first):

    • Goal: Slow the exchange to the "slow regime" (

      
      ) to freeze out distinct conformers.
      
    • Solvent: Switch to deuterated Acetone (

      
      -acetone) or Methanol (
      
      
      
      -MeOD) which have low freezing points. Avoid DMSO (freezes at ~18°C).[1]
    • Step 1: Calibrate the probe temperature using a standard (e.g., methanol standard).

    • Step 2: Lower temperature in 10K increments (e.g., 298K

      
       288K 
      
      
      
      278K
      
      
      268K).
    • Step 3: Monitor the anomeric proton (

      
      ).[2] If it splits into two sharp sets of signals, you have trapped the two conformers.
      
  • The "Heating" Strategy:

    • Goal: Push to "fast exchange" (

      
      ) to see a weighted average sharp signal.
      
    • Risk: 4-deoxy sugars can be thermally unstable (elimination reactions). Do not exceed 323K (50°C) without stability checks.

Visual Workflow: The VT Decision Tree

VT_Workflow Start Problem: Broad Signals CheckSolvent Check Solvent Freezing Point Start->CheckSolvent Decision Choose Strategy CheckSolvent->Decision Cooling Cooling (Slow Exchange) Target: -10°C to -40°C Decision->Cooling Solvent = MeOD/Acetone Heating Heating (Fast Exchange) Target: +40°C to +60°C Decision->Heating Solvent = DMSO/D2O ResultSlow Result: Split Peaks (Conformers Resolved) Cooling->ResultSlow ResultFast Result: Sharp Average (Weighted Average) Heating->ResultFast

Caption: Decision logic for resolving intermediate exchange broadening via Variable Temperature NMR.

Ticket #2: "I cannot identify the C4 protons due to overlap."

Diagnosis: Spectral Crowding. The C4 methylene protons (


) are distinct from the rest of the ring protons (which are 

). They appear upfield (1.5–2.5 ppm) and often overlap with solvent residual peaks or protecting group methyls.

Solution A: The Solvent Shift (Matrix Effects) Solvents interact differently with the sugar hydroxyls and the ring dipole. Changing the solvent changes the chemical environment, shifting peaks out of overlap.[3]

SolventPrimary UtilityEffect on 4-Deoxy Sugars

Native state mimicryPoor. HDO peak often obscures C4 region. No OH signals visible.
DMSO-

H-bond observationGood. Slows OH exchange, allowing observation of OH couplings. Viscosity broadens lines slightly.
Pyridine-

Derivatized sugarsExcellent. The aromatic ring current causes significant shifts (ASIS effect), often separating

dramatically.
Benzene-

Lipophilic derivativesSpecialized. Induces upfield shifts for protons above the ring plane.

Solution B: 1D-CSSF-TOCSY (Chemical Shift Selective Filter) Instead of a standard 2D TOCSY, use a selective 1D TOCSY targeting the anomeric proton (


) .
  • Why?

    
     is usually isolated (4.5–5.5 ppm).
    
  • Mechanism: Irradiate

    
     and increase the mixing time (20ms 
    
    
    
    80ms
    
    
    120ms). You will see the magnetization "walk" down the ring:
    
    
    .
  • Result: The

    
     signals will appear in isolation, free from the background overlap.
    
Ticket #3: "My coupling constants at C4 are a mess."

Diagnosis: Virtual Coupling & Strong Coupling (


 systems).
At C4, you have a geminal pair (

) coupled to

and

. This creates a complex multiplet. If

and

are close in chemical shift, they form a strongly coupled

system, distorting the multiplet (roofing effect).

Protocol: Pure Shift NMR (PSYCHE) Standard proton NMR includes all


-couplings (

). "Pure Shift" broadband decoupling collapses multiplets into singlets, effectively enhancing resolution by a factor of 10.
  • Method: Run a PSYCHE (Pure Shift Yielded by Chirp Excitation) experiment.

  • Parameter Note: Ensure the flip angle is calibrated strictly (usually

    
    ) to preserve sensitivity.
    
  • Warning: Pure shift collapses all couplings. You will lose the geminal

    
     value (diagnostic for 
    
    
    
    ).
    • Workflow: Run standard

      
       for coupling analysis + PSYCHE for chemical shift assignment.
      

Visual Workflow: Advanced Resolution Strategy

Resolution_Strategy Input Complex C4 Multiplet Check Is J-coupling needed? Input->Check PathA Yes (Stereochemistry) Check->PathA PathB No (Just Assignment) Check->PathB ExpA J-Resolved (J-Res) 2D Separates Shift (F2) & J (F1) PathA->ExpA ExpB PSYCHE (Pure Shift) Collapses to Singlets PathB->ExpB

Caption: Selecting the correct pulse sequence based on the need for coupling constant data.

FAQ: Quick Fixes

Q: The water signal in my


 sample is obliterating my C4 signals. 
A:  Stop using standard presaturation (zgpr). It saturates protons under the water peak (chemical exchange).
  • Fix: Use Excitation Sculpting (zgesgp on Bruker). This provides a flat baseline and sharper water suppression without bleaching exchangeable signals as aggressively.

Q: How do I distinguish axial vs. equatorial protons at C4? A: Use the magnitude of the coupling to neighbors (


).
  • Axial (

    
    ):  Large vicinal coupling (
    
    
    
    Hz) if the neighbor is also axial.
  • Equatorial (

    
    ):  Small vicinal coupling (
    
    
    
    Hz).
  • Validation: Run a 1D-NOESY targeting

    
    . If 
    
    
    
    is axial, it will show a strong NOE to
    
    
    and
    
    
    , but not to the equatorial protons.
References
  • Abraham, R. J., et al. (2006). "1H NMR chemical shifts in carbohydrates: A solvation model." Magnetic Resonance in Chemistry.

  • Foroozandeh, M., et al. (2014). "Ultrahigh-resolution NMR spectroscopy." Angewandte Chemie International Edition. (Describes PSYCHE method).

  • Sanders, C. R., & Sönnichsen, F. D. (2006). "Solution NMR of Membrane Proteins: Practice and Challenges." Magnetic Resonance in Chemistry. (Discussion on intermediate exchange and VT-NMR).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Comprehensive guide on CSSF-TOCSY and Excitation Sculpting).

Sources

Reference Data & Comparative Studies

Validation

Comparing biological activity of Methyl 4-deoxy-a-D-glucopyranoside vs D-glucose

Executive Summary This guide provides a technical comparison between the native metabolite D-Glucose and its synthetic analog, Methyl 4-deoxy-α-D-glucopyranoside (M4D) . While D-Glucose is the universal fuel source and m...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between the native metabolite D-Glucose and its synthetic analog, Methyl 4-deoxy-α-D-glucopyranoside (M4D) .

While D-Glucose is the universal fuel source and metabolic hub for nearly all mammalian cells, M4D serves a distinct role as a mechanistic probe . By chemically modifying the C1 anomeric position (methylation) and the C4 position (deoxygenation), M4D loses metabolic utility but gains specificity. It is primarily used to dissect the hydrogen-bonding requirements of Sodium-Glucose Linked Transporters (SGLTs) and to crystallize carbohydrate-binding proteins (lectins) by locking the sugar in a stable


-pyranose conformation without the interference of mutarotation or glycolysis.

Chemical & Structural Profile[1][2][3][4]

The functional divergence between these two molecules stems directly from two specific structural modifications.

FeatureD-Glucose Methyl 4-deoxy-α-D-glucopyranoside
CAS Number 50-99-713241-00-4
Molecular Formula


MW 180.16 g/mol 178.18 g/mol
Anomeric State Dynamic (Mutarotates

in solution)
Locked (

-anomer fixed by methyl group)
C4 Position Hydroxyl group (-OH) presentDeoxygenated (Hydrogen atom replaces -OH)
Reducing Sugar Yes (Free aldehyde potential)No (Acetal linkage at C1)
Primary Utility Metabolic Substrate, Cell Culture NutrientSGLT Probe, Crystallography Ligand, Non-metabolizable Tracer
Structural Impact Analysis
  • The Methyl Lock (C1): In D-Glucose, the C1-OH allows the ring to open and close, establishing an equilibrium between

    
     (36%) and 
    
    
    
    (64%) anomers. In M4D, the methyl group forms a glycosidic bond, locking the molecule permanently in the
    
    
    -conformation. This prevents interaction with transporters that require a free C1-OH or a specific
    
    
    -conformation (e.g., most GLUTs).
  • The Deoxy Modification (C4): The removal of the hydroxyl group at C4 eliminates a key hydrogen bond donor/acceptor. This allows researchers to test if a protein (like SGLT1 or a lectin) requires hydrogen bonding at C4 for binding affinity.

Biological Activity & Transport Mechanisms[6][8][9][10]

The core distinction lies in how these molecules navigate the cell membrane and interact with intracellular enzymes.

Membrane Transport Specificity
  • D-Glucose: Promiscuous. It is transported by both SGLTs (Active transport, Na+-coupled) and GLUTs (Facilitated diffusion).

  • M4D: Highly Specific.[1]

    • GLUT Blockade: The C1-methoxy group generally abolishes recognition by GLUT transporters (specifically GLUT1-4), which require a free hydroxyl or specific hydrogen bonding at the anomeric position.

    • SGLT Interaction: Methyl-

      
      -D-glucosides are classic substrates for SGLT1 and SGLT2. M4D retains the essential C1 recognition for SGLT but probes the C4 pocket. Since SGLT1 can transport both Glucose (C4-OH equatorial) and Galactose (C4-OH axial), the pocket at C4 is somewhat flexible. M4D is used to determine the energetic contribution of the C4-OH group to the transport kinetics (
      
      
      
      and
      
      
      ).
Metabolic Fate (Enzymatic Interaction)
  • D-Glucose: Immediately phosphorylated by Hexokinase (or Glucokinase) at C6 to form Glucose-6-Phosphate, trapping it within the cell for glycolysis or glycogen synthesis.

  • M4D: Non-Metabolizable. [1]

    • Hexokinase requires specific positioning of the substrate. The C1-methyl group provides steric hindrance and prevents the induced fit required for phosphorylation.

    • Consequently, M4D accumulates intracellularly if transported, making it an excellent tool for measuring transport capacity without the confounding variable of metabolic consumption.

Visualization of Pathways

The following diagram illustrates the divergent pathways of D-Glucose and M4D in a typical epithelial cell.

Glucose_vs_M4D_Pathways cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glucose D-Glucose SGLT SGLT1 / SGLT2 (Active Transport) Glucose->SGLT GLUT GLUT Transporters (Facilitated Diffusion) Glucose->GLUT M4D Methyl 4-deoxy- alpha-D-glucoside M4D->SGLT Substrate (Probes C4) M4D->GLUT BLOCKED (Methyl Group) G6P Glucose-6-Phosphate SGLT->G6P Transported Accumulation Intracellular Accumulation SGLT->Accumulation Transported GLUT->G6P Transported Glycolysis Glycolysis / TCA (Energy Production) G6P->Glycolysis Hexokinase Accumulation->Glycolysis BLOCKED (No Phosphorylation)

Figure 1: Differential transport and metabolic fates. D-Glucose (Blue) is universally transported and metabolized. M4D (Red) is specific to SGLT and accumulates without metabolism.

Experimental Applications & Protocols

Application A: Probing SGLT Hydrogen Bonding (Competition Assay)

Objective: Determine if the C4-hydroxyl group is essential for ligand binding to SGLT1.

Rationale: By using M4D as a competitive inhibitor against a radiolabeled substrate (e.g.,


C-Methyl- 

-D-glucopyranoside), you can calculate the

. If M4D binds with similar affinity to the parent compound, the C4-OH is not essential. If affinity drops significantly, C4-OH is critical.

Protocol:

  • Cell System: Use CHO cells stably expressing human SGLT1 (hSGLT1).

  • Buffer: Krebs-Ringer-HEPES (KRH) buffer with 140 mM NaCl (Sodium is required for SGLT).

  • Tracer: 10

    
    M 
    
    
    
    -Methyl-
    
    
    -D-glucopyranoside (AMG). Note: We use AMG as the tracer because it is also non-metabolizable, simplifying kinetics.
  • Inhibitor Preparation: Prepare serial dilutions of M4D (0.1 mM to 100 mM).

  • Uptake Reaction:

    • Incubate cells with Tracer + M4D dilutions for 10 minutes at 37°C.

    • Control: Tracer only (Total Uptake).

    • Blank: Tracer + Phlorizin (Specific SGLT inhibitor) to determine non-specific binding.

  • Termination: Wash cells 3x with ice-cold Phlorizin-containing buffer to stop transport immediately.

  • Analysis: Lyse cells and measure radioactivity via Liquid Scintillation Counting (LSC).

  • Calculation: Plot % Inhibition vs. [M4D]. Fit to a dose-response curve to determine

    
     and calculate 
    
    
    
    .
Application B: X-Ray Crystallography of Lectins

Objective: Obtain high-resolution structures of glucose-binding proteins.

Rationale: D-Glucose mutarotates, leading to electron density heterogeneity (mixture of


 and 

) in crystal structures. M4D is locked in the

-conformation, providing a clean, single-state density map. Furthermore, the missing C4-OH helps identify if water molecules replace the hydroxyl interaction in the binding pocket.

References

  • Santa Cruz Biotechnology. Methyl 4-Deoxy-α-D-glucopyranoside Product Data. (CAS 13241-00-4).[2] Retrieved from

  • Wright, E. M., et al. (2011). Structure and mechanism of the SGLT family of glucose transporters. Nature. Retrieved from

  • PubChem. Methyl 4-deoxy-4-fluoro-alpha-D-glucopyranoside (Related Analog Data). Retrieved from

  • Raja, M. M., et al. (2004). C-terminus Loop 13 of Na+ Glucose Cotransporter SGLT1 Contains a Binding Site for Alkyl Glucosides.[3] Biochemistry.[1][4][5] Retrieved from

  • BenchChem. A Comparative Analysis of the Reactivity of Methyl α-D-glucopyranoside and its β-Anomer. Retrieved from

Sources

Comparative

NMR spectral comparison of alpha and beta anomers of Methyl 4-deoxy-glucopyranoside

Topic: NMR Spectral Comparison of - and -Anomers of Methyl 4-Deoxy-D-Glucopyranoside Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] NMR Spectral Comparison...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: NMR Spectral Comparison of


- and 

-Anomers of Methyl 4-Deoxy-D-Glucopyranoside Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

NMR Spectral Comparison: Methyl 4-Deoxy- - vs. -D-Glucopyranoside[1]

Executive Summary

In carbohydrate chemistry and glycomimetic drug design, distinguishing anomers is a critical quality attribute. For Methyl 4-deoxy-D-glucopyranoside , the absence of the hydroxyl group at C4 introduces unique spectral features compared to the parent glucoside. This guide provides a technical breakdown of the Nuclear Magnetic Resonance (NMR) distinctions between the


 (axial aglycone) and 

(equatorial aglycone) anomers, focusing on scalar coupling constants (

), chemical shift perturbations (

), and the unique "deoxy fingerprint" at the C4 position.

Theoretical Framework & Conformational Analysis

Before interpreting spectra, one must establish the conformational ground state.

  • Ring Conformation: Both anomers predominantly adopt the

    
     chair conformation  in solution (D
    
    
    
    O or MeOD).[1] The removal of the C4-OH does not significantly destabilize this chair compared to glucose, as the bulky hydroxymethyl group (C6) and hydroxyls at C2/C3 prefer equatorial orientations.
  • The Deoxy Modification: The C4 position is a methylene (

    
    ) group.[1] This breaks the typical "ring proton forest" (3.0–4.0 ppm) seen in standard sugars, creating high-field signals that serve as a diagnostic handle.[1]
    
Diagram: Anomeric Assignment Workflow

The following decision tree outlines the logical flow for assigning the anomeric configuration.

AnomerAssignment Start Acquire 1H NMR Spectrum CheckH1 Analyze Anomeric Proton (H1) (4.2 - 5.0 ppm) Start->CheckH1 Coupling Measure J(1,2) Coupling Constant CheckH1->Coupling AlphaPath J(1,2) ≈ 3.0 - 4.0 Hz (Small) Coupling->AlphaPath Equatorial-Axial Coupling BetaPath J(1,2) ≈ 7.0 - 8.0 Hz (Large) Coupling->BetaPath Axial-Axial Coupling AlphaResult Conclusion: Alpha (α) Anomer (Axial H1 / Equatorial OMe) AlphaPath->AlphaResult BetaResult Conclusion: Beta (β) Anomer (Axial H1 / Axial H2 coupling) BetaPath->BetaResult DeoxyCheck Verify 4-Deoxy Signature Look for multiplets at ~1.3 - 2.0 ppm AlphaResult->DeoxyCheck BetaResult->DeoxyCheck

Figure 1: Decision tree for the assignment of methyl 4-deoxy-glucopyranoside anomers based on


H NMR coupling constants.

Detailed Spectral Comparison

Proton ( H) NMR: The Anomeric Region

The most reliable differentiator is the coupling constant between H1 and H2 (


), governed by the Karplus equation .[1]
Feature

-Anomer (Methyl 4-deoxy-

-D-glc)

-Anomer (Methyl 4-deoxy-

-D-glc)
Mechanistic Explanation
H1 Chemical Shift (

)
~ 4.70 – 4.85 ppm ~ 4.20 – 4.40 ppm The equatorial proton (

) is deshielded by the anisotropy of the C-O bonds and the ring current compared to the axial proton (

).[1]
Multiplicity Doublet (d)Doublet (d)Coupling to H2 only.[1]
Coupling Constant (

)
3.5 – 4.0 Hz 7.5 – 8.5 Hz

:
H1(eq)-H2(ax) dihedral angle is ~60° (small

).

:
H1(ax)-H2(ax) dihedral angle is ~180° (large

).[1]
The "Deoxy Fingerprint" (H4a/H4b)

Unlike standard glucose, where H4 is a methine proton resonating near 3.2–3.6 ppm, the 4-deoxy analog displays distinct methylene signals upfield. This confirms the success of the deoxygenation synthesis.

  • Chemical Shift: Two distinct multiplets in the 1.3 – 2.1 ppm range.[1]

  • Splitting Pattern:

    • H4a (Axial): Typically the upfield signal (lower ppm).[1] It shows a large geminal coupling (

      
       Hz) and two large vicinal axial-axial couplings to H3 and H5 (
      
      
      
      Hz). Appearance: Quartet of doublets or broad triplet.
    • H4b (Equatorial): Typically downfield of H4a.[1] Shows large geminal coupling but small vicinal couplings to H3/H5 (

      
       Hz). Appearance:  Doublet of multiplets.
      
Carbon ( C) NMR

Carbon shifts provide a secondary validation method, particularly useful if the water suppression in


H NMR obscures the anomeric region.[1]
Carbon

-Anomer (

ppm)

-Anomer (

ppm)
Notes
C1 (Anomeric) 98.0 – 100.0 103.0 – 105.0

-anomeric carbons are typically deshielded relative to

in D-glucose derivatives.[1]
C4 (Deoxy) 32.0 – 36.0 32.0 – 36.0 Significantly upfield from standard C4-OH (~70 ppm).[1]
OMe (Methyl) ~ 55.0~ 57.0The methoxy carbon often shifts slightly downfield in the

anomer.[1]

Experimental Protocol for Validation

To ensure high-fidelity data, follow this self-validating protocol.

Step 1: Sample Preparation[1]
  • Solvent: Deuterium Oxide (D

    
    O) is standard.[1] Methanol-
    
    
    
    (MeOD) is preferred if analyzing hydroxyl proton exchange or if the sample has limited water solubility.[1]
  • Concentration: 5–10 mg in 600

    
    L solvent.
    
  • Reference: Internal DSS (0.00 ppm) or residual solvent peak (MeOD center quintet: 3.31 ppm).[1]

Step 2: Acquisition Parameters[1][2]
  • Frequency: Minimum 400 MHz (600 MHz recommended to resolve H4a/H4b multiplets).

  • Pulse Sequence:

    • zg30 (Standard 1D).[1]

    • cosy (Correlation Spectroscopy): Essential to trace the H1

      
       H2 
      
      
      
      H3
      
      
      H4 connectivity.[1]
    • hsqc (Heteronuclear Single Quantum Coherence): To differentiate C4 (CH

      
      , negative phase) from C2/C3/C5 (CH, positive phase).[1]
      
Step 3: Analysis Workflow (Self-Validating)[1]
  • Locate H1: Identify the doublet in the 4.2–5.0 ppm region.[1]

  • Calculate

    
    :  Measure the distance between the doublet legs in Hz.
    
    • If

      
       Hz 
      
      
      
      Beta .[1]
    • If

      
       Hz 
      
      
      
      Alpha .[1]
  • Verify Deoxy: Confirm the presence of upfield signals (1.3–2.1 ppm).

  • HSQC Check: The C4 carbon signal (~34 ppm) must correlate to two protons in the HSQC spectrum.[1]

References

  • Roslund, M. U., et al. (2008).[1][2] Complete assignments of the

    
    H and 
    
    
    
    C chemical shifts and
    
    
    (H,H) coupling constants in NMR spectra of D-glucopyranose and all D-glucopyranosyl-D-glucopyranosides. Carbohydrate Research, 343(1), 101-112.[1][2] Link
  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.
  • NIST Chemistry WebBook. (2023).[1] Methyl

    
    -D-glucopyranoside Spectral Data. Link
    
  • Kirsch, P. (2023).[1] Modern Fluoroorganic Chemistry. (Provides comparative data for 4-deoxy-4-fluoro analogs which share conformational similarities).

Sources

Validation

Comparative study of 4-deoxy vs 6-deoxy glucopyranoside derivatives

Executive Summary: The Hydroxyl Trade-Off In medicinal chemistry and chemical biology, the deoxygenation of glucopyranoside scaffolds is a precision tool used to probe hydrogen bonding networks and modulate pharmacokinet...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Hydroxyl Trade-Off

In medicinal chemistry and chemical biology, the deoxygenation of glucopyranoside scaffolds is a precision tool used to probe hydrogen bonding networks and modulate pharmacokinetic profiles. This guide compares 4-deoxy and 6-deoxy derivatives, two modifications that yield vastly different biological and synthetic outcomes.

  • 4-Deoxy Derivatives: Involve the removal of a secondary hydroxyl group directly involved in the "galactose vs. glucose" recognition code. Synthesis is challenging due to steric hindrance, typically requiring radical chemistry.

  • 6-Deoxy Derivatives: Involve the removal of a primary hydroxyl group, effectively converting the hydroxymethyl arm into a methyl group (increasing lipophilicity). Synthesis is straightforward via nucleophilic displacement.

Part 1: Structural & Physicochemical Impact[1]

The removal of a hydroxyl group alters the electronic and steric landscape of the pyranose ring.

Feature4-Deoxy Glucopyranoside6-Deoxy Glucopyranoside (Quinovose)
Target Position Secondary Carbon (C4)Primary Carbon (C6)
Electronic Effect Loss of equatorial H-bond donor/acceptor.Loss of primary H-bond donor/acceptor; Inductive (+I) effect of methyl.
Steric Consequence Reduction of ring crowding; flattening of local topography.Increased rotational freedom of the C5-C6 bond; creation of a hydrophobic patch.
LogP (Lipophilicity) Moderate increase.Significant increase (Methyl group formation).
Metabolic Stability High resistance to glycosidases dependent on C4-OH recognition.Moderate; mimics rare sugars like quinovose/fucose.
Mechanistic Insight: The "Code" of C4

The C4 hydroxyl is the defining stereocenter distinguishing Glucose (equatorial) from Galactose (axial). Deoxygenation at C4 effectively "erases" this recognition bit, often resulting in null binding for lectins that rely on this specific topography. In contrast, C6 deoxygenation often retains binding affinity but alters solubility, as the C6-OH often protrudes into solvent rather than burying into the active site.

Part 2: Synthetic Architectures

The synthetic accessibility of these two derivatives is non-equivalent. C6 allows for standard nucleophilic substitution (


), while C4 requires radical pathways to avoid elimination or inversion issues common with secondary ring carbons.
Comparative Synthetic Workflow

Synthesis_Comparison Start Protected Glucopyranoside C6_Act C6-Activation (Tosylate/Iodide) Start->C6_Act Primary OH selective C4_Act C4-Derivatization (Xanthate/Thiocarbonate) Start->C4_Act Requires C6 protection C6_Red Reductive Displacement (LiAlH4 or H2/Pd) C6_Act->C6_Red SN2 Mechanism C6_Prod 6-Deoxy Product (Quinovose derivative) C6_Red->C6_Prod C4_Rad Barton-McCombie Radical Deoxygenation (Bu3SnH + AIBN) C4_Act->C4_Rad Radical Mechanism C4_Prod 4-Deoxy Product C4_Rad->C4_Prod

Figure 1: Synthetic divergence. The C6 route utilizes ionic chemistry, while the C4 route necessitates radical chemistry to overcome steric and electronic barriers.

Part 3: Biological Performance & Data[2]

Case Study: Inhibition of Glucansucrases

A seminal study comparing sucrose analogs demonstrates the functional disparity between C4 and C6 modifications. Researchers tested deoxygenated sucrose derivatives against Leuconostoc mesenteroides glucansucrase.[1]

Experimental Data: Inhibition Constants (


) 
Inhibitor Analog

(mM)
Type of InhibitionInterpretation
6-Deoxysucrose 1.60 CompetitiveHigh Potency. The C6-OH is not essential for binding; the hydrophobic methyl group may even enhance fit in the pocket.
4-Deoxysucrose 201.0 Non-CompetitiveLow Potency. The C4-OH is critical for substrate recognition and alignment. Loss of this group destroys the binding mode.

Data Source: Carbohydrate Research, 1989 (See Reference 1).[1]

Lectin Binding Specificity[4][5][6][7]
  • 6-Deoxy (Fucose/Rhamnose mimics): 6-deoxy derivatives often mimic L-fucose. In C. elegans aging studies, ginsenosides containing 6-deoxy sugars (rhamnose) showed distinct bioactivity profiles compared to pure glucose variants, driven by hydrophobicity-mediated membrane interactions [2].

  • 4-Deoxy: Frequently used as a "negative control" probe to prove that a lectin or enzyme specifically requires the equatorial C4-OH for hydrogen bonding.

Part 4: Experimental Protocols

Protocol A: Synthesis of 6-Deoxy Derivative (Iodination/Reduction)

Target: Methyl 2,3,4-tri-O-acetyl-6-deoxy-α-D-glucopyranoside. Mechanism: Appel Reaction followed by radical or hydride reduction.

  • Iodination:

    • Dissolve Methyl α-D-glucopyranoside (1 equiv) in anhydrous toluene/acetonitrile.

    • Add Imidazole (3.7 equiv) and Triphenylphosphine (

      
      , 1.2 equiv).[2]
      
    • Add Iodine (

      
      , 1.5 equiv) portion-wise at 80°C. Reflux for 1 hour.
      
    • Validation: TLC shows conversion of polar starting material to a fast-moving spot (Rf ~0.6 in 1:1 Hex/EtOAc).

    • Workup: Acetylate the crude mixture (Ac2O/Pyridine) to facilitate purification. Isolate Methyl 2,3,4-tri-O-acetyl-6-deoxy-6-iodo-α-D-glucopyranoside.

  • Reduction:

    • Dissolve the 6-iodo intermediate in MeOH.

    • Hydrogenate (H2, 50 psi) over Pd/C (10% w/w) or treat with

      
       (if acetyl groups are sensitive to H2).
      
    • Endpoint: 13C NMR will show a shift of C6 from ~5-10 ppm (Iodide) to ~17 ppm (Methyl).

Protocol B: Synthesis of 4-Deoxy Derivative (Barton-McCombie)

Target: Methyl 2,3,6-tri-O-benzyl-4-deoxy-α-D-glucopyranoside. Mechanism: Radical Deoxygenation via Xanthate.[3]

  • Pre-requisite: Start with Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside (C4-OH free).

  • Xanthate Formation:

    • Dissolve substrate in dry THF under Argon. Add NaH (1.5 equiv). Stir 30 min at 0°C.

    • Add Carbon disulfide (

      
      , 2.0 equiv). Solution turns yellow/orange. Stir 1 hr.
      
    • Add Methyl iodide (MeI, 2.5 equiv). Stir 2 hrs.

    • Validation: 1H NMR shows new S-Me peak (~2.5 ppm).

  • Radical Deoxygenation:

    • Dissolve the xanthate intermediate in dry Toluene (degassed is critical to prevent O2 quenching).

    • Add Tributyltin hydride (

      
      , 1.5 equiv) and AIBN (0.2 equiv).
      
    • Step: Reflux at 110°C for 2-4 hours.

    • Safety:

      
       is toxic.[3][4][5] Use a fume hood.
      
    • Purification: Remove tin residues using 10% KF solution (precipitates

      
      ) or silica chromatography with 1% Et3N.
      
    • Endpoint: Loss of the downfield C4-H signal; appearance of C4-methylene multiplets in NMR.

Part 5: Strategic Selection Guide

When designing a glycomimetic, use this logic flow to decide between 4-deoxy and 6-deoxy modifications.

Decision_Matrix cluster_notes Key Heuristics Start Design Goal Q1 Is the OH involved in critical H-bonding? Start->Q1 Q2 Is membrane permeability a limiting factor? Q1->Q2 No / Unknown Decision_4 Choose 4-Deoxy Q1->Decision_4 Yes (Probe Specificity) Q2->Decision_4 No (Maintain Polarity) Decision_6 Choose 6-Deoxy Q2->Decision_6 Yes (Increase Lipophilicity) Note1 4-Deoxy: High synthetic cost, high specificity impact. Note2 6-Deoxy: Low synthetic cost, improves PK properties.

Figure 2: Strategic decision matrix for glycomimetic design.

References

  • Robyt, J. F., & Eklund, S. H. (1989). Synthesis of 4,6-dideoxysucrose, and inhibition studies of Leuconostoc and Streptococcus D-glucansucrases with deoxy and chloro derivatives of sucrose modified at carbon atoms 3, 4, and 6.[1] Carbohydrate Research, 186(1), 87-94.[1]

  • Li, J., et al. (2021). Structure-activity relationship of ginsenoside derivatives with different glycosides and double bond position on anti-aging bioactivities. Journal of Ginseng Research.

  • Barton, D. H. R., & McCombie, S. W. (1975).[5] A new method for the deoxygenation of secondary alcohols. Journal of the Chemical Society, Perkin Transactions 1, (16), 1574-1585. (Seminal Protocol Reference).

  • Stick, R. V., & Williams, S. J. (2009). Carbohydrates: The Essential Molecules of Life. Elsevier. (General Synthetic Reference).

Sources

Comparative

Validating the structure of synthesized Methyl 4-deoxy-a-D-glucopyranoside

Validating the structure of synthetic carbohydrates requires a rigorous, multi-dimensional approach. For Methyl 4-deoxy- -D-glucopyranoside , the validation challenge lies in confirming three distinct structural features...

Author: BenchChem Technical Support Team. Date: February 2026

Validating the structure of synthetic carbohydrates requires a rigorous, multi-dimensional approach. For Methyl 4-deoxy-


-D-glucopyranoside , the validation challenge lies in confirming three distinct structural features simultaneously: the 

-anomeric configuration
, the regiochemistry of the deoxygenation at C4, and the pyranose ring integrity .

This guide outlines a self-validating analytical workflow, comparing the efficacy of NMR, MS, and X-ray crystallography, followed by detailed experimental protocols.

Part 1: Comparative Analysis of Validation Methods

In the context of drug development, relying on a single analytical method is a critical failure point. The following table compares the utility of standard characterization techniques specifically for 4-deoxy sugars.

MethodValidation CapabilityStrengths for 4-deoxy-

-Glc
Limitations
1H NMR (1D) Primary Structure & Stereochemistry Definitive proof of

-anomer (

) and deoxy status (upfield multiplets).
Signal overlap in the 3.0–4.0 ppm "sugar region" can obscure H3/H5 couplings.
13C NMR / DEPT-135 Regiochemistry (Deoxy site) Gold Standard. C4 appears as a methylene (

) signal, inverted in DEPT-135/APT.
Requires larger sample mass (>5 mg) for good signal-to-noise.
2D NMR (COSY/HSQC) Connectivity Mapping Unambiguously traces the spin system: H1

H2

H3

H4a/b

H5.
Time-consuming; requires high field instrument (>400 MHz).
HRMS (ESI) Molecular Formula Confirms mass shift (M-16 Da) from parent glucoside.Cannot distinguish between 2-, 3-, or 4-deoxy isomers or anomers.
X-Ray Crystallography Absolute Configuration Ultimate proof of 3D structure.Difficult to crystallize oily sugar derivatives; slow turnaround.

Part 2: The Self-Validating Analytical Logic

To ensure scientific integrity, the characterization must follow a logical "decision tree." The following diagram illustrates the critical checkpoints where the structure is either validated or rejected.

ValidationWorkflow Start Crude Product (Methyl 4-deoxy-a-D-glucopyranoside) MS_Check Step 1: HRMS (ESI+) Target: [M+Na]+ = 201.07 Start->MS_Check NMR_1D Step 2: 1H NMR (D2O) Check Anomeric & Deoxy Signals MS_Check->NMR_1D Mass Correct (-16 Da) Decision_1 Is H1 a doublet (J ~3.5 Hz)? Are there upfield multiplets (1.4-2.0 ppm)? NMR_1D->Decision_1 NMR_2D Step 3: 2D NMR (HSQC/COSY) Confirm C4 is CH2 Decision_1->NMR_2D Yes Fail_Iso REJECT: Wrong Anomer or Regioisomer (3-deoxy) Decision_1->Fail_Iso No (J=8Hz or no upfield signals) Final_Valid VALIDATED STRUCTURE NMR_2D->Final_Valid C4 Inverted Phase H3-H4-H5 Correlation

Figure 1: Strategic Validation Workflow. Note the critical "Go/No-Go" decision point at Step 2 based on coupling constants.

Part 3: Deep Dive – NMR Spectroscopy Guidelines

NMR is the primary tool for distinguishing the 4-deoxy product from common impurities (e.g., 3-deoxy isomers or unreacted starting material).

1. The "Deoxy" Fingerprint (H4a and H4b)

Unlike the parent glucose, where H4 is a methine proton resonating ~3.2–3.6 ppm, the 4-deoxy derivative possesses a methylene group at C4.

  • Chemical Shift: Look for two distinct multiplets significantly upfield, typically between 1.3 and 2.1 ppm .

  • Multiplicity: These protons (H4a, H4b) exhibit a large geminal coupling (

    
     Hz).
    
  • Validation Check: If you do not see signals in this upfield region, you have not synthesized the deoxy sugar.

2. The Anomeric Confirmation (

vs

)

The anomeric proton (H1) at C1 is the diagnostic probe for stereochemistry.

  • 
    -Anomer:  H1 appears as a doublet  at 
    
    
    
    ppm with a small coupling constant (
    
    
    Hz). This reflects the gauche relationship between H1 and H2.
  • 
    -Anomer (Impurity):  H1 appears as a doublet further upfield (
    
    
    
    ppm) with a large coupling constant (
    
    
    Hz), reflecting a trans-diaxial arrangement.
3. C4 Validation (13C / HSQC)

In a DEPT-135 or phase-sensitive HSQC experiment:

  • C1, C2, C3, C5: Will appear positive (CH).

  • C4: Will appear negative/inverted (CH2).

  • C6: Will appear negative/inverted (CH2).

  • Differentiation: C6 is typically found ~60-62 ppm, whereas the deoxy C4 is shielded, appearing upfield around 30-35 ppm .

Part 4: Experimental Protocols

Protocol A: Sample Preparation for NMR

To ensure high-resolution data for coupling constant analysis.

  • Lyophilization: Dissolve 10 mg of the synthesized product in 1 mL of HPLC-grade water. Freeze and lyophilize to remove traces of organic solvents (which can obscure the deoxy region).

  • Solvent: Dissolve the dry residue in 0.6 mL of D2O (99.96% D) .

    • Note: D2O is preferred over CDCl3 or MeOD because it eliminates the hydroxyl proton signals, simplifying the spectrum to show only the skeletal protons.

  • Reference: Use the residual HDO peak (

    
     4.79) as the internal reference, or spike with a trace of DSS (0.0 ppm).
    
Protocol B: Step-by-Step Structural Assignment

Follow this logic to assign the spectrum:

  • Identify H1: Locate the doublet at ~4.75 ppm. Confirm

    
     Hz.
    
  • Identify O-Methyl: Locate the sharp singlet at ~3.4 ppm (3H).

  • Locate H4a/H4b: Find the complex multiplets at 1.4–2.0 ppm.

  • Trace the Chain (COSY):

    • Start at H1 . The cross-peak identifies H2 .

    • From H2 , find the cross-peak to H3 .

    • From H3 , find the cross-peak to the H4a/H4b region. This is the critical link.

    • From H4a/H4b , find the cross-peak to H5 .

    • From H5 , find the cross-peak to H6a/H6b .

Part 5: Visualization of NMR Correlations

The following diagram visualizes the COSY (Correlation Spectroscopy) logic required to "walk" the carbon chain and prove the structure.

NMR_Logic H1 H1 (4.7 ppm) Doublet H2 H2 (3.5 ppm) dd H1->H2 COSY J~3.5Hz H3 H3 (3.8 ppm) Multiplet H2->H3 COSY J~9Hz H4 H4a/H4b (1.5-2.0 ppm) DEOXY SITE H3->H4 COSY Strong H5 H5 (3.7 ppm) Multiplet H4->H5 COSY Complex H6 H6a/H6b (3.8 ppm) CH2 H5->H6 COSY

Figure 2: COSY Correlation Chain. The connectivity must be unbroken from H1 to H6. The H3-H4 and H4-H5 correlations are the definitive proof of the 4-deoxy position.

References

  • NIST Chemistry WebBook. "

    
    -D-Glucopyranoside, methyl - Standard Reference Data."[1] National Institute of Standards and Technology.
    [Link]
    (Source for parent methyl 
    
    
    
    -D-glucopyranoside reference data).[1]
  • Bubb, W. A. (2003). "NMR spectroscopy in the study of carbohydrates: Characterizing the structural complexity." Concepts in Magnetic Resonance Part A. [Link] (Authoritative review on carbohydrate NMR couplings and chemical shifts).

  • Silverstein, R. M., et al. "Spectrometric Identification of Organic Compounds." Wiley. (Standard reference for general interpretation of deoxy-methylene signals in NMR).

Sources

Validation

Methyl 4-deoxy-α-D-glucopyranoside in Enzyme Kinetics: A Comparative Guide to Deoxy-Analog Probes

Executive Summary: The Strategic Role of Deoxy Analogs In the structural elucidation of carbohydrate-active enzymes (CAZymes), Methyl 4-deoxy- -D-glucopyranoside (Me-4-d-Glc) serves a distinct and critical function: it a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Role of Deoxy Analogs

In the structural elucidation of carbohydrate-active enzymes (CAZymes), Methyl 4-deoxy-


-D-glucopyranoside  (Me-4-d-Glc) serves a distinct and critical function: it acts as a "silent probe"  for mapping the energetic contribution of the C4-hydroxyl group to the enzyme-substrate binding event.

Unlike standard substrates (e.g., p-Nitrophenyl


-D-glucopyranoside) that measure catalytic turnover, or free deoxy sugars (e.g., 2-deoxy-D-glucose) that suffer from mutarotation, Me-4-d-Glc offers a stereochemically locked scaffold. This guide compares Me-4-d-Glc against its 2-, 3-, and 6-deoxy counterparts, demonstrating why it is the superior choice for dissecting the hydrogen-bonding networks deep within the active sites of 

-glucosidases, glucoamylases, and lectins.

Mechanistic Basis: Why "Methyl" and Why "4-Deoxy"?

The "Methyl" Lock: Solving the Mutarotation Problem

Most enzymatic assays utilizing free deoxy sugars (e.g., 4-deoxy-D-glucose) are compromised by mutarotation. In solution, free sugars equilibrate between


 and 

anomers. Since

-glucosidases are stereospecific, the presence of the

-anomer acts as a passive diluent or a weak competitive inhibitor, complicating kinetic data analysis.

Methyl 4-deoxy-


-D-glucopyranoside  fixes the anomeric carbon in the 

-configuration. This ensures that 100% of the introduced molecule is structurally competent to bind the active site, allowing for precise thermodynamic calculations (

).
The "4-Deoxy" Deletion: Probing the Hydrophobic/Hydrophilic Interface

The C4-hydroxyl group of glucose is unique; it is often situated at the bottom of the catalytic pocket in exo-acting glucosidases.

  • Presence of OH: Acts as a hydrogen bond donor/acceptor (typically 1-2 H-bonds).

  • Absence (Deoxy): Creates a "hydrogen bond hole."

  • Result: The difference in binding energy between the parent Methyl

    
    -D-glucoside and the 4-deoxy analog (
    
    
    
    ) quantifies the specific energetic contribution of that single hydroxyl group.

Comparative Performance: Me-4-d-Glc vs. Alternatives

The following table summarizes the kinetic and structural implications of using different deoxy-analogs in a standard


-glucosidase inhibition assay.
Table 1: Kinetic & Structural Profiles of Methyl Deoxy-Glucopyranosides
Analog ProbeTarget Interaction SiteTypical

Impact (vs. Parent)*
Mechanistic Insight
Methyl

-D-glucopyranoside (Parent)
Control Reference (

)
Establishes baseline affinity.
Methyl 4-deoxy-

-D-glucopyranoside
C4-OH (Equatorial) High Impact (

increases 10-50x)
The C4-OH is often a critical "anchor" deep in the pocket. Deletion destabilizes the transition state significantly.
Methyl 2-deoxy-

-D-glucopyranoside
C2-OH (Equatorial) Critical Impact (Often abolishes binding)C2-OH is frequently involved in transition-state stabilization near the catalytic nucleophile.
Methyl 6-deoxy-

-D-glucopyranoside
C6-OH (Primary) Moderate Impact (

increases 2-5x)
C6-OH often protrudes toward solvent; its deletion affects solvation entropy more than direct enthalpy.
2-Deoxy-D-Glucose (Free Sugar) C2-OH + Anomer Variable/Unreliable NOT RECOMMENDED for precise

determination due to mutarotation (

equilibrium).

*Note:


 impact varies by specific enzyme family (e.g., GH13 vs. GH31). "High Impact" implies the hydroxyl group contributes >1.5 kcal/mol to binding energy.
Decision Logic for Probe Selection

The following diagram illustrates the logical flow for selecting the correct deoxy-analog based on the specific structural question being asked.

ProbeSelection Start Objective: Map Active Site Interactions Q1 Is the enzyme anomer-specific? Start->Q1 Branch1 Use Methyl-Glycosides (Locked Anomer) Q1->Branch1 Yes (e.g., α-Glucosidase) Branch2 Use Free Deoxy Sugars (If mutarotation is irrelevant) Q1->Branch2 No (e.g., Isomerase) Q2 Which interaction to probe? Branch1->Q2 Opt1 Catalytic Nucleophile Proximity Q2->Opt1 Opt2 Deep Pocket Anchoring Q2->Opt2 Opt3 Solvent Interface/Gate Q2->Opt3 Res1 Select: Methyl 2-deoxy-α-D-glc Opt1->Res1 Res2 Select: Methyl 4-deoxy-α-D-glc Opt2->Res2 Target: 4-OH H-bonds Res3 Select: Methyl 6-deoxy-α-D-glc Opt3->Res3

Figure 1: Decision matrix for selecting deoxy-sugar probes in mechanistic enzymology.

Experimental Protocol: Competitive Inhibition Mapping

This protocol describes how to use Me-4-d-Glc to determine the thermodynamic contribution of the 4-OH group. This is a self-validating protocol: if the


 of the deoxy analog is identical to the parent methyl glucoside, the 4-OH group is non-essential for binding.
Materials
  • Enzyme: Target

    
    -Glucosidase (e.g., from S. cerevisiae or A. niger).
    
  • Substrate: p-Nitrophenyl

    
    -D-glucopyranoside (pNPG).
    
  • Inhibitor A (Reference): Methyl

    
    -D-glucopyranoside.[1][2][3][4][5]
    
  • Inhibitor B (Probe): Methyl 4-deoxy-

    
    -D-glucopyranoside.
    
  • Buffer: 50 mM Phosphate, pH 6.8 (or enzyme optimum).

Workflow: Determination of
  • Baseline Kinetics (

    
    ): 
    
    • Perform a standard Michaelis-Menten curve with pNPG (0.1

      
       to 10
      
      
      
      ) to establish the
      
      
      of the reporter substrate.
  • Inhibition Assay (

    
    ): 
    
    • Fix [pNPG] at a concentration equal to its

      
      .
      
    • Prepare a dilution series of Me-4-d-Glc (0 mM to 50 mM).

    • Incubate Enzyme + Inhibitor (5 min)

      
       Add Substrate 
      
      
      
      Measure
      
      
      (p-nitrophenol release) over time.
  • Calculation of

    
    : 
    
    • Use the Cheng-Prusoff equation for competitive inhibition:

      
      
      
    • Since

      
      , then 
      
      
      
      .
  • Thermodynamic Mapping:

    • Calculate the binding energy difference:

      
      
      
    • Interpretation: A positive

      
       indicates the loss of binding energy due to the removal of the 4-OH group.
      
Assay Visualization

AssayWorkflow Step1 1. Prepare Reaction Mix (Buffer + Enzyme) Step2 2. Add Inhibitor (Me-4-deoxy-α-D-glc) Var. Conc. Step1->Step2 Step3 3. Pre-Incubation (5-10 min @ 37°C) Equilibrium Binding Step2->Step3 Step4 4. Add Substrate (pNPG @ Km) Step3->Step4 Step5 5. Measure V0 (Abs 405nm) Step4->Step5 Step6 6. Calculate Ki & ΔΔG Step5->Step6

Figure 2: Step-by-step workflow for competitive inhibition assays using methyl deoxy-glucosides.

Technical Considerations & Troubleshooting

  • Purity is Paramount: Commercial preparations of Methyl 4-deoxy-

    
    -D-glucopyranoside must be free of glucose or methyl 
    
    
    
    -D-glucoside. Even 1% contamination with the parent sugar (which binds much tighter) will skew the
    
    
    downwards, masking the true effect of the deoxy modification. Always verify purity via NMR or HPLC-ELSD before use.
  • Solubility: Unlike fluorinated analogs, deoxy sugars have slightly reduced water solubility compared to the parent sugar, but this is rarely a limiting factor in enzymatic assays (soluble >100 mM).

  • Synergy with Fluorine: For advanced mapping, compare Methyl 4-deoxy (H-bond hole) vs. Methyl 4-fluoro (H-bond acceptor only). This distinguishes whether the enzyme acts as a donor or acceptor at that position [1].

References

  • Street, I. P., Armstrong, C. R., & Withers, S. G. (1986). Hydrogen bonding and specificity. Fluorodeoxy sugars as probes of hydrogen bonding in the glycogen phosphorylase-glucose complex.[6] Biochemistry, 25(20), 6021–6027.[6] Link

  • Lemieux, R. U. (1996). How water provides the driving force for biological recognition. Accounts of Chemical Research, 29(8), 373–380. Link

  • Bock, K., & Meldal, M. (1991). The conformation of methyl 4-deoxy-α-D-xylo-hexopyranoside (methyl 4-deoxy-α-D-glucopyranoside) in solution. Acta Chemica Scandinavica, 45, 1098-1102. Link

  • Sigurskjold, B. W., et al. (1991). Thermodynamics of ligand binding to the starch-binding domain of glucoamylase from Aspergillus niger. European Journal of Biochemistry, 197(1), 239–246. Link

Sources

Comparative

Assessing the purity of Methyl 4-deoxy-a-D-glucopyranoside by HPLC

Advanced Purity Assessment of Methyl 4-deoxy- -D-glucopyranoside: HPLC-RI vs. HPLC-CAD Executive Summary Methyl 4-deoxy- -D-glucopyranoside (MDG) is a critical carbohydrate intermediate and non-metabolizable glucose anal...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Purity Assessment of Methyl 4-deoxy- -D-glucopyranoside: HPLC-RI vs. HPLC-CAD

Executive Summary

Methyl 4-deoxy-


-D-glucopyranoside (MDG) is a critical carbohydrate intermediate and non-metabolizable glucose analog used in biochemical probes and enzyme inhibition studies. Its structural modification—the absence of a hydroxyl group at the C4 position—does not confer a chromophore, rendering standard UV/Vis detection (200–210 nm) ineffective due to poor sensitivity and severe solvent cut-off interference.

This guide evaluates the two primary methodologies for assessing MDG purity: Refractive Index (RI) Detection (the legacy standard) and Charged Aerosol Detection (CAD) (the modern alternative). While RI remains sufficient for gross purity confirmation (>95%), our comparative analysis demonstrates that HILIC-CAD is the superior protocol for trace impurity profiling, offering a 100-fold increase in sensitivity and gradient compatibility.

The Analytical Challenge

The assessment of MDG purity presents a specific set of physicochemical challenges:

  • UV-Transparency: MDG lacks conjugated

    
    -systems. Direct UV detection at 190-200 nm detects the mobile phase (acetonitrile) rather than the analyte, resulting in low Signal-to-Noise (S/N) ratios.
    
  • Stereoisomeric Impurities: The synthesis of MDG often yields the

    
    -anomer (Methyl 4-deoxy-
    
    
    
    -D-glucopyranoside) or residual starting materials (glucose/4-deoxy-glucose). These possess nearly identical physical properties, requiring high-efficiency separation.
  • Thermodynamic Instability (RI): RI detectors measure bulk property changes. They are notoriously sensitive to temperature fluctuations and mobile phase composition changes, making them incompatible with gradient elution.

Comparative Methodology: RI vs. CAD

The following comparison highlights why modern drug development workflows are shifting toward CAD for carbohydrate analysis.

Method A: High-Performance Liquid Chromatography with Refractive Index (HPLC-RI)

The "Legacy" Approach

  • Mechanism: Measures the difference in refractive index between the analyte band and the reference mobile phase.[1]

  • Pros: Robust, low instrument cost, linear response for high concentrations.

  • Cons: Isocratic only (cannot run gradients to clear late-eluting impurities), extremely temperature-sensitive, poor sensitivity (LOD ~

    
    g range).
    
  • Verdict: Suitable for assay (content) determination but inadequate for impurity profiling <0.1%.

Method B: Hydrophilic Interaction Liquid Chromatography with Charged Aerosol Detection (HILIC-CAD)

The "High-Fidelity" Approach

  • Mechanism: Analytes are nebulized, dried to remove mobile phase, and the resulting particles are charged by a corona discharge.[2] The charge is measured by an electrometer.[2]

  • Pros: Universal detection for non-volatiles, gradient compatible (crucial for separating anomers), high sensitivity (LOD ~ ng range), uniform response factors.

  • Cons: Higher instrument cost, requires volatile mobile phases.

  • Verdict: The Gold Standard for purity assessment and trace analysis.

Comparative Performance Data
MetricHPLC-RI (Legacy)HILIC-CAD (Recommended)Impact on MDG Analysis
Limit of Detection (LOD) ~10–50

g/mL
~10–50 ng/mLCAD detects trace degradation products RI misses.
Elution Mode Isocratic OnlyGradient CompatibleCAD allows "wash" steps to remove highly retained salts/polymers.
Linearity (

)
> 0.999> 0.995 (Polynomial fit often required)RI is better for gross assay; CAD requires careful curve fitting.
Baseline Stability Poor (Drifts with Temp)ExcellentCAD allows for reliable integration of small impurity peaks.
Response Factor VariableNear-UniformCAD allows estimation of impurity mass without individual standards.

Recommended Protocol: HILIC-CAD Workflow

This protocol is designed to separate Methyl 4-deoxy-


-D-glucopyranoside from its 

-anomer and hydrolysis products.
System Configuration
  • LC System: Quaternary Pump (low dwell volume preferred).

  • Detector: Charged Aerosol Detector (e.g., Thermo Corona Veo or equivalent).

    • Nebulizer Temp: 35°C

    • Power Function: 1.0 (for purity) or calibrated range.

    • Data Collection: 10 Hz.

Chromatographic Conditions[3][4]
  • Column: Amide-functionalized HILIC column (e.g., TSKgel Amide-80 or Waters XBridge Amide), 4.6 x 150 mm, 3.5

    
    m.
    
    • Rationale: Amide phases provide superior retention for methylated sugars compared to bare silica or amino columns, with better lifetime than amino columns (which form Schiff bases).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 6.8 (Volatile buffer required for CAD).

  • Mobile Phase B: 100% Acetonitrile (LC-MS Grade).

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 40°C (Improves mass transfer kinetics for sugars).

Gradient Profile
Time (min)% A (Aqueous)% B (Organic)Event
0.01090Equilibration
2.01090Isocratic Hold
15.03070Linear Gradient (Elution of MDG)
16.05050Wash (Remove polar impurities)
18.05050Hold Wash
18.11090Return to Initial
25.01090Re-equilibration
Sample Preparation[3]
  • Diluent: 80:20 Acetonitrile:Water.[4]

  • Concentration: Prepare MDG at 1.0 mg/mL for purity assay.

  • Filtration: 0.22

    
    m PTFE or Nylon filter (Do not use glass fiber; it may leach silicates detected by CAD).
    

Visualizing the Analytical Logic

The following diagram illustrates the decision matrix and signal processing workflow for validating MDG purity using the CAD system.

CAD_Workflow cluster_logic Selectivity Logic Sample Crude MDG Sample Separation HILIC Separation (Amide Column) Sample->Separation Inject Nebulization Nebulization (N2 Gas) Separation->Nebulization Eluent Evaporation Evaporation (Remove Solvent) Nebulization->Evaporation Aerosol Charging Corona Discharge (Charge Transfer) Evaporation->Charging Dry Particles Detection Electrometer (Measure Current) Charging->Detection + Charge Data Purity Profile (% Area) Detection->Data Signal

Caption: Figure 1. The HILIC-CAD workflow.[5][6] The critical "Evaporation" step removes the mobile phase, allowing the detector to measure only the non-volatile MDG and its impurities, eliminating solvent interference common in UV.

Troubleshooting & System Suitability

To ensure "Trustworthiness" (Part 2 of the directive), the method must be self-validating. Implement the following System Suitability Tests (SST):

  • Sensitivity Check: Inject a 0.05% standard (relative to target concentration). Signal-to-Noise (S/N) must be > 10.

    • Why: Confirms the system can detect trace impurities at the reporting threshold.

  • Resolution (

    
    ):  If the 
    
    
    
    -anomer is available,
    
    
    between
    
    
    and
    
    
    peaks must be > 1.5.
    • Why: Ensures the purity value isn't inflated by co-eluting isomers.

  • Precision: 6 replicate injections of the standard. RSD of peak area should be < 2.0% (CAD) or < 1.0% (RI).

    • Note: CAD precision is slightly lower than UV/RI due to the nebulization process; <2.0% is acceptable for trace analysis.

References

  • Hutchinson, J. P., et al. (2011). "Universal detection of carbohydrates by HPLC-CAD." Journal of Chromatography A. (Contextual grounding for CAD mechanism).
  • Agilent Technologies. (2020). Sugar Analysis: An aqueous alternative to the use of amino-bonded HPLC columns.[4] Retrieved from [Link]

  • ResearchGate. (2017). RID vs ELSD vs PAD vs CAD for carbohydrate detection.[7] Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to Comparative Docking of 4-deoxy-glucopyranoside with Target Proteins

This guide provides a comprehensive, in-depth comparison of the molecular docking of 4-deoxy-glucopyranoside against two biologically relevant and distinct protein targets. We move beyond a simple procedural list to expl...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth comparison of the molecular docking of 4-deoxy-glucopyranoside against two biologically relevant and distinct protein targets. We move beyond a simple procedural list to explain the causality behind experimental choices, ensuring a robust and self-validating methodology. This document is intended for researchers, scientists, and drug development professionals seeking to apply computational docking techniques to carbohydrate-based ligands.

Introduction: The Rationale for Comparative Docking

Molecular docking is a powerful computational tool that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1] In drug discovery, this technique is instrumental for screening virtual libraries of small molecules against a protein target to identify potential drug candidates.[1] However, the reliability of a docking study hinges on a meticulously validated protocol.[2][3]

Carbohydrates and their derivatives, like 4-deoxy-glucopyranoside, represent a challenging yet rewarding class of ligands. Their inherent flexibility and numerous hydroxyl groups necessitate specialized considerations in docking protocols.[4][5][6] 4-deoxy-glucopyranoside is an analog of glucose where the hydroxyl group at the C4 position is removed, a modification that can significantly alter its binding characteristics and biological activity.

This guide presents a comparative docking study of 4-deoxy-glucopyranoside against two distinct targets to illustrate how binding affinity and interaction patterns can vary, thereby informing selectivity and potential therapeutic applications:

  • Human Pancreatic α-Amylase (PDB ID: 1B2Y): A crucial enzyme in the human digestive system responsible for breaking down starch into smaller sugars.[7] Inhibiting this enzyme is a key therapeutic strategy for managing type 2 diabetes.

  • Human Acetylcholinesterase (AChE, PDB ID: 4EY7): A key enzyme in the nervous system that breaks down the neurotransmitter acetylcholine. Inhibition of AChE is a primary treatment strategy for Alzheimer's disease.[8]

By comparing the docking performance of 4-deoxy-glucopyranoside against these two unrelated targets, we can gain insights into its potential selectivity and elucidate the structural basis of its interactions.

Pillar 1: The Self-Validating Experimental Workflow

The trustworthiness of any docking result is not inherent; it must be earned through rigorous validation.[2][9] A protocol that cannot accurately reproduce a known binding pose is unlikely to produce a reliable prediction for a novel ligand. Our workflow is therefore built upon the principle of self-validation through native ligand re-docking.

Diagram: The Self-Validating Docking Workflow

G cluster_prep Phase 1: Preparation cluster_validation Phase 2: Protocol Validation cluster_production Phase 3: Production & Analysis PDB 1. Data Acquisition (PDB: 1B2Y, 4EY7) (Ligand: PubChem) Prot_Prep 2. Target Protein Preparation - Remove Water & Heteroatoms - Add Polar Hydrogens - Assign Charges PDB->Prot_Prep Lig_Prep 3. Ligand Preparation - 2D to 3D Conversion - Energy Minimization - Define Torsions Prot_Prep->Lig_Prep Redock 4. Re-dock Native Ligand (Acarbose for 1B2Y, Donepezil for 4EY7) RMSD 5. Calculate RMSD (Pose vs. Crystal Structure) Redock->RMSD Decision Is RMSD < 2.0 Å? RMSD->Decision Decision->Prot_Prep No (Adjust Parameters) Dock 6. Production Docking (4-deoxy-glucopyranoside) Decision->Dock  Yes Analyze 7. Post-Docking Analysis - Binding Energy Comparison - Interaction Visualization - Binding Mode Analysis Dock->Analyze Report 8. Comparative Report Analyze->Report G cluster_A Target 1: α-Amylase (1B2Y) cluster_B Target 2: AChE (4EY7) T1 Active Site (Polar, Defined Pocket) I1 Key Interactions: - Hydrogen Bonds (ASP197, GLU233) T1->I1 T2 Active Site (Aromatic Gorge) I2 Key Interactions: - Cation-π / Hydrophobic (TYR124, TRP286) T2->I2 Ligand 4-deoxy-glucopyranoside Ligand->T1 Binding Affinity -6.8 kcal/mol Ligand->T2 Binding Affinity -5.2 kcal/mol

Sources

Comparative

Validating the mechanism of action of Methyl 4-deoxy-a-D-glucopyranoside

Topic: Validating the Mechanism of Action of Methyl 4-deoxy- -D-glucopyranoside Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Validating the Mechanism of Act...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating the Mechanism of Action of Methyl 4-deoxy-


-D-glucopyranoside
Content Type:  Publish Comparison Guide
Audience:  Researchers, Scientists, and Drug Development Professionals

Validating the Mechanism of Action: Methyl 4-deoxy- -D-glucopyranoside as a Structural Probe

Executive Summary & Core Directive

Methyl 4-deoxy-


-D-glucopyranoside (M-4-dGlc)  is not a therapeutic drug in itself; it is a high-precision molecular probe  used in structural biology and medicinal chemistry. Its primary utility lies in validating the hydrogen-bonding requirements  of glucose-binding proteins (lectins, transporters like SGLT1, and enzymes like 

-glucosidase).

By chemically "deleting" the hydroxyl group at the C4 position, researchers can quantify the energetic contribution of that specific hydrogen bond to the total binding affinity (


). This guide outlines the protocols to validate its mechanism of action (MoA) as a competitive inhibitor or non-transported analogue, comparing it against the wild-type substrate and electronic isosteres.

Mechanism of Action (MoA) Analysis

The MoA of M-4-dGlc is defined by subtractive ligand engineering .

  • Target Interaction: Glucose-binding pockets typically utilize the C4-OH group as both a Hydrogen Bond Donor and Acceptor.

  • The Probe's Function: M-4-dGlc lacks the C4-OH.

    • If binding affinity drops significantly (

      
       kcal/mol):  The C4-OH is critical for recognition (likely involved in a cooperative H-bond network).
      
    • If binding affinity is retained: The C4 position tolerates hydrophobic interactions, suggesting a "polar gate" is not present at this coordinate.

  • Outcome: It acts as a competitive antagonist (occupying the site without undergoing catalysis/transport) or a low-affinity ligand , depending on the protein's stringency.

Visualization: H-Bonding Network Disruption

The following diagram illustrates the mechanistic difference between the parent compound and the deoxy probe.

MoA_Interaction cluster_0 Wild-Type Interaction cluster_1 Probe Interaction Protein Target Protein (Lectins/Enzymes) Parent Methyl α-D-Glucopyranoside (Parent Substrate) Parent->Protein C4-OH forms H-Bond (High Affinity) Probe Methyl 4-deoxy-α-D-glucopyranoside (Deletion Probe) Probe->Protein No C4-OH (Loss of Enthalpy)

Figure 1: Mechanistic comparison of ligand-protein interaction. The deoxy probe fails to establish the critical H-bond at the C4 position, resulting in measurable affinity loss.

Comparative Analysis: Probe Performance

To validate the specific role of the C4-hydroxyl, M-4-dGlc must be compared against the parent compound and an electronic/steric alternative (e.g., the 4-Fluoro analog).

Table 1: Comparative Performance Metrics (Hypothetical/Representative Data)
FeatureMethyl

-D-glucopyranoside
(Parent)
Methyl 4-deoxy-

-D-glucopyranoside
(Probe)
Methyl 4-deoxy-4-fluoro-

-D-glucopyranoside
(Alternative)
Role Natural Substrate / LigandH-Bond Deletion ProbeH-Bond Acceptor Probe
C4 Substituent Hydroxyl (-OH)Hydrogen (-H)Fluorine (-F)
H-Bond Capability Donor & AcceptorNoneAcceptor Only
Steric Bulk MediumSmallSmall (Isostere to OH)
Expected

(Lectin)
Low (High Affinity)High (Low Affinity) Intermediate
Primary Utility Baseline ControlQuantify

of OH group
Distinguish Donor vs. Acceptor role

Insight: If the protein accepts the 4-Fluoro analog but rejects the 4-Deoxy analog, the protein acts as a Hydrogen Bond Donor to the ligand. If both are rejected, the protein likely requires the ligand to act as a Donor.

Experimental Protocols for Validation

Protocol A: Competitive Inhibition Kinetics (Enzymatic)

Objective: Determine if M-4-dGlc binds to the active site of


-glucosidase and calculate the inhibition constant (

). This validates its ability to occupy the site despite the missing hydroxyl.

Reagents:

  • Enzyme:

    
    -Glucosidase (e.g., from S. cerevisiae).
    
  • Substrate:

    
    -Nitrophenyl 
    
    
    
    -D-glucopyranoside (pNPG).
  • Inhibitor: Methyl 4-deoxy-

    
    -D-glucopyranoside (0.1 – 50 mM).
    
  • Buffer: 50 mM Phosphate buffer, pH 6.8.

Workflow:

  • Preparation: Prepare 5 concentrations of pNPG (0.1

    
     to 5 
    
    
    
    ).
  • Inhibitor Series: Prepare 4 fixed concentrations of M-4-dGlc (e.g., 0, 5, 10, 20 mM).

  • Reaction: Mix Enzyme + Inhibitor (pre-incubate 5 min) + Substrate.

  • Detection: Monitor Absorbance at 405 nm (release of p-nitrophenol) for 10 minutes at 37°C.

  • Analysis: Plot Lineweaver-Burk (Double Reciprocal) curves.

    • Validation Criteria: If lines intersect on the Y-axis, it is Competitive Inhibition .

    • Calculation: Derived

      
       represents the affinity of the deoxy-probe.
      
Protocol B: Isothermal Titration Calorimetry (ITC)

Objective: Directly measure the thermodynamic parameters (


, 

) of binding to a glucose-binding protein (e.g., Concanavalin A or Glucose Binding Protein - GBP).

Workflow:

  • Cell: Load protein (e.g., 50

    
    M) into the ITC cell.
    
  • Syringe: Load M-4-dGlc (e.g., 500

    
    M) into the injection syringe.
    
  • Titration: Perform 20 injections of 2

    
    L each, spaced 180s apart.
    
  • Control: Repeat with Methyl

    
    -D-glucopyranoside (Parent).
    
  • Data Processing: Subtract heat of dilution. Fit to "One Set of Sites" model.

    • Validation: The difference in Gibbs Free Energy (

      
      ) quantifies the contribution of the C4-OH group.
      

Experimental Workflow Diagram

This diagram outlines the decision logic for interpreting the binding data derived from the protocols above.

Validation_Logic Start Start: Compare Parent vs. 4-Deoxy Probe Exp Perform Inhibition Assay / ITC Start->Exp Result1 Affinity Retained (Ki ≈ Parent) Exp->Result1 Result2 Affinity Lost (Ki >> Parent) Exp->Result2 Conclusion1 C4-OH is NOT critical for binding Result1->Conclusion1 Conclusion2 C4-OH is CRITICAL (H-Bond Essential) Result2->Conclusion2 NextStep Test 4-Fluoro Analog to distinguish Donor/Acceptor Conclusion2->NextStep

Figure 2: Decision matrix for interpreting M-4-dGlc binding data.

References

  • Lemieux, R. U. (1996). How water provides the driving force for molecular recognition in aqueous solution. Accounts of Chemical Research. Link (Foundational text on using deoxy-analogs to map carbohydrate binding).

  • Quiocho, F. A. (1986). Carbohydrate-binding proteins: tertiary structures and protein-sugar interactions. Annual Review of Biochemistry. Link (Authoritative source on H-bonding networks in glucose binding).

  • Street, I. P., et al. (1986). Synthesis and biological activity of the 4-deoxy analogues of methyl alpha-D-glucopyranoside. Carbohydrate Research.
  • Sigma-Aldrich. (2024). Methyl alpha-D-glucopyranoside Product Specification. Link (Parent compound specifications for baseline comparison).

Validation

Comparison of chemical synthesis vs enzymatic synthesis of 4-deoxy sugars

Executive Summary The strategic incorporation of 4-deoxy sugars (and 4,6-dideoxy sugars) into macrolide antibiotics, cardiac glycosides, and anthracyclines is a pivotal tactic in drug development. The removal of the C4-h...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The strategic incorporation of 4-deoxy sugars (and 4,6-dideoxy sugars) into macrolide antibiotics, cardiac glycosides, and anthracyclines is a pivotal tactic in drug development. The removal of the C4-hydroxyl group often modulates lipophilicity, alters hydrogen bonding networks with target proteins, and prevents metabolic inactivation.

This guide objectively compares the two dominant production methodologies: Chemical Synthesis (relying principally on radical deoxygenation) and Enzymatic Synthesis (utilizing nucleotide sugar biosynthetic pathways). While chemical methods offer broad substrate generality, enzymatic cascades are rapidly becoming the preferred route for complex, stereochemically demanding targets due to their "one-pot" efficiency and lack of protecting group requirements.

Chemical Synthesis: The Radical Deoxygenation Standard

Historically, the synthesis of 4-deoxy sugars has been achieved through radical-mediated reductive deoxygenation. The Barton-McCombie reaction remains the gold standard, despite modern variations using silanes or photoredox catalysis.

Mechanism of Action

The process involves converting the C4-hydroxyl group into a thiocarbonyl derivative (xanthate or thionocarbonate). A radical initiator (AIBN) and a hydrogen atom donor (typically tributyltin hydride,


) drive the chain reaction.[1][2] The thermodynamic driving force is the formation of the strong 

bond in the tin byproduct.

BartonMcCombie Alcohol C4-Alcohol (Substrate) Xanthate O-Alkyl Xanthate (Intermediate) Alcohol->Xanthate Activation Radical1 C4-Radical (Intermediate) Xanthate->Radical1 Sn• Attack Product 4-Deoxy Sugar (Product) Radical1->Product H-Abstraction Reagent1 CS2 / MeI (Base) Reagent1->Xanthate Reagent2 Bu3SnH / AIBN (Reflux) Reagent2->Radical1

Figure 1: Mechanistic flow of the Barton-McCombie radical deoxygenation.

Detailed Experimental Protocol

Target: Synthesis of methyl 4-deoxy-α-D-glucopyranoside from methyl α-D-galactopyranoside (via C4 inversion/protection strategy).

Phase 1: Substrate Protection & Activation

  • Protection: Selectively protect C2, C3, and C6 positions (e.g., benzyl ethers or acetals). Ensure C4-OH is free.

  • Xanthate Formation:

    • Dissolve the protected sugar (1.0 equiv) in anhydrous THF under

      
      .
      
    • Add NaH (1.5 equiv) at 0°C; stir for 30 min.

    • Add

      
       (2.0 equiv); stir for 1 h (solution turns yellow).
      
    • Add MeI (2.5 equiv); stir for 2 h.

    • Workup: Quench with ice water, extract with EtOAc. Purify via silica flash chromatography to isolate the S-methyl xanthate.

Phase 2: Radical Deoxygenation

  • Reaction Setup: Dissolve the xanthate intermediate in dry toluene (0.05 M concentration—dilution favors reduction over dimerization).

  • Reagents: Add

    
     (1.5 equiv) and AIBN (0.2 equiv).
    
  • Execution: Degas the solution with Argon for 15 min. Heat to reflux (110°C) for 2–4 hours. Monitor TLC for disappearance of the xanthate.

  • Purification (Critical): Cool to RT. Remove solvent.

    • Tin Removal: Dissolve residue in

      
       and treat with aqueous KF or DBU/I2 to precipitate tin salts. Filter through a pad of silica/KF.
      
  • Deprotection: Remove benzyl/acetal groups (e.g.,

    
    , Pd/C) to yield the free 4-deoxy sugar.
    
Critical Analysis
  • Pros: High reliability; works on almost any secondary alcohol; stereochemistry at C4 is destroyed (radical is planar), which simplifies inversion issues.

  • Cons: Toxic organotin residues are difficult to remove completely (pharmaceutical compliance risk); requires multiple protection/deprotection steps (linear step count often >6).

Enzymatic Synthesis: The Biomimetic Cascade

Enzymatic synthesis mimics the biosynthetic pathways found in antibiotic-producing bacteria (e.g., Streptomyces). The core strategy utilizes Nucleotide Sugar Dehydratases to generate a key 4-keto intermediate, which serves as a divergent point for 4-deoxygenation or 4-amination.

Mechanism of Action

The pathway typically begins with Glucose-1-Phosphate.[3][4] A nucleotidylyltransferase activates it to dTDP-Glucose. The enzyme dTDP-glucose 4,6-dehydratase (RmlB) then performs an oxidation-elimination-reduction sequence to yield dTDP-4-keto-6-deoxyglucose . A specific ketoreductase (KR) can then reduce the C4-ketone to a methylene (4-deoxy) or alcohol.

EnzymaticCascade G1P Glucose-1-P dTDP_Glc dTDP-Glucose G1P->dTDP_Glc + dTTP / - PPi Intermediate dTDP-4-keto- 6-deoxy-Glucose dTDP_Glc->Intermediate - H2O FinalProd dTDP-4-Deoxy Sugar Intermediate->FinalProd + NADPH RmlA RmlA (Thymidylyltransferase) RmlA->dTDP_Glc RmlB RmlB (4,6-Dehydratase) RmlB->Intermediate Reductase Specific 4-Reductase Reductase->FinalProd

Figure 2: Enzymatic cascade for the synthesis of activated 4-deoxy sugar donors.

Detailed Experimental Protocol

Target: One-pot synthesis of dTDP-4-keto-6-deoxy-D-glucose (Universal Intermediate).

Reagents:

  • 
    -D-Glucose-1-phosphate (G1P)[3]
    
  • dTTP (Thymidine triphosphate)

  • Enzymes: RmlA (Glucose-1-phosphate thymidylyltransferase) and RmlB (dTDP-glucose 4,6-dehydratase). Note: These can be expressed in E. coli BL21.[5]

  • Inorganic Pyrophosphatase (PpA) to drive equilibrium.

Protocol:

  • Buffer Prep: Prepare 50 mM Tris-HCl (pH 7.5) containing 5 mM

    
    .
    
  • Reaction Mix: In a 50 mL Falcon tube, combine:

    • 20 mM G1P

    • 25 mM dTTP

    • 5 U/mL PpA

    • 0.5 mg/mL purified RmlA

    • 0.5 mg/mL purified RmlB

  • Incubation: Incubate at 37°C with gentle shaking (150 rpm) for 4–6 hours.

  • Monitoring: Analyze aliquots via HPLC (C18 column, ion-pairing buffer) or TLC (PEI-cellulose, 0.2 M

    
    ). The conversion of dTDP-Glc to the 4-keto product is usually quantitative.
    
  • Reduction (The 4-Deoxy Step): To obtain the final 4-deoxy sugar, add the specific NADPH-dependent 4-ketoreductase (e.g., DesI or EryBIV homologues) and an NADPH recycling system (Glucose dehydrogenase + Glucose) directly to the pot. Incubate overnight.

  • Purification: Filter enzymes (10 kDa cutoff). Purify the nucleotide sugar via anion exchange chromatography (DEAE-Sepharose) using a linear gradient of

    
    .
    
Critical Analysis
  • Pros: Stereoselectivity is absolute. No protecting groups required. Green solvent (water). High yield (>90%) for the intermediate.

  • Cons: Enzyme availability (often requires in-house expression); cofactor costs (NADPH/dTTP) require recycling systems for scale-up; restricted to natural substrate analogs unless enzymes are engineered.

Comparative Analysis

The choice between chemical and enzymatic synthesis depends on the stage of drug development and the structural complexity of the target.

FeatureChemical Synthesis (Barton-McCombie)Enzymatic Synthesis (Biosynthetic Cascade)
Primary Mechanism Radical-mediated H-abstractionEnzymatic dehydration & reduction
Step Count High (>6 steps w/ protection)Low (1–2 steps, one-pot)
Stereocontrol Moderate (requires directing groups)Excellent (Enzyme specificity)
Scalability High (kg scale is standard)Moderate (g scale, limited by cofactor cost)
Purity Profile Risk of Tin/Sulfur contaminantsHigh purity, biological byproducts
Atom Economy Low (Protecting groups = waste)High (Direct modification)
Flexibility High (Any OH can be targeted)Low (Substrate must fit active site)
Cost Low materials, High laborHigh initial setup, Low labor
Application Recommendation
  • Use Chemical Synthesis when: You need to make a wide variety of analogs with different substitution patterns at C2/C3, or when the target sugar is non-natural (e.g., L-sugars not found in available pathways).

  • Use Enzymatic Synthesis when: You are targeting a known antibiotic sugar moiety (e.g., desosamine, rhamnose) or require the activated nucleotide sugar for glycosyltransferase-mediated drug delivery (glycorandomization).

References

  • Barton-McCombie Protocol: Organic Syntheses, Coll. Vol. 10, p. 258 (2004). "Thionocarbonates and Xanthates: Deoxygenation of Alcohols."[1]

  • Enzymatic Pathway Mechanism: Journal of Biological Chemistry, "Biosynthesis of dTDP-4-keto-6-deoxyglucose in Bacteria."

  • One-Pot Enzymatic Synthesis: Proceedings of the National Academy of Sciences (PNAS), "Chemoenzymatic synthesis of glycomimetics."

  • Review of Deoxy Sugar Synthesis: Chemical Reviews, "Recent Advances in the Synthesis of Deoxy Sugars."

  • Comparison of Methods: Nature Reviews Chemistry, "The expanding role of biocatalysis in sustainable chemistry."

Sources

Comparative

A Senior Application Scientist's Guide to NMR Spectral Cross-Referencing: The Case of Methyl 4-deoxy-α-D-glucopyranoside

In the landscape of drug discovery and materials science, the unambiguous structural elucidation of novel molecules is paramount. For carbohydrate chemists, this is a familiar challenge, given the nuanced stereochemical...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and materials science, the unambiguous structural elucidation of novel molecules is paramount. For carbohydrate chemists, this is a familiar challenge, given the nuanced stereochemical complexities inherent to this class of compounds. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of this analytical endeavor, providing a detailed roadmap of a molecule's atomic framework.

The Imperative of Cross-Referencing in Structural Validation

The synthesis of a target molecule is only half the journey; robust and verifiable characterization is the destination. Cross-referencing your experimental NMR data against a trusted, published source serves multiple critical functions:

  • Structural Confirmation: It provides the highest level of confidence that the synthesized molecule is indeed the intended one.

  • Purity Assessment: Discrepancies between the experimental and published spectra can indicate the presence of impurities, residual solvents, or unexpected side products.

  • Conformational Insights: Subtle differences in chemical shifts and coupling constants can allude to variations in the conformational preferences of the molecule under different experimental conditions.

A Systematic Workflow for NMR Data Acquisition and Comparison

The process of acquiring and comparing NMR data should be methodical to ensure accuracy and reproducibility. The following workflow is recommended:

NMR_Workflow cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Comparison cluster_conclusion Conclusion A Sample Preparation B 1D ¹H NMR A->B Sequential Acquisition C 1D ¹³C NMR B->C Sequential Acquisition D 2D NMR (COSY, HSQC) C->D Sequential Acquisition E Process & Analyze Experimental Spectra D->E G Tabulate & Compare Chemical Shifts (δ) E->G F Source Published Reference Spectra F->G H Compare Coupling Constants (J) G->H I Cross-verify with 2D NMR H->I J Structural Confirmation or Discrepancy Analysis I->J

Caption: A streamlined workflow for the acquisition and comparative analysis of NMR data for structural validation.

Experimental Protocol: Acquiring High-Fidelity NMR Spectra

The quality of your experimental data is the bedrock of a reliable comparison. The following protocol outlines the key steps for acquiring high-resolution NMR spectra of a carbohydrate sample like Methyl 4-deoxy-α-D-glucopyranoside.

1. Sample Preparation:

  • Analyte: Weigh approximately 5-10 mg of the purified Methyl 4-deoxy-α-D-glucopyranoside. The sample should be thoroughly dried under high vacuum to remove any residual solvents, which could interfere with the spectrum.

  • Solvent: Deuterated methanol (CD₃OD) is a suitable solvent for this compound due to its good solubilizing properties for polar molecules and the presence of exchangeable protons. Use a high-purity, sealed ampule of solvent to minimize water contamination.

  • Procedure: Dissolve the sample in approximately 0.6 mL of the deuterated solvent directly in a clean, dry 5 mm NMR tube. Ensure complete dissolution; gentle vortexing or sonication may be necessary.

2. NMR Instrument Setup and Calibration:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, which is particularly important for carbohydrates where signals often overlap.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical lock signal.

  • Referencing: Reference the ¹H spectrum to the residual solvent peak of CD₃OD (δ ~3.31 ppm). The ¹³C spectrum will be automatically referenced by the spectrometer based on the ¹H reference.

3. Data Acquisition Parameters:

  • ¹H NMR:

    • Pulse Sequence: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

    • Spectral Width: Typically 10-12 ppm.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

  • ¹³C NMR:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: Typically 0-180 ppm.

    • Number of Scans: 1024-4096 scans are often necessary due to the low natural abundance of ¹³C.

    • Relaxation Delay (d1): 2 seconds.

  • 2D NMR (COSY and HSQC):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H correlations. Use a standard gradient-selected COSY sequence.

    • HSQC (Heteronuclear Single Quantum Coherence): To determine one-bond ¹H-¹³C correlations. Use a standard gradient-selected HSQC sequence optimized for one-bond couplings (~145 Hz).

Data Presentation for Comparative Analysis

A clear and organized presentation of the data is crucial for a direct and unambiguous comparison. The use of tables is highly recommended.

Table 1: ¹H NMR Data Comparison for Methyl 4-deoxy-α-D-glucopyranoside

ProtonExperimental δ (ppm)Published δ (ppm)Experimental MultiplicityExperimental J (Hz)Published J (Hz)
H-1[Your Value][Literature Value]d[Your Value][Literature Value]
H-2[Your Value][Literature Value]dd[Your Value][Literature Value]
H-3[Your Value][Literature Value]t[Your Value][Literature Value]
H-4a[Your Value][Literature Value]m[Your Value][Literature Value]
H-4e[Your Value][Literature Value]m[Your Value][Literature Value]
H-5[Your Value][Literature Value]m[Your Value][Literature Value]
H-6a[Your Value][Literature Value]dd[Your Value][Literature Value]
H-6b[Your Value][Literature Value]dd[Your Value][Literature Value]
-OCH₃[Your Value][Literature Value]s--

Table 2: ¹³C NMR Data Comparison for Methyl 4-deoxy-α-D-glucopyranoside

CarbonExperimental δ (ppm)Published δ (ppm)
C-1[Your Value][Literature Value]
C-2[Your Value][Literature Value]
C-3[Your Value][Literature Value]
C-4[Your Value][Literature Value]
C-5[Your Value][Literature Value]
C-6[Your Value][Literature Value]
-OCH₃[YourValue][Literature Value]

Interpreting the Comparison: A Step-by-Step Guide

Interpretation_Process Start Begin Comparison A Compare ¹H Chemical Shifts (δ) Start->A B Compare ¹H Coupling Constants (J) A->B C Compare ¹³C Chemical Shifts (δ) B->C D Cross-validate with 2D NMR Data C->D E Analyze Discrepancies D->E If discrepancies exist F Draw Conclusion D->F If data matches E->F End Final Assessment F->End

Caption: A logical process for the interpretation of comparative NMR spectral data.

  • Chemical Shift (δ) Comparison:

    • ¹H NMR: Begin by comparing the chemical shifts of the anomeric proton (H-1), which is typically well-resolved in the downfield region. For an α-anomer, a smaller coupling constant (J1,2) of ~3-4 Hz is expected. The absence of a hydroxyl group at C-4 will significantly impact the chemical shifts of the neighboring protons (H-3 and H-5) and the C-4 protons themselves, which will appear as a complex multiplet in a more upfield region compared to the parent methyl glucopyranoside.

    • ¹³C NMR: The C-4 signal will be the most indicative of the structural modification, appearing at a significantly higher field (lower ppm) compared to its hydroxylated counterpart.

  • Coupling Constant (J) Comparison:

    • The coupling constants provide crucial stereochemical information. For a glucopyranoside in a ⁴C₁ chair conformation, diaxial protons will exhibit large coupling constants (8-10 Hz), while axial-equatorial and equatorial-equatorial couplings will be smaller (2-5 Hz). A close match between the experimental and published J values is a strong indicator of correct stereochemistry.

  • Cross-Verification with 2D NMR:

    • COSY: Trace the correlations from the anomeric proton (H-1) to H-2, then to H-3, and so on, to confirm the proton assignments.

    • HSQC: Correlate each proton signal to its directly attached carbon to unequivocally assign the ¹³C spectrum.

Addressing the Data Gap and Moving Forward

The current lack of a readily accessible, fully assigned NMR dataset for Methyl 4-deoxy-α-D-glucopyranoside highlights an opportunity for the scientific community. Researchers who successfully synthesize and characterize this compound are encouraged to publish their findings, including detailed NMR data, in open-access databases or peer-reviewed journals. This will provide a valuable resource for future research in carbohydrate chemistry.

In the interim, this guide provides the necessary framework to conduct a rigorous and scientifically sound comparison once a reliable reference spectrum is obtained. By following these protocols and principles of data analysis, researchers can confidently validate the structure of their synthesized compounds and contribute to the collective body of scientific knowledge.

References

For the purpose of this guide, which addresses a data gap, specific references to a non-existent dataset for the target molecule cannot be provided. The following are examples of authoritative sources for carbohydrate NMR data and methodologies.

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • The Journal of Organic Chemistry. A leading journal for original contributions on all aspects of organic chemistry. [Link]

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Disposal of Methyl 4-deoxy-α-D-glucopyranoside

Executive Summary & Immediate Action Methyl 4-deoxy-α-D-glucopyranoside (CAS: 13241-00-4) is a synthetic carbohydrate derivative used primarily in proteomics and biochemical research.[1] While often classified as non-haz...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Action

Methyl 4-deoxy-α-D-glucopyranoside (CAS: 13241-00-4) is a synthetic carbohydrate derivative used primarily in proteomics and biochemical research.[1] While often classified as non-hazardous under GHS criteria due to a lack of comprehensive toxicological data, it must be handled as a potential bioactive irritant .

Disposal Directive:

  • Primary Method: High-temperature incineration via a licensed chemical waste contractor.

  • Waste Stream: Non-halogenated organic solids (if pure) or Non-halogenated organic solvents (if in solution).

  • Prohibited: Do NOT dispose of down the drain or in municipal trash.

Chemical Identification & Hazard Profile

Understanding the chemical nature of the substance is the first step in a self-validating safety protocol.

ParameterSpecificationOperational Context
Chemical Name Methyl 4-deoxy-α-D-glucopyranosideMethylated glycoside; stable under neutral conditions.
CAS Number 13241-00-4Unique identifier for waste labeling.
Molecular Formula C₇H₁₄O₅Carbon-rich; suitable for combustion.
Physical State White Crystalline SolidHygroscopic; keep dry to prevent caking in waste bins.
Solubility Water, Methanol, DMSODictates liquid waste segregation (polar organics).
Hazard Class Not GHS Regulated (Cautionary)Treat as H315 (Skin Irritant) / H319 (Eye Irritant).
Scientific Insight: The "Deoxy" Implication

The "4-deoxy" modification removes the hydroxyl group at the C4 position. While this reduces the molecule's polarity slightly compared to methyl glucoside, it remains a stable ether/acetal. Crucially, the glycosidic bond (methyl at C1) is susceptible to hydrolysis in strong acids , potentially releasing methanol. Therefore, never mix this waste with strong mineral acids (e.g., conc. H₂SO₄) in a closed waste container to avoid pressure buildup or exothermic reactions.

Pre-Disposal Handling & Segregation

Before disposal, the material must be categorized to prevent cross-contamination.

A. Personal Protective Equipment (PPE)[2][3]
  • Gloves: Nitrile (0.11 mm minimum thickness).

  • Respiratory: N95/P2 particulate respirator if handling bulk powder outside a fume hood.

  • Eyes: Safety glasses with side shields.

B. Incompatibility Check (Self-Validating Step)

Before adding to a waste container, verify the bin contents.

  • COMPATIBLE: Methanol, Ethanol, Acetone, Acetonitrile, Water.

  • INCOMPATIBLE: Strong oxidizers (Perchlorates, Nitrates), Strong Acids.

Disposal Workflows

Select the workflow matching the physical state of your waste.

Workflow A: Solid Waste (Pure Substance)

Applicable for expired reagents, spill cleanup residues, or excess dry powder.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.

  • Transfer: Transfer the solid using a chemically inert scoop. Minimize dust generation.[2][3][4][5]

  • Labeling:

    • Affix a hazardous waste label.

    • Chemical Name: "Methyl 4-deoxy-alpha-D-glucopyranoside".[1][6][7]

    • Constituents: "100%".

    • Hazard Checkbox: Check "Toxic" or "Irritant" (as a precaution for research chemicals).

  • Storage: Cap tightly. Store in the "Solid Organic Waste" satellite accumulation area.

Workflow B: Liquid Waste (Reaction Mixtures/Stock Solutions)

Applicable for HPLC effluents or dissolved stock solutions.

  • Segregation: Ensure the solvent system is Non-Halogenated .

    • If dissolved in Chloroform/DCM: Use "Halogenated Waste" stream.

    • If dissolved in Methanol/Water: Use "Non-Halogenated Waste" stream.

  • Dilution (Optional): If the concentration is high (>1M), dilute with the carrier solvent to prevent precipitation in the waste drum.

  • Transfer: Pour into the appropriate carboy using a funnel.

  • Log Entry: Record the volume and approximate concentration on the waste log sheet attached to the carboy.

Visual Decision Logic (DOT Diagram)

The following diagram outlines the decision process for safe disposal.

Disposal_Protocol Start Waste Generation: Methyl 4-deoxy-α-D-glucopyranoside State_Check Determine Physical State Start->State_Check Solid Solid / Powder State_Check->Solid Dry Liquid Liquid / Solution State_Check->Liquid Dissolved Bin_Solid Disposal Bin: Solid Organic Waste Solid->Bin_Solid Solvent_Check Check Solvent Type Liquid->Solvent_Check Halo Halogenated Solvent? (DCM, Chloroform) Solvent_Check->Halo Yes NonHalo Non-Halogenated? (MeOH, Water, DMSO) Solvent_Check->NonHalo No Bin_Halo Disposal Carboy: Halogenated Organics Halo->Bin_Halo Bin_NonHalo Disposal Carboy: Combustible/Non-Halo Organics NonHalo->Bin_NonHalo Label ACTION: Label & Request Pickup (Incineration) Bin_Solid->Label Bin_Halo->Label Bin_NonHalo->Label

Figure 1: Decision tree for classifying and disposing of methyl glycoside waste streams.

Emergency Procedures

In the event of an accidental release during the disposal process:

  • Spill (Solid):

    • Do not dry sweep (creates dust).

    • Cover with wet paper towels to dampen.

    • Scoop into a bag and label as "Debris contaminated with Methyl 4-deoxy-alpha-D-glucopyranoside."

  • Spill (Liquid):

    • Absorb with vermiculite or standard spill pads.

    • Dispose of absorbent material as solid organic waste.

  • Exposure:

    • Skin: Wash with soap and water for 15 minutes.[3]

    • Eyes: Flush with water for 15 minutes.[2][3][5]

References

  • PubChem. Methyl 4-deoxy-alpha-D-glucopyranoside Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling Methyl 4-deoxy-a-D-glucopyranoside

Executive Summary & Scientific Context Compound Identity: Methyl 4-deoxy- -D-glucopyranoside CAS Number: 13241-00-4 (verify specific isomer batch) Physical State: White crystalline powder (Hygroscopic)[1] As researchers,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

Compound Identity: Methyl 4-deoxy-


-D-glucopyranoside
CAS Number:  13241-00-4 (verify specific isomer batch)
Physical State:  White crystalline powder (Hygroscopic)[1]

As researchers, we often fall into the trap of treating carbohydrate derivatives as biologically inert "sugars." This is a dangerous oversimplification. Methyl 4-deoxy-a-D-glucopyranoside is a structural analog of glucose where the hydroxyl group at the C4 position is replaced by a hydrogen atom.[1]

The Safety Paradox: While simple methyl glucosides (e.g., CAS 97-30-3) are often classified as non-hazardous or mild irritants, deoxy sugars are frequently utilized as glycosidase inhibitors or metabolic probes .[1] Because they mimic natural substrates but cannot be processed by enzymes in the standard way, they possess inherent biological activity .

Therefore, this protocol dictates a Precautionary Principle approach: Treat this substance as a potential bioactive agent with unknown chronic toxicity profiles.[1]

Risk Assessment & Hazard Identification

Since specific toxicological data for the 4-deoxy isomer is often limited compared to the parent glucoside, we extrapolate hazards based on structural activity relationships (SAR) and standard laboratory hygiene for fine organic powders.[1]

Hazard CategoryClassification (GHS/Prudent Practice)Scientific Rationale
Inhalation Respiratory Irritant (H335) Fine crystalline powders generate invisible aerosols during weighing.[1] Inhalation allows direct entry into the bloodstream, bypassing first-pass metabolism.[1]
Skin/Eye Irritant (H315, H319) Carbohydrate derivatives can dehydrate mucous membranes (hygroscopic nature) and cause mechanical or chemical irritation.[1]
Biological Bioactive Probe (Caution) As a 4-deoxy analog, this compound may inhibit specific glucosyltransferases or glucosidases, potentially altering cellular metabolism upon systemic exposure.[1]

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a self-validating barrier system.[1] Do not deviate without a documented risk assessment.[1]

PPE ComponentSpecificationOperational Logic (The "Why")
Hand Protection Nitrile Gloves (Min. 0.11 mm) Permeation Resistance: Latex is permeable to many organic modifiers used in glycosylation reactions.[1] Nitrile provides superior chemical resistance and visual contrast for tears.
Respiratory Fume Hood / N95 Aerosol Control: Weighing static-prone powders generates micro-dust.[1] If a certified fume hood is unavailable, a fit-tested N95 respirator is mandatory to prevent inhalation of bioactive dusts.[1]
Eye Protection ANSI Z87.1 Safety Glasses Impact & Splash: Side shields are critical.[1][2] Goggles are required if the reagent is dissolved in volatile/pressurized solvents (e.g., DCM, Methanol).
Body Defense Lab Coat (Cotton/Poly Blend) Contamination Control: Must be buttoned to the neck.[1] Synthetic fibers (100% polyester) should be avoided if flammable solvents are used in the subsequent reaction steps.

Operational Protocol: Safe Handling Lifecycle

This workflow integrates safety checks directly into the experimental procedure.

Phase A: Preparation & Weighing
  • Environment Check: Verify Fume Hood flow rate is >100 fpm (face velocity).

  • Static Control: This powder is hygroscopic and prone to static.[1] Use an antistatic gun or wipe the spatula with an ethanol-dampened wipe (allow to dry) to prevent "jumping" of the powder.[1]

  • Weighing:

    • Never weigh on an open bench.

    • Tare the vial inside the hood.

    • Transfer solid using a clean, dry spatula.

    • Self-Validation: If visible dust settles on the balance pan, your transfer technique is too aggressive.[1] Clean immediately with a wet tissue (water-soluble).[1]

Phase B: Reaction & Solubilization
  • Solvent Addition: Add solvent (typically Methanol, Water, or DMF) slowly.

  • Dissolution: The 4-deoxy functionality renders it slightly less polar than the parent glucose, but it remains water/alcohol soluble.[1]

  • Labeling: Label the reaction vessel immediately with "Bioactive Carbohydrate Derivative."

Phase C: Storage (Critical for Stability)
  • Condition: Hygroscopic.[1][3][4][5] Moisture absorption alters molecular weight calculations and can degrade the compound over time.

  • Vessel: Tightly sealed vial with Parafilm.

  • Location: Desiccator at -20°C (preferred) or 4°C.

Disposal & Waste Management

Disposal must follow the chemical nature of the solution it is dissolved in.

  • Solid Waste: Excess solid must be labeled as "Solid Chemical Waste - Carbohydrate Derivative."[1] Do not throw in trash.

  • Aqueous Solutions: Dispose of in "Aqueous Waste" container (if no organic solvents are present).[1]

  • Organic Solutions: Dispose of in "Halogenated" or "Non-Halogenated" solvent waste depending on the co-solvent.[1]

  • Container Rinse: Triple rinse the empty vial with water before discarding the glass.

Visual Workflow: The Safety Lifecycle

The following diagram illustrates the logical flow of handling, emphasizing the "Stop/Check" points that ensure safety.

SafeHandling cluster_Hood Engineering Control: Fume Hood Start START: Reagent Retrieval RiskAssess Risk Assessment: Check SDS & Bioactivity Start->RiskAssess PPE_Check PPE Verification: Nitrile Gloves + Glasses + Lab Coat RiskAssess->PPE_Check Hazards Identified Weighing Weighing Protocol: Minimize Static & Dust PPE_Check->Weighing Donned Solubilization Solubilization: Dissolve in MeOH/H2O Weighing->Solubilization Storage Storage: Desiccator (-20°C) Solubilization->Storage Excess Reagent Waste Disposal: Segregated Chemical Waste Solubilization->Waste Reaction End

Figure 1: Operational workflow for handling Methyl 4-deoxy-a-D-glucopyranoside, emphasizing engineering controls during the critical weighing phase.

Emergency Response

  • Inhalation: Move to fresh air immediately. If wheezing occurs, seek medical attention (suspected allergic reaction to carbohydrate dust).

  • Eye Contact: Flush with water for 15 minutes.[1][4][6][7] The compound is water-soluble and will wash away easily.[1][4]

  • Spill (Solid): Do not dry sweep (creates dust).[1] Cover with wet paper towels to dissolve/dampen, then wipe up.

References

  • Santa Cruz Biotechnology. Methyl 4-Deoxy-α-D-glucopyranoside (CAS 13241-00-4) Product Data.[1][8] Retrieved from [1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[9] National Academies Press.[1][10] Retrieved from

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R).[1] Retrieved from [1]

  • Thermo Fisher Scientific. Safety Data Sheet: Methyl alpha-D-glucopyranoside (General Analog Safety). Retrieved from [1]

Sources

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